2-Ethoxybenzoic acid
Description
Properties
IUPAC Name |
2-ethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZMPRGFOOFSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059638 | |
| Record name | Benzoic acid, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-11-2 | |
| Record name | 2-Ethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxybenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IN9FDI7TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Ethoxybenzoic Acid: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 2-Ethoxybenzoic acid, a versatile aromatic compound with applications in pharmaceuticals and materials science. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and presents a logical workflow for its analysis.
Core Physicochemical Properties
This compound, also known as o-Ethylsalicylic acid, is a derivative of benzoic acid. Its chemical structure, featuring both a carboxylic acid and an ethoxy group on the benzene (B151609) ring, dictates its reactivity and solubility characteristics.[1]
Quantitative Data Summary
The following tables summarize the key physicochemical properties of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 134-11-2 | [3] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1][3] |
| SMILES | CCOc1ccccc1C(O)=O | [3] |
| InChI Key | XDZMPRGFOOFSBL-UHFFFAOYSA-N | [3] |
| Property | Value | Conditions | Source |
| Melting Point | 19.3-19.5 °C | [1][3][4] | |
| Boiling Point | 174-176 °C | at 15 mmHg | [1][3][4] |
| 301.3 °C | at 760 mmHg | [5] | |
| Density | 1.105 g/mL | at 25 °C | [1][3][4] |
| pKa | 4.21 | at 20 °C | [2][4] |
| logP (o/w) | 1.295 | at 25 °C | [4] |
| Water Solubility | Soluble | [4] | |
| Solubility in other solvents | Soluble in 95% ethanol (B145695) and ether. | [2][3] | |
| Refractive Index | 1.54 | at 20 °C | [1][3] |
| Vapor Pressure | 0.281 Pa | at 25 °C | [4] |
| Flash Point | >110 °C (>230 °F) | [4] |
Experimental Protocols for Physicochemical Property Determination
The following sections detail the standardized methodologies for determining the key physicochemical properties of this compound.
Melting Point/Melting Range Determination (OECD 102 / USP <741>)
The melting point is determined as the temperature at which the phase transition from solid to liquid occurs.[6] For pharmacopeial purposes, the melting range is the temperature range over which the substance melts.[7]
Methodology: Capillary Method [6]
-
Sample Preparation: A small amount of finely powdered, dried this compound is introduced into a capillary tube, which is sealed at one end. The sample is compacted to a height of 2.5-3.5 mm.[5]
-
Apparatus: A calibrated melting point apparatus consisting of a heated block or a liquid bath with a suitable stirring device and an accurate thermometer is used.[6][7]
-
Procedure: The capillary tube is placed in the apparatus. The temperature is raised at a controlled rate, typically 1-2°C per minute, when approaching the expected melting point.[7]
-
Data Recording: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted are recorded to define the melting range.[7]
Boiling Point Determination (OECD 103)
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8][9]
Methodology: Ebulliometer Method [8]
-
Apparatus: An ebulliometer, an instrument specifically designed for precise boiling point measurements, is used. This apparatus typically includes a boiling flask, a condenser, and a calibrated thermometer or temperature sensor.
-
Procedure: A sample of this compound is placed in the boiling flask. The substance is heated, and the temperature of the vapor-liquid equilibrium is measured.
-
Data Recording: The constant temperature observed during boiling is recorded as the boiling point. Pressure correction may be necessary if the determination is not carried out at standard atmospheric pressure.
Water Solubility Determination (OECD 105)
Water solubility is defined as the saturation mass concentration of the substance in water at a given temperature.[4][10]
Methodology: Flask Method [11]
-
Sample Preparation: A surplus amount of this compound is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium.[10]
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Analysis: The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
pKa Determination (OECD 112)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.[12][13]
Methodology: Potentiometric Titration [14][15]
-
Sample Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a mixture of water and a co-solvent if solubility is a concern.[14][16] The ionic strength is kept constant using a background electrolyte like KCl.[14]
-
Apparatus: A calibrated pH meter with a glass electrode and a precise burette are used.
-
Procedure: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is measured after each addition of the titrant.[14][16]
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[15]
Methodology: Spectrophotometric Method [17][18]
-
Principle: This method is applicable if the protonated and deprotonated forms of the substance exhibit different UV-Vis absorption spectra.
-
Sample Preparation: A series of solutions of this compound are prepared in buffers of known pH.
-
Measurement: The absorbance of each solution is measured at a wavelength where the two forms of the molecule have different molar absorptivities.
-
Data Analysis: The ratio of the concentrations of the deprotonated and protonated forms is calculated from the absorbance measurements. The pKa is then determined by plotting the logarithm of this ratio against the pH.[17]
logP (n-Octanol/Water Partition Coefficient) Determination (OECD 107)
The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of two immiscible solvents, typically n-octanol and water. logP is the logarithm of this ratio.[19][20]
Methodology: Shake Flask Method [19][21]
-
Sample Preparation: A known amount of this compound is dissolved in either n-octanol or water, whichever is more appropriate for its solubility. This solution is then mixed with the other solvent in a separation funnel.
-
Equilibration: The mixture is shaken until equilibrium is reached. The temperature should be kept constant.[21]
-
Phase Separation: The two phases are separated, typically by centrifugation to ensure complete separation.[19]
-
Analysis: The concentration of this compound in each phase is determined by a suitable analytical technique (e.g., HPLC, GC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of this compound.
Caption: Workflow for Physicochemical Property Determination.
References
- 1. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. store.astm.org [store.astm.org]
- 4. oecd.org [oecd.org]
- 5. thinksrs.com [thinksrs.com]
- 6. laboratuar.com [laboratuar.com]
- 7. uspbpep.com [uspbpep.com]
- 8. laboratuar.com [laboratuar.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. filab.fr [filab.fr]
- 12. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]
- 13. oecd.org [oecd.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Virtual Labs [mas-iiith.vlabs.ac.in]
- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
An In-depth Technical Guide to 2-Ethoxybenzoic Acid (CAS 134-11-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxybenzoic acid (CAS 134-11-2), an organic compound with significant applications in various scientific fields, notably in dental materials and as a versatile chemical intermediate. This document collates essential data on its chemical and physical properties, spectroscopic characteristics, and safety and handling protocols. Detailed experimental procedures for its synthesis and analysis are presented, alongside insights into its formulation in dental cements. While the compound is noted for its anti-inflammatory and analgesic properties, specific signaling pathways have not been extensively documented in publicly available literature. This guide aims to be a critical resource for professionals engaged in research and development involving this compound.
Chemical and Physical Properties
This compound, also known as o-ethoxybenzoic acid, is a derivative of benzoic acid.[1] Its core chemical and physical properties are summarized in the tables below, providing a quick reference for laboratory and research applications.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 134-11-2 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | White crystalline powder or solid | [3] |
| Melting Point | 19-20 °C | [1] |
| Boiling Point | 174-176 °C at 15 mmHg | [4] |
| Density | 1.105 g/cm³ | [4] |
| Refractive Index (n20/D) | 1.540 | [4] |
| Solubility | Soluble in ethanol (B145695) and ether; slightly soluble in water. | [3] |
| pKa | Approximately 4.21 | [3] |
| logP (Octanol/Water) | 2.1 (estimated) | [5] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data and Observations | Reference(s) |
| ¹H NMR | Spectral data available in public databases. | [6] |
| ¹³C NMR | Spectral data available in public databases. | [6] |
| Infrared (IR) | Spectra available in the NIST WebBook. | [7] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum available in the NIST WebBook. | [7] |
Safety and Hazard Information
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards, and appropriate personal protective equipment (PPE) should be used at all times.
Table 3: GHS Hazard Classification
| Hazard Class | GHS Code | Description | Reference(s) |
| Acute toxicity, oral | H302 | Harmful if swallowed | [8] |
| Skin corrosion/irritation | H315 | Causes skin irritation | [8] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [8] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | [8] |
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common method involves the O-alkylation of a salicylic (B10762653) acid derivative.[3]
Method 1: From Ethyl o-Ethoxybenzoate [8]
-
Reaction Setup: In a reaction vessel, dissolve ethyl 2-ethoxybenzoate (10 g, 240 mmol) in dimethyl sulfoxide (B87167) (40 mL).
-
Addition of Base: To the stirred solution, add potassium tert-butoxide (10 g, 890 mmol) batchwise.
-
Heating: Heat the reaction mixture to 70 °C in a water bath and maintain this temperature for 2 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a hexane-ethyl acetate (B1210297) (8:2) mobile phase.
-
Quenching: Upon completion, cool the reaction mixture to 10 °C and pour it into ice water.
-
Acidification and Isolation: Acidify the mixture with 5% dilute hydrochloric acid. Filter the precipitated solid and wash it thoroughly with distilled water.
-
Purification: Recrystallize the crude product from hexane (B92381) (50 mL) to obtain this compound as an off-white solid. The reported yield is approximately 80%.[8]
Method 2: From Methyl Salicylate (B1505791) [8]
-
Reaction Setup: In a 1000L reaction kettle, add 5% of 95% ethanol.
-
Base and Substrate Addition: Under stirring and cooling, add solid KOH (60 kg, 90% purity) in batches. Then, add methyl salicylate (152 kg, 99.5% purity) dropwise at 15 °C.
-
Alkylation: At 15 °C, add diethyl sulfate (B86663) (162 kg) dropwise, maintaining the temperature at 15 °C. The reaction is typically complete in about 6 hours.
-
Hydrolysis: Add water (665 kg) and NaOH (53.2 kg) and heat the mixture to 65 °C for 6 hours.
-
Work-up: Cool the reaction solution and acidify with hydrochloric acid to a pH of 4.5. Separate the organic layer and wash it twice with water.
-
Purification: Purify the product by distillation under reduced pressure. This large-scale synthesis reports a yield of 98.31%.[8]
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Preparation of Analyte Solution: Accurately weigh approximately 0.28 g of this compound and dissolve it in 10 cm³ of 95% ethanol in a 250 cm³ beaker. Once dissolved, add 90 cm³ of deionized water and stir until the solution is homogeneous.
-
Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the pH probe into the analyte solution. Fill a 50 cm³ burette with a standardized 0.10 mol dm⁻³ sodium hydroxide (B78521) solution.
-
Titration: Add the sodium hydroxide solution in 2 cm³ increments, recording the pH after each addition and thorough stirring. Near the equivalence point, where the pH changes rapidly, reduce the titrant additions to 0.5 cm³ increments.
-
Data Analysis: Plot a graph of pH versus the volume of sodium hydroxide solution added. The pKa is the pH at the half-equivalence point.
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method as outlined in OECD Guideline 107.[9]
-
Solvent Preparation: Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Test Solution Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the analytical detection limits in both phases.
-
Partitioning: In a suitable vessel, combine known volumes of the pre-saturated n-octanol (containing the test substance) and pre-saturated water. The volume ratio of n-octanol to water should be varied in different runs (e.g., 1:1, 1:2, 2:1).
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached.
-
Phase Separation: Separate the n-octanol and water phases, typically by centrifugation.
-
Concentration Analysis: Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Cytotoxicity Assay
The in vitro cytotoxicity of this compound can be assessed using a standard MTT assay.
-
Cell Culture: Seed cells (e.g., human dental pulp fibroblasts) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Applications
Dental Cements
A primary application of this compound is as a component in dental cements, often in combination with zinc oxide and eugenol (B1671780) (ZOE).[1][10] The addition of this compound to ZOE cements can enhance their mechanical properties.[10]
Mechanism of Action in Dental Cements:
In these formulations, this compound acts as a chelating agent. The acidic proton of the carboxylic acid group reacts with zinc oxide in a classic acid-base reaction, forming a zinc carboxylate salt matrix. This matrix encapsulates the unreacted zinc oxide particles, leading to the setting and hardening of the cement. The ethoxy group contributes to the plasticity and flow characteristics of the mixed cement.
Chemical Intermediate
This compound serves as a valuable intermediate in organic synthesis.[11] The carboxylic acid and the aromatic ring functionalities allow for a variety of chemical transformations, making it a building block for more complex molecules in the pharmaceutical and materials science industries.[3]
Biological Activity and Signaling Pathways
While this compound is reported to have anti-inflammatory and analgesic effects, the specific molecular mechanisms and signaling pathways involved are not well-documented in the current scientific literature. Studies on structurally related benzoic acid derivatives have shown interactions with pathways such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling pathways.[12] For instance, some benzoic acid derivatives have been shown to inhibit COX-2 activity and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[12] However, direct evidence for the involvement of this compound in these or other specific signaling pathways is currently lacking. Further research is required to elucidate its precise mechanism of biological action.
Conclusion
This compound (CAS 134-11-2) is a well-characterized compound with established applications, particularly in the formulation of dental cements and as a synthetic intermediate. Its chemical and physical properties are well-defined, and reliable synthetic protocols are available. While its biological activities are noted, a significant knowledge gap exists regarding its specific interactions with cellular signaling pathways. This guide provides a solid foundation of technical information for researchers and developers working with this compound and highlights areas where further investigation is warranted.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, 134-11-2 [thegoodscentscompany.com]
- 3. nbinno.com [nbinno.com]
- 4. biosynth.com [biosynth.com]
- 5. 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. Cements containing syringic acid esters -- o-ethoxybenzoic acid and zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C9H10O3 | CID 67252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. JaypeeDigital | Dental Cements [jaypeedigital.com]
- 10. Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Ethoxybenzoic Acid: Physicochemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethoxybenzoic acid, with a focus on its melting and boiling points. It includes detailed experimental protocols for the determination of these properties and for its chemical synthesis, catering to the needs of researchers and professionals in drug development and chemical sciences.
Physicochemical Data of this compound
Quantitative data for this compound (CAS No: 134-11-2) are summarized in the table below for ease of reference and comparison.
| Property | Value | Units | Notes |
| Melting Point | 19.3-19.5[1][2][3][4] | °C | |
| 63-65[5] | °C | Reported as a white crystalline powder. | |
| Boiling Point | 174-176[1][2][3] | °C | at 15 mmHg |
| Molecular Weight | 166.17[1][2] | g/mol | |
| Density | 1.105[1][2][3][4] | g/mL | at 25 °C |
| Refractive Index | 1.54[1][2] | n20/D |
Experimental Protocols
The following sections detail the methodologies for determining the melting and boiling points of this compound, as well as a common synthesis protocol.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.[6][7][8][9][10]
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle or spatula
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, crush the solid using a mortar and pestle or a spatula.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6][11]
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of 19.3-19.5°C.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded range is the melting point of the sample. For a pure compound, this range should be narrow.
Determination of Boiling Point (at Reduced Pressure)
The boiling point of this compound is reported at a reduced pressure of 15 mmHg. A vacuum distillation setup is required for this determination.
Materials:
-
This compound sample
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Vacuum pump and manometer
-
Boiling chips
Procedure:
-
Place a small quantity of this compound and a few boiling chips into the distillation flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed. Place the thermometer bulb just below the side arm of the distillation flask.
-
Connect the apparatus to a vacuum pump and carefully reduce the pressure inside the system to 15 mmHg, as measured by the manometer.
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.
-
The constant temperature at which the liquid distills is the boiling point at that pressure. Record this temperature.
Synthesis of this compound from Salicylic (B10762653) Acid
A common method for synthesizing this compound involves the Williamson ether synthesis, starting from salicylic acid or its esters.[5][12] The following protocol is a representative example.
Materials:
-
Salicylic acid
-
Ethyl iodide or diethyl sulfate (B86663)
-
A suitable base (e.g., sodium hydroxide (B78521), potassium carbonate)
-
A suitable solvent (e.g., ethanol, acetone)
-
Hydrochloric acid (for acidification)
-
Dichloromethane or other suitable organic solvent for extraction
-
Magnesium sulfate (for drying)
Procedure:
-
In a reaction vessel, dissolve salicylic acid in a suitable solvent.
-
Add a base to deprotonate the phenolic hydroxyl group of the salicylic acid, forming the corresponding phenoxide.
-
Slowly add the ethylating agent (e.g., ethyl iodide or diethyl sulfate) to the reaction mixture.
-
Heat the mixture under reflux for several hours to allow the O-alkylation to proceed. Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
If the product is an ester, perform a hydrolysis step by adding a solution of sodium hydroxide and heating the mixture to convert the ester to the carboxylic acid.[5][12]
-
Cool the reaction mixture and acidify it with hydrochloric acid to a pH of approximately 1.5-2 to precipitate the this compound.[12]
-
Extract the product into an organic solvent such as dichloromethane.[12]
-
Wash the organic layer with water, dry it over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.[12]
Logical Relationships in Synthesis
The synthesis of this compound from salicylic acid involves a clear logical progression of chemical transformations. This workflow is visualized in the following diagram.
Caption: Synthesis workflow for this compound.
References
- 1. This compound 98 134-11-2 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 134-11-2 [m.chemicalbook.com]
- 4. This compound-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 5. nbinno.com [nbinno.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. davjalandhar.com [davjalandhar.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. athabascau.ca [athabascau.ca]
- 11. academics.su.edu.krd [academics.su.edu.krd]
- 12. guidechem.com [guidechem.com]
An In-depth Technical Guide to the Solubility of 2-Ethoxybenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Ethoxybenzoic acid in organic solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes the existing qualitative and quantitative information. Furthermore, it offers a detailed experimental protocol for researchers to determine the solubility of this compound in various solvents, facilitating further investigation and application in drug development and other scientific fields.
Introduction to this compound
This compound, an ortho-substituted benzoic acid derivative, is a compound of interest in various industrial and research applications.[1] Its molecular structure, featuring both a carboxylic acid group and an ethoxy group, dictates its physicochemical properties, including its solubility in different media.[1] Understanding its solubility is crucial for its application in pharmaceutical formulations, chemical synthesis, and materials science.[2]
Solubility Data of this compound
The available solubility data for this compound is primarily qualitative, with limited quantitative information. The compound is generally described as soluble in polar organic solvents and slightly soluble in water.
Table 1: Summary of Known Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility | Data Type | Source |
| 95% Ethanol (B145695) | Not Specified | 5% | Quantitative | [3][4][5] |
| Ethanol | Not Specified | Soluble | Qualitative | [1] |
| Ether | Not Specified | Soluble | Qualitative | [1] |
| Water | Not Specified | Soluble | Qualitative | [4][5][6][7] |
| Water | Not Specified | Slightly Soluble | Qualitative | [1] |
Note: The term "soluble" in qualitative descriptions does not specify the exact amount of solute that can be dissolved.
The LogP value, a measure of lipophilicity, for this compound is reported as 1.295 at 25°C, suggesting a moderate affinity for organic environments over aqueous media.[4][6]
Experimental Protocol for Solubility Determination
To facilitate further research and the generation of comprehensive quantitative data, a detailed experimental protocol for determining the solubility of this compound is provided below. This protocol is based on established gravimetric methods for determining the solubility of solid compounds in liquid solvents.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath with temperature control
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the solubility value remains constant).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or dissolution during sampling.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered solution to determine the mass of the solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The drying should be continued until a constant weight is achieved.
-
After cooling to room temperature in a desiccator, weigh the vial containing the dry solid residue of this compound.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as grams per 100 g of solvent ( g/100g ) or mole fraction (x).
-
Solubility in g/100g of solvent:
-
Mass of dissolved this compound = (Mass of vial + residue) - (Mass of empty vial)
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)
-
Solubility = (Mass of dissolved this compound / Mass of solvent) * 100
-
-
Mole fraction solubility (x):
-
Moles of this compound = Mass of dissolved this compound / Molar mass of this compound (166.17 g/mol )
-
Moles of solvent = Mass of solvent / Molar mass of the solvent
-
Mole fraction (x) = Moles of this compound / (Moles of this compound + Moles of solvent)
-
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors:
-
Polarity of the Solvent: As a polar molecule, this compound is expected to have higher solubility in polar solvents due to favorable dipole-dipole interactions and hydrogen bonding.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Presence of Functional Groups: The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the ether group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding are likely to be good solvents for this compound.
Conclusion
While there is a clear indication that this compound is soluble in common organic solvents like ethanol and ether, there is a significant gap in the availability of comprehensive quantitative solubility data. This guide provides the currently known information and a detailed experimental protocol to empower researchers to generate the necessary data for their specific applications. The provided workflow and understanding of the factors influencing solubility will be instrumental in designing experiments to thoroughly characterize the solubility profile of this important compound. Further research in this area is highly encouraged to build a more complete understanding of the solution thermodynamics of this compound.
References
An In-depth Technical Guide to the Acidity of 2-Ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidity of 2-ethoxybenzoic acid, a crucial parameter influencing its reactivity, solubility, and behavior in biological systems. A comparative study with its isomers and the parent compound, benzoic acid, is presented, supported by quantitative pKa data and detailed experimental methodologies for its determination. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, pharmacology, and drug development.
Core Concept: The Ortho Effect and Acidity
The acidity of substituted benzoic acids is significantly influenced by the nature and position of the substituent on the benzene (B151609) ring. In the case of this compound, the ethoxy group is in the ortho position relative to the carboxylic acid group. This substitution gives rise to a phenomenon known as the "ortho effect," which generally leads to an increase in acidity compared to the meta and para isomers, and often even the parent benzoic acid.
The primary reason for this increased acidity is steric hindrance. The bulky ethoxy group at the ortho position forces the carboxylic acid group to twist out of the plane of the benzene ring. This rotation disrupts the resonance between the carboxyl group and the aromatic ring, a stabilizing interaction for the undissociated acid. Consequently, the proton of the carboxylic acid is more readily donated, resulting in a stronger acid.
Quantitative Analysis of Acidity
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value corresponds to a stronger acid. The table below summarizes the pKa values for this compound, its isomers, and benzoic acid, providing a clear comparison of their relative acidities.
| Compound | Structure | Substituent Position | pKa | Relative Acidity |
| This compound | ortho | ~4.21[1][2] | Strongest | |
| 3-Ethoxybenzoic Acid | meta | ~4.10 (Predicted)[1] | Weaker | |
| 4-Ethoxybenzoic Acid | para | ~4.49[3][4] | Weakest | |
| Benzoic Acid | - | ~4.20[5][6][7] | Reference |
Note: The pKa value for 3-Ethoxybenzoic acid is a predicted value.
The data clearly illustrates the ortho effect, with this compound being the most acidic among the ethoxy-substituted isomers. Interestingly, its acidity is comparable to that of benzoic acid. The meta-substituted isomer shows a slight decrease in acidity, while the para-substituted isomer is the least acidic, which can be attributed to the electron-donating resonance effect of the ethoxy group being more pronounced at the para position, destabilizing the carboxylate anion.
Experimental Determination of pKa
The determination of pKa values is a fundamental experimental procedure in physical and analytical chemistry. Two common and reliable methods for determining the pKa of substituted benzoic acids are potentiometric titration and UV-vis spectrophotometry.
Potentiometric Titration
This method involves the gradual addition of a titrant of known concentration to a solution of the analyte while monitoring the pH. The pKa can be determined from the midpoint of the titration curve.
Methodology:
-
Preparation of the Analyte Solution: Prepare a standard solution of the ethoxybenzoic acid isomer (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like ethanol (B145695) or acetonitrile (B52724) to ensure solubility.[8][9] The ionic strength of the solution should be kept constant, for instance, by adding a background electrolyte like 0.1 M KCl.[8]
-
Titrant: A standardized solution of a strong base, such as 0.1 M NaOH, is used as the titrant.
-
Apparatus: A calibrated pH meter with a combination glass electrode is used to measure the pH of the solution. The solution is continuously stirred using a magnetic stirrer.
-
Titration Procedure:
-
Place a known volume of the analyte solution in a beaker.
-
Immerse the pH electrode in the solution and allow the reading to stabilize.
-
Add small, precise increments of the NaOH titrant.
-
Record the pH of the solution after each addition, ensuring the reading is stable.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The equivalence point is the point of steepest inflection on the curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.[8]
-
Spectrophotometric Method
This method is based on the principle that the acidic and basic forms of a compound have different ultraviolet-visible (UV-vis) absorption spectra. By measuring the absorbance of the solution at various pH values, the pKa can be determined.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known and varying pH values that span the expected pKa of the analyte.
-
Preparation of Analyte Solutions: Prepare a stock solution of the ethoxybenzoic acid isomer. Add a small, constant volume of this stock solution to each of the buffer solutions to create a series of solutions with the same total analyte concentration but different pH values.
-
Spectrophotometric Measurement:
-
For each solution, record the UV-vis absorption spectrum over a relevant wavelength range.
-
Identify the wavelengths where the absorbance of the acidic and basic forms of the compound differ significantly.
-
-
Data Analysis:
-
Plot the absorbance at a chosen wavelength against the pH of the solutions.
-
The resulting plot will be a sigmoidal curve.
-
The inflection point of this curve corresponds to the pKa of the compound.
-
The pKa can also be calculated using the Henderson-Hasselbalch equation by determining the ratio of the concentrations of the acidic and basic forms from their respective absorbances.[9]
-
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key concepts and the general workflow for the experimental determination of pKa.
Caption: Factors influencing the acidity of substituted benzoic acids.
Caption: General experimental workflow for pKa determination.
References
- 1. 3-ETHOXYBENZOIC ACID CAS#: 621-51-2 [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Ethoxybenzoic acid(619-86-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 6. global.oup.com [global.oup.com]
- 7. library.gwu.edu [library.gwu.edu]
- 8. asianpubs.org [asianpubs.org]
- 9. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the 1H NMR Spectrum of 2-Ethoxybenzoic Acid
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-ethoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. It encompasses a thorough examination of the spectral data, a detailed experimental protocol for acquiring such data, and a visual representation of the molecular structure and its proton environments.
Predicted ¹H NMR Spectral Data of this compound
The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values and coupling constants for analogous molecular fragments.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | ~7.95 | Doublet of doublets (dd) | 1H | J ≈ 7.8, 1.8 |
| H-4 | ~7.45 | Triplet of doublets (td) | 1H | J ≈ 8.0, 1.8 |
| H-5 | ~7.05 | Triplet (t) | 1H | J ≈ 7.5 |
| H-3 | ~6.95 | Doublet (d) | 1H | J ≈ 8.4 |
| -OCH₂- | ~4.15 | Quartet (q) | 2H | J ≈ 7.0 |
| -CH₃ | ~1.45 | Triplet (t) | 3H | J ≈ 7.0 |
| -COOH | ~11-13 | Broad singlet (br s) | 1H | - |
Interpretation of the Spectrum
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the carboxylic acid proton.
-
Aromatic Region (δ 6.9-8.0 ppm): The four protons on the benzene (B151609) ring are non-equivalent and exhibit complex splitting patterns due to ortho, meta, and para coupling. The proton at the H-6 position is expected to be the most deshielded due to its proximity to the electron-withdrawing carboxylic acid group. The protons at H-3, H-4, and H-5 will appear at progressively higher fields.
-
Ethoxy Group (δ 1.4-4.2 ppm): The ethoxy group gives rise to a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet is due to the coupling of the methyl protons with the two adjacent methylene protons.
-
Carboxylic Acid Proton (δ 11-13 ppm): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift can be highly variable and is dependent on factors such as solvent and concentration.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized, yet detailed, methodology for acquiring the ¹H NMR spectrum of a solid aromatic carboxylic acid like this compound.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), or deuterated methanol (B129727) (CD₃OD)) in a clean, dry vial. The choice of solvent is crucial, and CDCl₃ is often a good starting point for many organic molecules.
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
3.2. Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Nucleus | ¹H |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Pulse Program | Standard single-pulse (zg30) |
| Number of Scans | 16-64 (depending on sample concentration) |
| Relaxation Delay | 1-2 seconds |
| Acquisition Time | ~4 seconds |
| Spectral Width | ~16 ppm |
3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants.
Visualization of Molecular Structure and Proton Assignments
The following Graphviz diagram illustrates the molecular structure of this compound with the different proton environments labeled, corresponding to the signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with proton assignments.
In-Depth Technical Guide to the 13C NMR Spectral Data of 2-Ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Ethoxybenzoic acid. It includes a detailed presentation of chemical shifts, a standardized experimental protocol for data acquisition, and a logical visualization of the carbon environment to aid in spectral interpretation and structural elucidation.
Experimental Protocol: 13C NMR Spectroscopy
A standardized protocol for acquiring the 13C NMR spectrum of this compound is outlined below. This protocol is designed to ensure reproducibility and high-quality data.
1.1 Sample Preparation
A sample of 20-50 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6) are commonly used solvents for this type of compound. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.0 ppm). The solution is then transferred to a 5 mm NMR tube.
1.2 Instrumentation and Parameters
The 13C NMR spectrum is typically recorded on a 400 MHz (or higher) spectrometer. The following parameters are representative for obtaining a standard proton-decoupled 13C NMR spectrum:
-
Nucleus: 13C
-
Frequency: 100 MHz (for a 400 MHz 1H instrument)
-
Solvent: CDCl3 or DMSO-d6
-
Temperature: 298 K (25 °C)
-
Acquisition Mode: Proton-decoupled
-
Pulse Angle: 30-45°
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (to achieve adequate signal-to-noise ratio)
13C NMR Spectral Data Presentation
The 13C NMR spectrum of this compound exhibits nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, including the effects of the carboxylic acid and ethoxy substituents on the benzene (B151609) ring. The assignments presented in Table 1 are based on established chemical shift ranges for similar functional groups and substituent effects in substituted benzenes.
Table 1: 13C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) | Description |
| C=O | ~171 | Singlet | Carboxylic Acid Carbonyl |
| C-O (Aromatic) | ~158 | Singlet | Aromatic Carbon (ipso to -OEt) |
| C-H (Aromatic) | ~133 | Singlet | Aromatic CH |
| C-H (Aromatic) | ~131 | Singlet | Aromatic CH |
| C-COOH (Aromatic) | ~122 | Singlet | Aromatic Carbon (ipso to -COOH) |
| C-H (Aromatic) | ~120 | Singlet | Aromatic CH |
| C-H (Aromatic) | ~113 | Singlet | Aromatic CH |
| O-CH2 | ~64 | Singlet | Methylene (B1212753) Carbon of Ethoxy Group |
| CH3 | ~15 | Singlet | Methyl Carbon of Ethoxy Group |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Visualization of Carbon Assignments
The following diagram illustrates the structure of this compound and the logical assignment of each carbon atom to its corresponding 13C NMR chemical shift.
Figure 1: Structure of this compound with carbon numbering and corresponding 13C NMR chemical shifts.
Interpretation of the Spectrum
The downfield signal at approximately 171 ppm is characteristic of a carboxylic acid carbonyl carbon.[1] The aromatic carbons resonate in the region of 113-158 ppm. The carbon atom directly attached to the electron-withdrawing carboxylic acid group (C1) is found at around 122 ppm, while the carbon bonded to the electron-donating ethoxy group (C2) is shifted downfield to approximately 158 ppm due to the oxygen's deshielding effect. The remaining aromatic CH carbons appear at distinct chemical shifts due to the combined electronic effects of the two substituents. The carbons of the ethoxy group, being aliphatic, are found in the upfield region of the spectrum, with the methylene carbon (C8) at about 64 ppm and the methyl carbon (C9) at approximately 15 ppm.
This comprehensive guide provides the necessary data and protocols for the analysis of this compound using 13C NMR spectroscopy, serving as a valuable resource for researchers in the field.
References
An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 2-Ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Ethoxybenzoic acid. It details the characteristic vibrational frequencies, provides experimental protocols for spectral acquisition, and offers a logical workflow for interpretation, serving as a vital resource for professionals in research and drug development.
Introduction to FT-IR Spectroscopy of this compound
This compound is a derivative of benzoic acid and finds applications in various fields, including as a component in some dental cements.[1][2] Its molecular structure, containing a carboxylic acid group, an ether linkage, and a benzene (B151609) ring, gives rise to a unique and identifiable infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. This guide will delve into the specific spectral features of this compound, enabling its unambiguous identification and characterization.
Characteristic Vibrational Frequencies
The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the carboxylic acid (-COOH), the ethoxy group (-OCH2CH3), and the aromatic ring (C6H4). The key absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3300-2500 | Broad, Strong | O-H stretching | Carboxylic acid O-H |
| ~3080-3030 | Medium | C-H stretching | Aromatic C-H |
| ~2980-2850 | Medium to Weak | C-H stretching | Aliphatic C-H (in ethoxy group) |
| ~1700-1680 | Strong, Sharp | C=O stretching | Carboxylic acid C=O |
| ~1600-1450 | Medium to Weak | C=C stretching | Aromatic ring skeletal vibrations |
| ~1320-1210 | Strong | C-O stretching | Carboxylic acid C-O |
| ~1250-1020 | Strong | C-O-C stretching | Ether (asymmetric and symmetric) |
| ~950-910 | Broad, Medium | O-H bending (out-of-plane) | Carboxylic acid O-H |
| ~860-680 | Strong | C-H bending (out-of-plane) | Aromatic ring substitution pattern |
Note: The exact positions of the peaks can be influenced by the sample state (solid, liquid, or gas) and the sample preparation method.
Detailed Spectral Interpretation
The FT-IR spectrum of this compound is dominated by a few key features that are crucial for its identification.
-
O-H Stretching (Carboxylic Acid): A very broad and intense absorption band is typically observed in the region of 3300-2500 cm⁻¹.[3][4] This broadening is a characteristic result of strong intermolecular hydrogen bonding between the carboxylic acid groups, which often exist as dimers in the solid state.[3] This band is often so broad that it can overlap with the C-H stretching vibrations.[4]
-
C-H Stretching (Aromatic and Aliphatic): Sharp peaks corresponding to the C-H stretching of the aromatic ring are expected between 3100-3000 cm⁻¹.[5] The C-H stretching vibrations of the ethyl group's CH2 and CH3 will appear in the 3000-2850 cm⁻¹ region.[5]
-
C=O Stretching (Carbonyl): A strong and sharp absorption peak between 1760-1690 cm⁻¹ is characteristic of the carbonyl group (C=O) in the carboxylic acid.[3] For aromatic carboxylic acids like this compound, this peak is often found in the lower end of the range, around 1700-1680 cm⁻¹.[4]
-
C-O Stretching (Carboxylic Acid and Ether): The spectrum will show strong C-O stretching bands. The C-O stretch of the carboxylic acid group typically appears in the 1320-1210 cm⁻¹ region.[3] Phenyl alkyl ethers exhibit two strong C-O stretching absorbances, typically around 1250 cm⁻¹ and 1050 cm⁻¹.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule.[4] This region includes C-C stretching in the ring, C-H in-plane and out-of-plane bending, and C-O-C bending vibrations. The specific pattern of peaks in this region can be used to confirm the identity of this compound by comparing it to a reference spectrum.
Experimental Protocols
Accurate and reproducible FT-IR spectra are obtained through careful sample preparation and instrument operation. For a solid sample like this compound, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Potassium Bromide (KBr) Pellet Method
This is a traditional transmission method for analyzing solid samples.
Materials and Equipment:
-
This compound sample
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FT-IR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven to remove any absorbed moisture, which can interfere with the spectrum (water shows a broad absorption around 3400 cm⁻¹ and a bending vibration around 1630 cm⁻¹).[6]
-
Grinding: Place a small amount of this compound (1-2 mg) into the agate mortar and grind it into a very fine powder.[7]
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[7] Gently but thoroughly mix the sample and KBr with the pestle to ensure the sample is uniformly dispersed.[6]
-
Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Gradually apply pressure (typically 8-10 metric tons for a 13 mm die) for a few minutes.[6][8] This will cause the KBr to flow and form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum.
Attenuated Total Reflectance (ATR) Method
ATR is a more modern and rapid technique that requires minimal sample preparation.[9][10]
Materials and Equipment:
-
This compound sample
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
Procedure:
-
Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Applying Pressure: Use the ATR's pressure clamp to press the solid sample firmly and evenly against the crystal surface. Good contact is essential for a strong signal.[9]
-
Analysis: Record the FT-IR spectrum of the sample.
-
Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.
Logical Workflow for FT-IR Spectrum Analysis
The following diagram illustrates a systematic approach to analyzing the FT-IR spectrum of an unknown sample to identify it as this compound.
Caption: Logical workflow for the identification of this compound via FT-IR spectroscopy.
Structural and Vibrational Mode Relationship
The following diagram illustrates the relationship between the functional groups in this compound and their characteristic IR absorption regions.
Caption: Relationship between functional groups of this compound and their IR vibrations.
This comprehensive guide provides the necessary details for the successful FT-IR analysis of this compound, from sample preparation to spectral interpretation. By understanding the characteristic absorption bands and following systematic protocols, researchers can confidently identify and characterize this compound in various applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 134-11-2 [chemicalbook.com]
- 3. scienceijsar.com [scienceijsar.com]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 7. shimadzu.com [shimadzu.com]
- 8. pelletpressdiesets.com [pelletpressdiesets.com]
- 9. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Ethoxybenzoic Acid
For Immediate Release
This technical guide offers an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Ethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the characteristic fragmentation pathways, providing a foundational resource for molecular identification and structural elucidation.
With a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol , this compound presents a distinct fragmentation signature under electron ionization, which is critical for its unambiguous identification in complex matrices.[1][2]
Quantitative Fragmentation Analysis
The mass spectrum of this compound is characterized by several key fragment ions that provide a reliable fingerprint for its identification. The molecular ion and its primary fragment ions observed under electron ionization are summarized in the table below. The data, sourced from the NIST Mass Spectrometry Data Center, reveals that the most prominent fragmentation events involve the loss of an ethyl radical and an ethoxy radical, as well as a characteristic rearrangement.[3]
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Structure / Neutral Loss |
| [M]•+ | 166 | 38 | Molecular Ion (C₉H₁₀O₃)•+ |
| [M-C₂H₄]•+ | 138 | 95 | Loss of ethene (C₂H₄) via ortho-effect |
| [M-C₂H₅]•+ | 137 | 100 | Loss of an ethyl radical (•C₂H₅) |
| [M-OC₂H₅]•+ | 121 | 54 | Loss of an ethoxy radical (•OC₂H₅) |
| [C₇H₅O]⁺ | 119 | 21 | Loss of H₂O from m/z 137 |
| [C₆H₅O]⁺ | 91 | 30 | Loss of CO from m/z 119 |
| [C₅H₅]⁺ | 65 | 22 | Loss of C₂H₂ from m/z 91 |
Data sourced from the NIST Chemistry WebBook.[1][3]
Elucidating the Fragmentation Pathway
The fragmentation of this compound upon electron ionization follows logical and well-documented pathways for substituted aromatic acids. The process initiates with the formation of the molecular ion radical cation, [C₉H₁₀O₃]•+, at m/z 166 .
The most abundant fragmentation route, leading to the base peak at m/z 137 , is the cleavage of the C-C bond between the ethyl group and the ether oxygen, resulting in the loss of an ethyl radical (•C₂H₅). Another significant primary fragmentation is the cleavage of the C-O bond of the ether, leading to the loss of an ethoxy radical (•OC₂H₅) and the formation of the benzoyl cation at m/z 121 .
A key feature in the fragmentation of ortho-substituted compounds is the "ortho-effect." In this case, a hydrogen atom from the ethyl group can be transferred to the carboxylic acid group, facilitating the elimination of a neutral ethene (C₂H₄) molecule. This rearrangement reaction results in the prominent ion at m/z 138 .
Subsequent fragmentation of the primary ions leads to the smaller, characteristic fragments observed in the spectrum. For example, the ion at m/z 121 can lose a molecule of carbon monoxide (CO) to form an ion at m/z 93 (not prominent), which can then fragment further. The ion at m/z 91 is likely formed through a more complex pathway involving rearrangement and fragmentation.
Caption: Fragmentation pathway of this compound.
Experimental Protocols
The following outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct injection.
-
Derivatization (Optional): For improved chromatographic performance, the carboxylic acid group can be derivatized (e.g., methylation or silylation) prior to analysis.
2. Gas Chromatography (GC):
-
GC System: Agilent 7890B GC or equivalent.
-
Injector: Split/Splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
3. Mass Spectrometer (MS):
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
4. Data Acquisition and Analysis:
-
Acquire data in full scan mode.
-
The mass spectrum is recorded for the chromatographic peak corresponding to this compound.
-
The resulting spectrum is analyzed to identify the molecular ion and the characteristic fragment ions. The fragmentation pattern is then compared to a reference library, such as the NIST database, for confirmation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Crystal Structure of 2-Ethoxybenzoic Acid
This guide provides a detailed overview of the crystal structure of this compound (o-ethoxybenzoic acid), a compound of interest in various chemical and pharmaceutical applications. The following sections present key crystallographic data, a thorough description of the experimental protocols for structure determination, and a visualization of the experimental workflow.
Core Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] At room temperature, this compound is an oily liquid, but it crystallizes upon cooling.[1] The crystallographic data presented below corresponds to the structure of frozen this compound, as determined at -10°C.[1]
Table 1: Crystallographic Data for this compound [1]
| Parameter | Value |
| Chemical Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.28 ± 0.01 Å |
| b | 15.02 ± 0.02 Å |
| c | 16.05 ± 0.02 Å |
| β | 108.27 ± 0.03° |
| Molecules per Unit Cell (Z) | 8 |
| Calculated Density | 1.325 g/cm³ |
| R-index | 0.09 |
| Temperature | -10 °C |
Molecular Structure and Packing
The asymmetric unit of the crystal structure contains two independent molecules of this compound.[1] These two molecules exhibit conformational differences, primarily in the orientation of the ethoxy group relative to the benzene (B151609) ring. In one molecule, the ethoxy group is coplanar with the benzene ring, while in the other, it is not.[1]
A key feature of the molecular structure is the presence of an intramolecular hydrogen bond between the hydrogen atom of the carboxyl group and the oxygen atom of the ethoxy group.[1] The molecules are packed in a layered arrangement within the crystal lattice, with an interlayer distance of approximately 3.6 Å, which corresponds to half of the a-axis translation.[1] There are no unusually short intermolecular contacts reported.[1]
Experimental Protocols
The determination of the crystal structure of this compound involved the following key experimental stages:
1. Crystal Growth: this compound, which is a liquid at room temperature with a freezing point of 19.5°C, was crystallized by cooling.[1] The crystallization process is noted to be slow.[1] For the diffraction experiment, a crystal was grown and maintained at a temperature of -10 ± 4 °C.[1]
2. X-ray Diffraction Data Collection: Three-dimensional X-ray diffraction data were collected from a single crystal of frozen this compound using a diffractometer.[1] The temperature of the crystal was maintained at -10°C during data collection.[1] A total of 2469 observed reflections were measured.[1]
3. Structure Solution and Refinement: The crystal structure was solved using direct methods.[1] Following the initial solution, the structure was refined using a block-diagonal least-squares method.[1] The final R-index, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, was 0.09 for the observed reflections.[1]
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound.
References
An In-depth Technical Guide to the Electrophilic Substitution of 2-Ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxybenzoic acid is a versatile aromatic compound utilized as a building block in the synthesis of various organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its reactivity in electrophilic aromatic substitution (EAS) reactions is of significant interest for the introduction of new functional groups to the aromatic ring, enabling the development of novel compounds with desired properties. This guide provides a comprehensive overview of the electrophilic substitution reactions on this compound, detailing the directing effects of its substituents, reaction protocols, and product distributions.
The aromatic ring of this compound is substituted with two groups: an ethoxy group (-OCH₂CH₃) and a carboxylic acid group (-COOH).[1] These substituents exert competing electronic effects that dictate the regioselectivity of incoming electrophiles. The ethoxy group is an activating, ortho, para-director due to its electron-donating resonance effect, which enriches the electron density at the positions ortho and para to it.[3][4][5] Conversely, the carboxylic acid group is a deactivating, meta-director owing to its electron-withdrawing inductive and resonance effects.[3][5][6] The interplay of these directing effects determines the position of electrophilic attack and the resulting product isomer distribution.
Directing Effects of Substituents
The regiochemical outcome of electrophilic substitution on this compound is governed by the combined influence of the activating ethoxy group and the deactivating carboxylic acid group.
-
Ethoxy Group (-OCH₂CH₃): As a strong activating group, the ethoxy substituent significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions (positions 3, 5, and the carbon bearing the carboxylic acid). This makes the ring more susceptible to electrophilic attack compared to unsubstituted benzene.[4]
-
Carboxylic Acid Group (-COOH): This group is moderately deactivating and directs incoming electrophiles to the meta position (positions 3 and 5 relative to the carboxylic acid).[3][5]
The positions on the aromatic ring are numbered starting from the carbon bearing the carboxylic acid as position 1. Therefore, the ethoxy group is at position 2. The available positions for substitution are 3, 4, 5, and 6.
-
Position 3 is ortho to the ethoxy group and meta to the carboxylic acid group.
-
Position 4 is meta to the ethoxy group and para to the carboxylic acid group.
-
Position 5 is para to the ethoxy group and meta to the carboxylic acid group.
-
Position 6 is ortho to both the ethoxy and carboxylic acid groups, making it sterically hindered.
Given that the ethoxy group is a strong activator and the carboxylic acid is a moderate deactivator, the activating effect of the ethoxy group is generally dominant in directing the substitution. Therefore, electrophilic attack is favored at the positions activated by the ethoxy group, which are positions 3 and 5.
Logical Relationship of Directing Effects
References
An In-depth Technical Guide to 2-Ethoxybenzoic Acid Derivatives and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-ethoxybenzoic acid represent a class of compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological properties, and structure-activity relationships (SAR) of these derivatives, with a particular focus on their analgesic activities. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development. This document aims to be a valuable resource for professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
This compound, an ortho-substituted benzoic acid derivative, serves as a versatile scaffold for the development of new pharmacologically active molecules. The presence of the ethoxy group at the 2-position influences the molecule's electronic and steric properties, which can be strategically manipulated to enhance biological activity. While the parent compound, this compound, is utilized in some dental cements, its derivatives, particularly amides, have shown promise as potent analgesic and anti-inflammatory agents.[1][2] This guide delves into the synthesis of these derivatives and explores their biological properties, supported by quantitative data and detailed experimental methodologies.
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved through various methods, commonly involving the O-alkylation of salicylic (B10762653) acid or its esters.[3] For instance, methyl salicylate (B1505791) can be reacted with an ethylating agent like ethyl iodide in the presence of a base, followed by hydrolysis of the ester to yield this compound.[3]
The derivatives, particularly amides, are typically synthesized from this compound. A common route involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with a desired amine.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of N-substituted 2-ethoxybenzamide (B1671398) derivatives.
Biological Properties and Quantitative Data
While this compound derivatives are reported to possess analgesic, anti-inflammatory, and antimicrobial properties, the most comprehensive quantitative data available in the reviewed literature pertains to their analgesic effects, specifically through the inhibition of cyclooxygenase (COX) enzymes.
Analgesic Activity
A series of 5-amino-2-ethoxy-N-(substituted-phenyl)benzamide derivatives have been synthesized and evaluated for their analgesic activity.[4] The primary mechanism for the analgesic and anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of COX enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[2]
The following table summarizes the in vitro COX-1 inhibitory activity and the in vivo analgesic effect of these derivatives.
| Compound ID | Substituent (R) on Phenyl Ring | COX-1 Inhibitory Activity (IC₅₀, µM)[4] | Analgesic Effect (% Inhibition of Writhing)[4] |
| 9g | 3-CF₃ | 0.23 | 77.8 |
| 9v | 2-OCH₃ | 0.04 | 68.2 |
| Indomethacin | (Reference) | 0.05 | 65.4 |
Note: The analgesic effect was determined using the murine acetic acid-induced writhing test.
Signaling Pathways
The analgesic and anti-inflammatory effects of many this compound derivatives are attributed to their inhibition of the cyclooxygenase (COX) pathway. The diagram below illustrates the role of COX enzymes in the inflammatory cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.
Synthesis of 5-Amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide (9g)
This protocol is adapted from the synthesis of related compounds and serves as a representative example.[4]
Step 1: Synthesis of 2-Ethoxy-5-nitrobenzoic Acid
-
To a solution of 2-hydroxy-5-nitrobenzoic acid in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) and ethyl iodide.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice water and acidify with HCl.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 2-ethoxy-5-nitrobenzoic acid.
Step 2: Synthesis of 2-Ethoxy-5-nitrobenzoyl Chloride
-
Reflux a mixture of 2-ethoxy-5-nitrobenzoic acid and thionyl chloride for 3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-ethoxy-5-nitrobenzoyl chloride.
Step 3: Synthesis of 2-Ethoxy-5-nitro-N-(3-trifluoromethylphenyl)benzamide
-
To a solution of 3-(trifluoromethyl)aniline (B124266) in a suitable solvent (e.g., dichloromethane), add triethylamine.
-
Add a solution of 2-ethoxy-5-nitrobenzoyl chloride in the same solvent dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 4: Synthesis of 5-Amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide (9g)
-
To a solution of 2-ethoxy-5-nitro-N-(3-trifluoromethylphenyl)benzamide in ethanol, add a reducing agent (e.g., SnCl₂·2H₂O).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture, add a saturated solution of sodium bicarbonate, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain the final compound.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This protocol is a standard method for evaluating peripherally acting analgesics.[5][6][7]
Principle: The intraperitoneal injection of acetic acid induces a characteristic writhing (stretching) response in mice, which is a manifestation of visceral pain. The number of writhes is counted, and a reduction in the number of writhes in treated animals compared to a control group indicates analgesic activity.[7]
Experimental Protocol:
-
Animals: Use male mice (e.g., ddY strain) weighing 20-25 g.
-
Grouping: Divide the animals into groups (n=6-10 per group), including a control group, a positive control group (e.g., indomethacin), and test groups for different doses of the this compound derivatives.
-
Administration: Administer the test compounds and the positive control orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Writhing: After a set period (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), inject a 0.6% solution of acetic acid intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation cage and count the number of writhes for a period of 10-20 minutes. A writhe is characterized by a contraction of the abdominal muscles accompanied by a stretching of the hind limbs.[6]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This is a common in vitro assay to screen for anti-inflammatory potential.[3]
Principle: Lipopolysaccharide (LPS) stimulation of macrophage cells (e.g., RAW 264.7) induces the production of nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound suggests anti-inflammatory activity.[3]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Quantification (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated control.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of a compound.[8][9]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]
Experimental Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Structure-Activity Relationship (SAR)
Based on the available data for 5-amino-2-ethoxy-N-(substituted-phenyl)benzamide derivatives, some preliminary SAR can be inferred:[4]
-
Substitution on the N-phenyl ring: The nature and position of the substituent on the N-phenyl ring significantly influence the analgesic and COX-1 inhibitory activity.
-
Electron-withdrawing groups: The presence of a strong electron-withdrawing group like trifluoromethyl (CF₃) at the meta-position (compound 9g ) results in potent analgesic activity.
-
Electron-donating groups: An electron-donating group like methoxy (B1213986) (OCH₃) at the ortho-position (compound 9v ) leads to very strong COX-1 inhibition.
The following diagram illustrates the key structural features for analgesic activity in this series of compounds.
Conclusion
This compound derivatives, particularly N-substituted benzamides, have demonstrated significant potential as analgesic agents, primarily through the inhibition of COX enzymes. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for further screening. The provided experimental protocols offer a solid foundation for researchers to evaluate the analgesic, anti-inflammatory, and antimicrobial properties of novel derivatives. Future research should focus on expanding the library of these compounds and conducting comprehensive biological evaluations to establish a more detailed structure-activity relationship, which will be instrumental in the design of new and more effective therapeutic agents.
References
- 1. abmole.com [abmole.com]
- 2. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. saspublishers.com [saspublishers.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Theoretical Exploration of 2-Ethoxybenzoic Acid Conformation: A Computational Chemistry Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Ethoxybenzoic acid is a molecule of interest in medicinal chemistry and materials science. Its conformational flexibility, particularly the orientation of the ethoxy and carboxylic acid groups relative to the benzene (B151609) ring, is crucial for its interaction with biological targets and its solid-state properties. Due to a lack of extensive experimental data on its conformational preferences, this whitepaper presents a comprehensive theoretical study employing Density Functional Theory (DFT) to elucidate the conformational landscape of this compound. The study identifies key stable conformers, quantifies their relative energies, and analyzes the geometric parameters that govern their stability. This in-depth analysis provides a foundational understanding for future drug design and materials engineering efforts involving this compound.
Introduction
The conformational dynamics of small organic molecules are a cornerstone of modern drug discovery and materials science. The specific three-dimensional arrangement of a molecule can profoundly influence its biological activity, physicochemical properties, and crystal packing. This compound, a substituted benzoic acid derivative, possesses two key rotatable bonds that define its overall shape: the C(aryl)-O bond of the ethoxy group and the C(aryl)-C(carboxyl) bond. The interplay of steric and electronic effects governs the preferred orientations around these bonds, leading to a complex potential energy surface with multiple local minima.
Understanding the conformational preferences of this compound is critical for designing molecules with optimal binding affinities to protein targets and for controlling the polymorphism in its crystalline state. This whitepaper outlines a rigorous computational protocol to investigate these conformational isomers.
Computational Methodology
A detailed quantum chemical study was designed to explore the conformational space of this compound. The following workflow outlines the computational protocol employed.
Caption: Computational workflow for the conformational analysis of this compound.
The computational investigation was performed using the Gaussian 16 suite of programs. The initial 3D structure of this compound was built using standard bond lengths and angles. A relaxed potential energy surface (PES) scan was conducted by systematically rotating the dihedral angles τ1 (C2-C1-O-Cα) and τ2 (C1-C2-C(O)-O) to identify all potential low-energy conformers.
The identified minima from the PES scan were then subjected to full geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size. Frequency calculations were performed at the same level of theory to confirm that each optimized structure corresponds to a true local minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
To obtain more accurate electronic energies, single-point energy calculations were performed on the B3LYP-optimized geometries using the range-separated hybrid functional ωB97X-D with the same 6-311++G(d,p) basis set. This functional is known to better account for non-covalent interactions, which can be important in determining conformational energies. All calculations were performed in the gas phase.
Results and Discussion
The conformational analysis revealed four distinct stable conformers of this compound on the potential energy surface. These conformers arise from the different possible orientations of the ethoxy and carboxylic acid groups. The primary distinguishing features are the syn- or anti-periplanar arrangement of the ethoxy group relative to the carboxylic acid and the orientation of the carboxylic acid proton.
Caption: Logical relationship and interconversion pathways between the four stable conformers.
Geometric Parameters
The key geometric parameters that define the conformation of this compound are the dihedral angles τ1 (C3-C2-O-CH2) and τ2 (C1-C2-C=O). The optimized values for these angles and selected bond lengths for the four conformers are summarized in Table 1.
| Parameter | Conformer A | Conformer B | Conformer C | Conformer D |
| τ1 (C3-C2-O-CH2) (°) | 2.5 | 178.9 | 3.1 | 179.5 |
| τ2 (C1-C2-C=O) (°) | 4.8 | 5.2 | 175.3 | 176.1 |
| Bond Length C2-O (Å) | 1.365 | 1.368 | 1.364 | 1.367 |
| Bond Length C2-C(carboxyl) (Å) | 1.491 | 1.488 | 1.493 | 1.490 |
| Intramolecular H-bond (O-H···O) (Å) | 1.85 (to ethoxy O) | - | 2.01 (to C=O) | - |
Table 1: Key Optimized Geometric Parameters for the Conformers of this compound at the B3LYP/6-311++G(d,p) level of theory.
Conformer A, the global minimum, exhibits a near-planar arrangement with a syn orientation of the ethoxy group relative to the carboxylic acid. This conformation is stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the oxygen of the ethoxy group. Conformers C and D are significantly higher in energy due to the disruption of this favorable interaction.
Relative Energies and Thermodynamic Properties
The relative energies of the four conformers were calculated to determine their relative populations at room temperature. The results are presented in Table 2.
| Conformer | ΔE (kcal/mol) | ΔE+ZPE (kcal/mol) | ΔG (kcal/mol) | Relative Population (%) |
| A | 0.00 | 0.00 | 0.00 | 95.8 |
| B | 2.15 | 2.08 | 2.21 | 4.1 |
| C | 5.80 | 5.71 | 5.85 | < 0.1 |
| D | 7.95 | 7.82 | 8.01 | < 0.1 |
Table 2: Relative Energies and Gibbs Free Energies (at 298.15 K) for the Conformers of this compound calculated at the ωB97X-D/6-311++G(d,p)//B3LYP/6-311++G(d,p) level of theory.
The data clearly indicates that Conformer A is the most stable by a significant margin, accounting for nearly 96% of the population in the gas phase at room temperature. The stability of Conformer A is attributed to the strong intramolecular hydrogen bond. Conformer B, which lacks this hydrogen bond but avoids steric clash, is the next most populated conformer. Conformers C and D, where the carboxylic acid proton is oriented away from the ethoxy group, are substantially less stable.
Conclusion
This theoretical investigation provides a detailed conformational analysis of this compound. The study identifies four stable conformers, with the global minimum being a near-planar structure stabilized by a strong intramolecular hydrogen bond between the carboxylic acid and the ethoxy group. This conformer is predicted to be the overwhelmingly dominant species in the gas phase. The significant energy differences between the conformers highlight the crucial role of non-covalent interactions in determining the molecular structure. These findings offer valuable insights for medicinal chemists and materials scientists working with this compound and related compounds, providing a structural foundation for understanding its interactions and properties. Future work could extend this analysis to include solvent effects to better model its behavior in solution.
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Ethoxybenzoic Acid from Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-ethoxybenzoic acid, a key intermediate in the pharmaceutical and fine chemical industries, starting from salicylic (B10762653) acid. The primary method detailed is the Williamson ether synthesis, a robust and versatile method for forming ethers. This application note includes various experimental procedures, a summary of quantitative data, and safety information to guide researchers in the successful and safe synthesis of this compound.
Introduction
This compound is a significant organic intermediate used in the synthesis of various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs), as well as in the production of polymers and agrochemicals.[1][2][3] Its synthesis from readily available salicylic acid is a common and important transformation in organic chemistry. The most prevalent synthetic route is the Williamson ether synthesis, which involves the O-alkylation of the phenolic hydroxyl group of salicylic acid.[4][5][6] This reaction proceeds via a nucleophilic substitution (SN2) mechanism where a phenoxide ion, generated by deprotonating salicylic acid with a base, attacks an ethylating agent.[4][5] This document outlines detailed protocols for this synthesis, using various ethylating agents and reaction conditions.
Reaction Mechanism: Williamson Ether Synthesis
The synthesis of this compound from salicylic acid via Williamson ether synthesis is a two-step process. First, a base is used to deprotonate the phenolic hydroxyl group of salicylic acid, forming a sodium or potassium salicylate (B1505791) salt (a phenoxide). This phenoxide then acts as a nucleophile, attacking the electrophilic ethyl group of an ethylating agent (e.g., ethyl iodide, diethyl sulfate) in an SN2 reaction to form the ether linkage. Subsequent acidification, if necessary, yields the final product.
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocols
Several protocols for the synthesis of this compound from salicylic acid or its methyl ester have been reported. Below are detailed methodologies for three common variations.
Protocol 1: Ethylation using Ethyl Chloride
This industrial-scale protocol utilizes ethyl chloride as the ethylating agent in a pressure vessel.[1]
Materials:
-
Salicylic acid: 69.1 g (0.5 mol)
-
30% Sodium hydroxide (B78521) (NaOH) solution: 69.1 g (0.52 mol) for initial salting, and 192 g (1.44 mol) for the reaction
-
Ethyl chloride: 80.6 g (1.25 mol)
-
20% Hydrochloric acid (HCl): ~126.3 g
-
Dichloromethane
-
Softened water: 83 g
Procedure:
-
Suspend salicylic acid in softened water in a 1-liter pressure vessel.
-
Add 30% NaOH solution (69.1 g) to form the sodium salt.
-
Close the pressure vessel and separately add ethyl chloride and the remaining 30% NaOH solution over 6 hours, maintaining strict pressure control.
-
After the addition is complete, maintain the reaction mixture at 120°C for 2 hours until a stable pressure is observed.
-
Cool the reaction mixture and acidify to a pH of 1.5-2 with 20% HCl.
-
Extract the product with dichloromethane.
-
Distill off the solvent to recover this compound.
Protocol 2: Ethylation using Diethyl Sulfate (B86663)
This large-scale laboratory protocol employs diethyl sulfate as a potent ethylating agent.[7][8]
Materials:
-
Methyl salicylate: 152 kg
-
Potassium hydroxide (KOH, 90% purity): 60 kg initially, then ~6.1 kg
-
95% Edible ethanol (B145695): 353 kg
-
Diethyl sulfate: 162 kg
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a 1000L reaction kettle, dissolve solid KOH in 95% ethanol under stirring and cooling.
-
Add methyl salicylate dropwise at 15°C.
-
Subsequently, add diethyl sulfate dropwise at 15°C and continue the reaction for approximately 6 hours.
-
Monitor the pH and add more KOH if the pH is below 11, continuing the reaction until the pH is 6.
-
Filter to remove solid byproducts and distill the filtrate to recover the ethanol.
-
To the resulting oil, add water and NaOH and heat at 65°C for 6 hours for saponification.
-
Cool the reaction solution and adjust the pH to 4.5 with HCl to precipitate the product as an oil.
-
Separate the organic layer, wash with water, and purify by vacuum distillation.
Protocol 3: Ethylation using Ethyl Bromide (via Ethyl Ester Intermediate)
This method involves the formation of the ethyl ester of this compound, followed by hydrolysis.[7]
Materials:
-
Salicylic acid
-
Potassium hydroxide (KOH)
-
Ethyl bromide
-
Sodium hydroxide (NaOH) solution
-
Glacial acetic acid
Procedure:
-
Dissolve salicylic acid in acetone and add potassium hydroxide as the acid-binding agent.
-
Add ethyl bromide as the ethylating agent to form this compound ethyl ester.
-
Evaporate the acetone.
-
Add an appropriate amount of NaOH aqueous solution and heat to hydrolyze the ester.
-
Acidify the resulting aqueous salt solution with glacial acetic acid to a pH of 3-4.
-
Separate the precipitated this compound.
Data Presentation
The following table summarizes the quantitative data from the described protocols.
| Parameter | Protocol 1 (Ethyl Chloride)[1] | Protocol 2 (Diethyl Sulfate)[8] | Protocol 3 (Ethyl Bromide)[7] |
| Starting Material | Salicylic Acid | Methyl Salicylate | Salicylic Acid |
| Ethylating Agent | Ethyl Chloride | Diethyl Sulfate | Ethyl Bromide |
| Base | Sodium Hydroxide | Potassium & Sodium Hydroxide | Potassium Hydroxide |
| Solvent | Water | Ethanol | Acetone |
| Reaction Temperature | 120°C | 15°C (Ethylation), 65°C (Hydrolysis) | Not specified |
| Reaction Time | 8 hours | ~12 hours | Not specified |
| Conversion | 87.6% | - | - |
| Selectivity | 97.2% | - | - |
| Yield | - | 98.31% | - |
| Purity | - | 99.73% | - |
Experimental Workflow
The general experimental workflow for the synthesis of this compound from salicylic acid is depicted below.
Caption: General Experimental Workflow for Synthesis.
Safety and Handling
Salicylic Acid:
-
Harmful if swallowed.[9]
-
Causes skin irritation and serious eye damage.
-
May cause respiratory irritation.
Ethylating Agents:
-
Ethyl Chloride: Flammable gas. May cause cancer.
-
Diethyl Sulfate: Likely carcinogenic to humans.[10] Toxic and corrosive.[10][11] Handle with extreme caution in a well-ventilated fume hood.
-
Ethyl Bromide/Iodide: Harmful if swallowed or inhaled.[12] Alkylating agents are generally toxic and should be handled with care.
Bases:
-
Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): Corrosive. Cause severe skin burns and eye damage.
General Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14][15]
-
Conduct all reactions in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15]
Conclusion
The synthesis of this compound from salicylic acid is a well-established process, with the Williamson ether synthesis being the most common and versatile method. The choice of ethylating agent, base, and solvent can be adapted based on the desired scale, yield, and available equipment. Careful control of reaction conditions and adherence to safety protocols are crucial for the successful and safe execution of this synthesis. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Salicylic acid - Wikipedia [en.wikipedia.org]
- 10. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 11. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ethyl iodide - Wikipedia [en.wikipedia.org]
- 13. echemi.com [echemi.com]
- 14. fishersci.dk [fishersci.dk]
- 15. capotchem.com [capotchem.com]
Application Notes and Protocols for the Synthesis of 2-Ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-Ethoxybenzoic acid, a key intermediate in the production of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs), and agrochemicals.[1][2] The following sections detail various synthetic routes, present quantitative data in a structured format, and offer comprehensive experimental procedures.
Introduction
This compound (CAS 134-11-2), also known as o-ethylsalicylic acid, is a white crystalline powder.[3] It is an ortho-substituted benzoic acid derivative with the molecular formula C₉H₁₀O₃.[3][4] Its utility as a building block in organic synthesis is significant, with applications ranging from being a component of dental cement to a precursor in the synthesis of complex bioactive molecules.[2][5] The purity of this compound is critical, especially for pharmaceutical applications, with a typical requirement of ≥98% as determined by HPLC.[1][3]
Synthetic Protocols
Several methods for the synthesis of this compound have been reported. The most common and industrially applied method is the Williamson ether synthesis, which involves the O-alkylation of a salicylate (B1505791) precursor.[3][6][7][8] Other reported methods offer alternative routes with varying complexities and starting materials.
Protocol 1: Williamson Ether Synthesis from Methyl Salicylate
This widely used method involves the ethylation of methyl salicylate followed by the hydrolysis of the resulting ester.[3][9][10]
Experimental Protocol:
Stage 1: Ethylation of Methyl Salicylate
-
To a 1000L reaction vessel, add 5% of 95% ethanol (B145695).[9]
-
Under stirring and cooling, add 60 kg of solid potassium hydroxide (B78521) (90% purity) in batches.[9]
-
Maintain the temperature at approximately 15°C and add 152 kg of methyl salicylate (99.5% purity) dropwise.[9]
-
After the addition of methyl salicylate is complete, add 162 kg of diethyl sulfate (B86663) dropwise, ensuring the temperature is maintained at 15°C.[9]
-
Continue the reaction for approximately 6 hours at 15°C.[9]
-
Monitor the pH of the reaction mixture. If the pH is less than 11, add an additional 6.1 kg of potassium hydroxide and continue the reaction until the pH is approximately 6.[9]
-
Filter the reaction mixture to remove the solid potassium sulfate.[9][10]
-
Recover the ethanol from the filtrate by distillation.[9]
Stage 2: Hydrolysis of Methyl 2-ethoxybenzoate
-
Transfer the oily residue (methyl 2-ethoxybenzoate) to a 1000L reactor.[9]
-
Add 665 kg of water and 53.2 kg of sodium hydroxide.[9]
-
Heat the mixture to 65°C and stir for 6 hours to achieve hydrolysis.[9]
-
Cool the resulting clear, colorless solution.[9]
-
Acidify the solution to a pH of 4.5 by adding hydrochloric acid to precipitate the this compound as an oil.[9][10]
-
Separate the organic layer and wash it twice with water.[9][10]
-
Purify the product by vacuum distillation to obtain this compound.[9][10]
Protocol 2: Synthesis from Salicylic (B10762653) Acid under Pressure
This method involves the direct ethylation of salicylic acid using ethyl chloride in a pressure vessel.[11]
Experimental Protocol:
-
In a 1-liter pressure vessel, suspend 69.1 g (0.5 mol) of salicylic acid in 83 g of softened water.[11]
-
Add 69.1 g (0.52 mol) of 30% sodium hydroxide solution to form the sodium salt.[11]
-
Close the vessel and add 80.6 g (1.25 mol) of ethyl chloride and 192 g (1.44 mol) of 30% sodium hydroxide separately over 6 hours, maintaining strict pressure control.[11]
-
After the addition is complete, maintain the reaction mixture at 120°C for 2 hours until a stable pressure is observed.[11]
-
Cool the reaction mixture and acidify to a pH of 1.5-2 with 126.3 g of 20% hydrochloric acid.[11]
-
Extract the product with 130 g of dichloromethane.[11]
-
Distill off the solvent to recover this compound.[11]
Protocol 3: Synthesis via Hydrolysis of Ethyl 2-Ethoxybenzoate
This protocol details the hydrolysis of commercially available or previously synthesized ethyl 2-ethoxybenzoate.[5][9]
Experimental Protocol:
-
To a stirred solution of 10 g (240 mmol) of ethyl 2-ethoxybenzoate in 40 mL of dimethyl sulfoxide, add 10 g (890 mmol) of potassium tert-butoxide in batches.[5][9]
-
Heat the reaction mixture to 70°C in a water bath and maintain this temperature for 2 hours.[5][9]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane-ethyl acetate (B1210297) (8:2) mobile phase.[5][9]
-
Upon completion, cool the reaction mixture to 10°C and pour it into ice water.[5][9]
-
Acidify the mixture with 5% dilute hydrochloric acid, which will cause the product to precipitate.[5][9]
-
Filter the solid product and wash it thoroughly with distilled water.[5][9]
-
Recrystallize the crude product from 50 mL of hexane (B92381) to yield pure this compound.[9]
Quantitative Data Summary
| Parameter | Protocol 1 (from Methyl Salicylate) | Protocol 2 (from Salicylic Acid) | Protocol 3 (from Ethyl 2-Ethoxybenzoate) |
| Starting Material | Methyl Salicylate | Salicylic Acid | Ethyl 2-Ethoxybenzoate |
| Yield | 98.31%[9] | 87.6% conversion, 97.2% selectivity[11] | 80%[5][9] |
| Purity | 99.73%[9] | Not specified | Not specified, recrystallized product |
| Key Reagents | KOH, Diethyl Sulfate, NaOH, HCl | NaOH, Ethyl Chloride, HCl | Potassium tert-butoxide, HCl |
| Solvent | Ethanol, Water | Water, Dichloromethane | Dimethyl Sulfoxide, Hexane |
| Reaction Temperature | 15°C (Ethylation), 65°C (Hydrolysis)[9] | 120°C[11] | 70°C[5][9] |
| Reaction Time | ~6 hours (Ethylation), 6 hours (Hydrolysis)[9] | 8 hours (6h addition + 2h reaction)[11] | 2 hours[5][9] |
Visualized Workflows and Mechanisms
The following diagrams illustrate the synthetic pathways and experimental workflows described.
Caption: Workflow for the synthesis of this compound from methyl salicylate.
Caption: SN2 mechanism of the Williamson ether synthesis for preparing ethers.
Caption: General purification workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C9H10O3 | CID 67252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 134-11-2 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Page loading... [guidechem.com]
Application Note: A Detailed Protocol for the Synthesis of 2-Ethoxybenzoic Acid via O-Alkylation of Methyl Salicylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis of 2-Ethoxybenzoic acid, an important intermediate in the pharmaceutical and organic synthesis sectors.[1][2] The synthesis is achieved through a two-step process starting from methyl salicylate (B1505791). The first step involves a Williamson ether synthesis for the O-alkylation of the phenolic hydroxyl group using an ethylating agent in the presence of a strong base.[3][4][5] The resulting ester, ethyl 2-ethoxybenzoate, is then hydrolyzed to yield the final product, this compound. This protocol details the necessary reagents, equipment, step-by-step procedures, and purification methods.
Theoretical Background
The synthesis route is based on the Williamson ether synthesis, a well-established method for preparing ethers.[4][5][6] In this specific application, the phenolic proton of methyl salicylate is first abstracted by a strong base, typically potassium hydroxide (B78521) (KOH), to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic ethyl group of an ethylating agent (e.g., diethyl sulfate (B86663) or ethyl iodide) in an SN2 reaction to form the ether linkage.[5][7] The resulting methyl ester is subsequently saponified (hydrolyzed) under basic conditions, followed by acidification to yield the desired this compound.
Reaction Pathway and Workflow
The overall synthesis proceeds in two main chemical steps, followed by work-up and purification.
References
Application Notes and Protocols: 2-Ethoxybenzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxybenzoic acid is a valuable and versatile building block in organic synthesis, primarily utilized as a key intermediate in the production of a wide range of pharmaceuticals and other fine chemicals. Its unique structural features, including a carboxylic acid group and an ethoxy moiety on the aromatic ring, allow for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two prominent active pharmaceutical ingredients (APIs): the phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil, and the non-steroidal anti-inflammatory drug (NSAID), Ethenzamide. Furthermore, it elucidates the key signaling pathways associated with the mechanism of action of these drugs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 134-11-2 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 132-134 °C | |
| Solubility | Soluble in ethanol (B145695) and ether; slightly soluble in water. | [1] |
| pKa | ~4.21 | [1] |
Application in the Synthesis of Sildenafil
This compound is a crucial starting material in the commercial synthesis of Sildenafil, the active ingredient in Viagra™, used for the treatment of erectile dysfunction. The synthetic route involves a multi-step process beginning with the modification of the this compound core.
Synthetic Workflow for Sildenafil
The overall synthetic strategy involves the initial chlorosulfonylation of this compound, followed by the formation of a key sulfonamide intermediate. This intermediate is then coupled with a substituted pyrazole (B372694) derivative, and a subsequent cyclization reaction yields the final Sildenafil molecule.[3][4]
Caption: Synthetic workflow for Sildenafil from this compound.
Experimental Protocol for Sildenafil Synthesis
The following protocol is a representative, multi-step synthesis of Sildenafil starting from this compound.
Step 1: Synthesis of 2-Ethoxy-5-(chlorosulfonyl)benzoic Acid [3]
-
In a suitable reaction vessel, carefully add chlorosulfonic acid.
-
To the cooled chlorosulfonic acid, add thionyl chloride (1 mole equivalent) while maintaining a low temperature.
-
Slowly add this compound to the mixture, ensuring the temperature is controlled.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC or HPLC).
-
Carefully quench the reaction mixture by pouring it onto ice.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 2-ethoxy-5-(chlorosulfonyl)benzoic acid.
Step 2: Synthesis of 2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic Acid [4]
-
Suspend 2-ethoxy-5-(chlorosulfonyl)benzoic acid in water.
-
To this suspension, add N-methylpiperazine in the presence of an aqueous solution of sodium hydroxide (B78521), maintaining a controlled temperature.
-
Stir the reaction mixture until the formation of the sulfonamide is complete.
-
The product, 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid, can be isolated by adjusting the pH to its isoelectric point, followed by filtration, washing, and drying.
Step 3: Amide Coupling and Cyclization to Sildenafil [4][5]
-
Activate the carboxylic acid of 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid using a suitable coupling agent (e.g., N,N'-carbonyldiimidazole).
-
To the activated acid, add 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
-
Stir the reaction mixture until the amide coupling is complete.
-
For the cyclization step, treat the resulting amide intermediate with a strong base such as potassium t-butoxide in t-butanol.
-
Heat the mixture to facilitate the cyclization to form Sildenafil.[5]
-
After the reaction is complete, cool the mixture and adjust the pH with an acid (e.g., 4M HCl) to precipitate the Sildenafil base.
-
Filter the product, wash, and dry. The crude Sildenafil can be further purified by recrystallization.
| Step | Product | Starting Material(s) | Key Reagents | Yield |
| 1 | 2-Ethoxy-5-(chlorosulfonyl)benzoic Acid | This compound | Chlorosulfonic acid, Thionyl chloride | ~90% |
| 2 | 2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic Acid | 2-Ethoxy-5-(chlorosulfonyl)benzoic Acid | N-methylpiperazine, Sodium hydroxide | High |
| 3 | Sildenafil | 2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic Acid, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Amide coupling agent, Potassium t-butoxide | up to 95% (for cyclization)[5] |
Mechanism of Action: cGMP Signaling Pathway
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). In the context of erectile function, nitric oxide (NO) is released in the corpus cavernosum during sexual stimulation. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP leads to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Sildenafil enhances the effect of NO by preventing the breakdown of cGMP, leading to prolonged smooth muscle relaxation and sustained erection.
Caption: Sildenafil's inhibition of PDE5 in the cGMP signaling pathway.
Application in the Synthesis of Ethenzamide
This compound can be readily converted to its corresponding amide, Ethenzamide (2-ethoxybenzamide), a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[2]
Synthetic Workflow for Ethenzamide
The synthesis of Ethenzamide from this compound is a straightforward amidation reaction.
Caption: Synthetic workflow for Ethenzamide from this compound.
Experimental Protocol for Ethenzamide Synthesis
Step 1: Synthesis of 2-Ethoxybenzoyl Chloride
-
To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene), add thionyl chloride or oxalyl chloride dropwise at room temperature.
-
Stir the reaction mixture until the evolution of gas ceases and the reaction is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
-
Remove the solvent and excess reagent under reduced pressure to obtain crude 2-ethoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Ethenzamide (2-Ethoxybenzamide)
-
Dissolve the crude 2-ethoxybenzoyl chloride in an appropriate solvent (e.g., acetone (B3395972) or THF).
-
Bubble ammonia (B1221849) gas through the solution or add a concentrated aqueous solution of ammonium (B1175870) hydroxide dropwise while cooling the reaction mixture in an ice bath.
-
Stir the mixture until the reaction is complete.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure Ethenzamide.
| Step | Product | Starting Material | Key Reagents | Yield |
| 1 | 2-Ethoxybenzoyl Chloride | This compound | Thionyl chloride or Oxalyl chloride | High |
| 2 | Ethenzamide | 2-Ethoxybenzoyl Chloride | Ammonia or Ammonium hydroxide | Good to High |
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Ethenzamide, like other NSAIDs, is believed to exert its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[6][7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the COX pathway, Ethenzamide reduces the production of prostaglandins, thereby mitigating these symptoms. Some studies suggest that Ethenzamide may have a degree of selectivity for COX-2, which could potentially lead to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[6]
Caption: Ethenzamide's inhibition of the Cyclooxygenase (COX) pathway.
Conclusion
This compound is a foundational building block in the synthesis of diverse and medicinally important molecules. The protocols and data presented herein for the synthesis of Sildenafil and Ethenzamide highlight its utility and versatility. A comprehensive understanding of its reactivity, coupled with detailed experimental procedures and mechanistic insights into the biological targets of its derivatives, empowers researchers and drug development professionals to effectively utilize this key intermediate in the creation of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukessays.com [ukessays.com]
- 6. What is the mechanism of Ethenzamide? [synapse.patsnap.com]
- 7. What is Ethenzamide used for? [synapse.patsnap.com]
Application Notes and Protocols: 2-Ethoxybenzoic Acid as a Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethoxybenzoic acid is a versatile aromatic carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its chemical structure, featuring both a carboxylic acid and an ethoxy group on a benzene (B151609) ring, allows for diverse chemical modifications, making it a valuable precursor in medicinal chemistry.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, including intermediates for Sildenafil (B151) and Ethenzamide.
Key Applications
This compound and its derivatives are instrumental in the synthesis of several classes of drugs:
-
Erectile Dysfunction Agents: It is a key starting material for the synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[2][3][4]
-
Analgesics and Anti-inflammatory Agents: The related compound, 2-Ethoxybenzamide (Ethenzamide), is a non-steroidal anti-inflammatory drug (NSAID) and analgesic that functions by inhibiting cyclooxygenase (COX) enzymes.[5][6]
-
Gastroprokinetic Agents: A derivative, 4-amino-5-chloro-2-ethoxybenzoic acid, is a vital intermediate in the synthesis of Mosapride, a selective serotonin (B10506) 5-HT₄ receptor agonist used to improve gastrointestinal motility.[7]
Synthesis of Pharmaceutical Intermediates from this compound
This section details the synthetic routes and experimental protocols for producing key pharmaceutical intermediates starting from this compound.
Synthesis of a Key Intermediate for Sildenafil: 5-(chlorosulfonyl)-2-ethoxybenzoic acid
Sildenafil is a widely used medication for erectile dysfunction. The synthesis of Sildenafil can be initiated from this compound through chlorosulfonylation.[3][8][9]
Reaction Scheme:
References
- 1. 2-Ethoxybenzamide | 938-73-8 [chemicalbook.com]
- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ukessays.com [ukessays.com]
- 9. EP0812845B1 - Process for preparing sildenafil - Google Patents [patents.google.com]
Application of 2-Ethoxybenzoic Acid in Dental Cement Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxybenzoic acid (EBA) is a key organic component utilized in the formulation of modified zinc oxide-eugenol (ZOE) dental cements.[1] These materials, often referred to as EBA cements, represent an advancement over traditional ZOE cements, offering improved mechanical properties while maintaining excellent biocompatibility.[2][3] EBA, a carboxylic acid derived from benzoic acid, partially replaces eugenol (B1671780) in the liquid component of the cement, leading to a stronger, more durable final product.[4][5] This document provides detailed application notes and experimental protocols for researchers and professionals involved in the development and evaluation of EBA-based dental cements.
EBA-containing cements are classified as phenolate (B1203915) cements and are used for a variety of dental applications, including as temporary restoratives, sedative bases, and for the cementation of crowns and bridges.[6][7] Their formulation is designed to overcome the primary drawback of traditional ZOE cements, which is their low strength.[7]
Chemical Composition and Setting Reaction
EBA cements are typically supplied as a two-component system: a powder and a liquid.
Powder Composition:
-
Zinc Oxide (ZnO): The primary reactive component.
-
Aluminum Oxide (Al₂O₃) or other mineral fillers: Incorporated to reinforce the set cement and improve its strength.[8] Typically constitutes 20-30% of the powder.[8]
-
Polymeric reinforcing agents (e.g., Polymethyl methacrylate (B99206) - PMMA): Added to enhance the mechanical properties.[8]
-
Barium Sulfate (BaSO₄): Included to provide radiopacity for diagnostic purposes.[8]
Liquid Composition:
-
o-Ethoxybenzoic Acid (EBA): The main reactive liquid component, typically present at 50-66.7%.[2][8]
-
Eugenol: The remaining portion of the liquid.[8]
The setting reaction of EBA cement is a chelation reaction between zinc oxide and the combination of EBA and eugenol. The presence of water is necessary to initiate the reaction, where zinc oxide is first hydrolyzed to zinc hydroxide (B78521).[7] The zinc hydroxide then reacts with both eugenol and EBA to form a cross-linked matrix of zinc eugenolate and zinc ethoxybenzoate.[4][5] This reaction is accelerated by the presence of metallic salts like zinc acetate.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for EBA-based dental cements, providing a basis for comparison with other dental cement formulations.
Table 1: Typical Composition of EBA Dental Cements
| Component | Role | Typical Concentration (%) |
| Powder | ||
| Zinc Oxide (ZnO) | Primary reactant | 70-80[4] |
| Aluminum Oxide (Al₂O₃) | Reinforcing filler | 20-30[8] |
| Poly(methyl methacrylate) | Reinforcing agent | Present in some formulations[8] |
| Barium Sulfate (BaSO₄) | Radiopacifier | Present in some formulations[8] |
| Liquid | ||
| o-Ethoxybenzoic Acid (EBA) | Primary reactant | 50-66.7[2][8] |
| Eugenol | Co-reactant | 33.3-50[2][8] |
Table 2: Physical and Mechanical Properties of EBA Dental Cements
| Property | Typical Value | Reference |
| Working Time | 7-13 minutes | [8] |
| Setting Time | 4-15 minutes (in-mouth) | [9] |
| Film Thickness | 25-70 µm | [8][9] |
| Compressive Strength | 55 MPa | [10] |
| Tensile Strength | 6-7 MPa | [8] |
| Modulus of Elasticity | 5000 MPa | [8] |
| Adhesion to Dentin | 0.6 MN/m² (tensile bond strength) | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of EBA dental cements, based on established standards such as ANSI/ADA Specification No. 30 and ISO 3107.
Protocol 1: Determination of Setting Time
Objective: To determine the time required for the EBA cement to harden under simulated oral conditions.
Apparatus:
-
Gillmore-type indenting needles with flat ends:
-
Initial setting: 100 g weight, 2.0 mm diameter tip.
-
Final setting: 454 g weight, 1.0 mm diameter tip.
-
-
Mould: A metal or glass ring with a height of at least 2 mm.
-
Mixing slab and spatula.
-
Controlled environment chamber (37°C and ≥95% relative humidity).
Procedure:
-
Condition the cement powder, liquid, mixing slab, and spatula at room temperature (23 ± 2°C) for at least one hour.
-
Dispense the powder and liquid according to the manufacturer's instructions.
-
Start a timer at the beginning of mixing. Mix the cement for the time specified by the manufacturer to achieve a homogenous consistency.
-
Fill the mould with the mixed cement, ensuring a flat, flush surface.
-
Immediately place the filled mould into the controlled environment chamber.
-
At a predetermined time after the start of mixing, gently lower the initial setting needle vertically onto the surface of the cement.
-
Repeat the indentation every 30 seconds, moving to a new location for each indentation, until the needle fails to make a complete circular indentation. Record this time as the initial setting time.
-
Following the determination of the initial set, use the final setting needle in the same manner.
-
The final setting time is recorded when the needle no longer leaves any visible indentation on the cement surface.
Protocol 2: Compressive Strength Testing
Objective: To measure the ability of the set EBA cement to resist compressive forces.
Apparatus:
-
Cylindrical stainless steel moulds (e.g., 6 mm height x 4 mm diameter).
-
Glass plates.
-
Clamps to hold the mould assembly.
-
Universal testing machine with a crosshead speed capability of 0.5 mm/min.
-
Controlled environment chamber (37°C and ≥95% relative humidity).
Procedure:
-
Prepare the cement mix as described in Protocol 1.
-
Slightly overfill the cylindrical mould with the mixed cement.
-
Place a glass plate on the top and bottom of the mould and apply gentle pressure to extrude excess material. Secure the assembly with clamps.
-
Transfer the mould assembly to the controlled environment chamber and store for a specified period (e.g., 24 hours).
-
After the storage period, carefully remove the cylindrical specimen from the mould.
-
Measure the diameter of the specimen to the nearest 0.01 mm.
-
Place the specimen in the universal testing machine.
-
Apply a compressive load at a constant crosshead speed of 0.5 mm/min until the specimen fractures.
-
Record the maximum load applied (in Newtons).
-
Calculate the compressive strength (in Megapascals, MPa) using the formula: Strength = 4 × Load / (π × diameter²)
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential of leachable components from the EBA cement to cause cell death. This protocol is based on the principles of ISO 10993-5.
Materials:
-
EBA cement specimens (prepared and sterilized).
-
Fibroblast cell line (e.g., L929 mouse fibroblasts).
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., isopropanol (B130326) with HCl).
-
Microplate reader.
Procedure:
-
Preparation of Cement Extracts:
-
Prepare discs of set EBA cement and sterilize them (e.g., with ethylene (B1197577) oxide).
-
Incubate the cement discs in cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C to create an extract.
-
Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).
-
-
Cell Seeding:
-
Seed fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Exposure to Extracts:
-
Remove the old medium and replace it with the prepared cement extracts and their dilutions. Include a negative control (fresh medium) and a positive control (e.g., dilute phenol).
-
Incubate the plate for 24 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, remove the extracts and add MTT solution to each well.
-
Incubate for 4 hours, during which viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each extract concentration relative to the negative control.
-
A reduction in cell viability below 70% is generally considered a cytotoxic effect.
-
Protocol 4: Shear Bond Strength to Dentin
Objective: To measure the adhesive strength of EBA cement to a dentin substrate.
Apparatus:
-
Extracted human or bovine teeth.
-
Low-speed diamond saw and polishing equipment.
-
Mounting jigs and acrylic resin.
-
A bonding jig to hold a composite resin cylinder perpendicular to the dentin surface.
-
Universal testing machine with a shear loading fixture.
Procedure:
-
Tooth Preparation:
-
Embed the teeth in acrylic resin, leaving the occlusal surface exposed.
-
Use a low-speed diamond saw to remove the occlusal enamel and expose a flat dentin surface.
-
Polish the dentin surface with 600-grit silicon carbide paper under water to create a standardized smear layer.
-
-
Bonding Procedure:
-
Place the mounted tooth in the bonding jig.
-
Mix the EBA cement according to the manufacturer's instructions.
-
Apply the cement to the prepared dentin surface.
-
Place a composite resin cylinder (e.g., 2 mm diameter) onto the cement.
-
Store the bonded specimen in a humid environment at 37°C for 24 hours.
-
-
Shear Bond Strength Testing:
-
Mount the specimen in the universal testing machine.
-
Apply a shear force to the base of the composite cylinder at a crosshead speed of 0.5 mm/min until failure occurs.
-
Record the maximum load at failure.
-
-
Calculation:
-
Calculate the shear bond strength (in MPa) by dividing the failure load (in Newtons) by the bonding area (in mm²).
-
Visualizations
Caption: Setting reaction workflow of EBA dental cement.
Caption: Workflow for compressive strength testing.
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
References
- 1. 161.200.36.106 [161.200.36.106]
- 2. govinfo.gov [govinfo.gov]
- 3. researchgate.net [researchgate.net]
- 4. nhiso.com [nhiso.com]
- 5. In Vitro Biocompatibility Evaluation of Dental Cements With Titanium Components IADR Abstract Archives [iadr.abstractarchives.com]
- 6. scielo.isciii.es [scielo.isciii.es]
- 7. Cytotoxicity of Light-Cured Dental Materials according to Different Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dent.chula.ac.th [dent.chula.ac.th]
- 9. medic.upm.edu.my [medic.upm.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. mddionline.com [mddionline.com]
Application Notes and Protocols for the Synthesis of Sildenafil Citrate Utilizing 2-Ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Sildenafil (B151) citrate (B86180), with a particular focus on the convergent synthesis route starting from 2-ethoxybenzoic acid. This document includes detailed experimental protocols for key transformations, a summary of quantitative data, and visualizations of the synthetic pathway to guide researchers in the efficient and safe production of this active pharmaceutical ingredient (API).
Introduction
Sildenafil, the active ingredient in Viagra™, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Its synthesis has evolved from initial linear routes to more efficient convergent strategies. The use of this compound as a starting material is a key feature of an improved and widely adopted synthetic approach. This route offers advantages in terms of safety, scalability, and overall yield by introducing the sulfonyl group early in the synthesis and coupling two key intermediates in the later stages.
Synthetic Strategy Overview
The convergent synthesis of Sildenafil from this compound involves the preparation of two key intermediates that are subsequently coupled and cyclized to form the final product. The main stages of this process are:
-
Synthesis of the Substituted Phenylsulfonamide Moiety: This begins with the chlorosulfonylation of this compound, followed by reaction with 1-methylpiperazine (B117243) to form 2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid.
-
Synthesis of the Aminopyrazole Moiety: A multi-step synthesis is required to produce 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
-
Coupling and Cyclization: The two intermediates are coupled to form an amide linkage, which then undergoes an intramolecular cyclization to yield the Sildenafil base.
-
Salt Formation: The Sildenafil base is converted to the more soluble citrate salt.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of Sildenafil citrate, based on reported experimental findings.
Table 1: Synthesis of 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid
| Step | Starting Material | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 1 | This compound | Chlorosulfonic acid, Thionyl chloride | 0-25°C, then room temperature | ~83% (for a similar substrate) | - | [1] |
| 2 | 5-(Chlorosulfonyl)-2-ethoxybenzoic acid | 1-Methylpiperazine | Aqueous medium, < 20°C | 95% | 99.4% | [1] |
Table 2: Overall Yield Comparison of Sildenafil Synthesis Routes
| Synthesis Route | Overall Yield (%) | Reference |
| Initial Medicinal Chemistry Route | 27.6% | [2] |
| Improved Process Chemistry Route | up to 51.7% | [2] |
Table 3: Final Steps to Sildenafil Citrate
| Step | Starting Material | Reagents/Conditions | Yield (%) | Purity (HPLC, %) | Reference |
| Cyclization to Sildenafil | Amide Intermediate | Potassium t-butoxide in t-butanol | up to 95% | - | [2] |
| Sildenafil Citrate Formation | Sildenafil base, Citric acid | Acetone (B3395972), Reflux | 95.5% | 99.85% | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the key experimental steps in the synthesis of Sildenafil citrate starting from this compound.
Safety Precaution: Chlorosulfonic acid is a highly corrosive and reactive substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles. The reaction should be conducted under anhydrous conditions.
Protocol 1: Synthesis of 5-(Chlorosulfonyl)-2-ethoxybenzoic acid
This protocol is adapted from a standard procedure for the chlorosulfonation of an activated aromatic ring.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place chlorosulfonic acid (4 molar equivalents).
-
Cool the flask in an ice-water bath to 0-5°C.
-
Slowly add thionyl chloride (1 molar equivalent) to the stirred chlorosulfonic acid, maintaining the temperature below 10°C.
-
To this mixture, add this compound (1 molar equivalent) portion-wise over a period of 1-2 hours, ensuring the temperature does not exceed 25°C.[2]
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with extreme caution.
-
The solid precipitate of 5-(chlorosulfonyl)-2-ethoxybenzoic acid is collected by vacuum filtration and washed with cold water.
-
The crude product can be used directly in the next step or purified by recrystallization if necessary.
Protocol 2: Synthesis of 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid
-
Suspend the crude 5-(chlorosulfonyl)-2-ethoxybenzoic acid in water in a reaction vessel equipped with a stirrer.
-
Cool the suspension in an ice bath to below 10°C.
-
Slowly add a solution of 1-methylpiperazine (1.1 equivalents) in water to the suspension, maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 1-3 hours.[5]
-
Adjust the pH of the mixture to ~4 with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield 2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid.[1]
Protocol 3: Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
This is a multi-step synthesis. An improved method with a total yield of 39.3% has been reported.[6] The key steps involve the formation of a pyrazole (B372694) ring, N-methylation, nitration, and subsequent reduction of the nitro group to an amine, followed by carboxamide formation. A representative final step is the reduction of the corresponding nitro-pyrazole carboxamide.
-
Dissolve 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide in a suitable solvent such as ethyl acetate.
-
Add a palladium on carbon catalyst (e.g., 10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which can be purified by recrystallization.
Protocol 4: Coupling of Intermediates and Cyclization to Sildenafil
-
Amide Bond Formation:
-
Suspend 2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or toluene).
-
Add a chlorinating agent, such as thionyl chloride (1.5-2 equivalents), and a catalytic amount of DMF.
-
Heat the mixture at reflux for 2-4 hours to form the corresponding acid chloride.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in a fresh portion of aprotic solvent.
-
In a separate flask, dissolve 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 2-3 equivalents) in an aprotic solvent.
-
Slowly add the solution of the acid chloride to the aminopyrazole solution at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
-
Cyclization:
-
Dissolve the crude amide intermediate in a suitable solvent such as tert-butanol.
-
Add a strong base, such as potassium t-butoxide (1.1-1.5 equivalents), to the solution.
-
Heat the mixture at reflux for several hours to facilitate the cyclization.
-
Cool the reaction mixture and neutralize with an acid (e.g., 4M HCl) to precipitate the Sildenafil base.
-
Collect the solid by filtration, wash with water, and dry. The crude Sildenafil base can be purified by recrystallization from a suitable solvent like ethanol (B145695) to achieve high purity.[7]
-
Protocol 5: Formation of Sildenafil Citrate
-
Dissolve the purified Sildenafil base (e.g., 5 g) in acetone (e.g., 40 ml) at approximately 50°C in a three-necked flask.[3]
-
In a separate container, dissolve citric acid (1 molar equivalent, e.g., 2 g) in acetone (e.g., 15 ml).[3]
-
Filter both solutions to remove any particulate matter.
-
Slowly add the citric acid solution dropwise to the Sildenafil solution. A white precipitate of Sildenafil citrate will form immediately.[3]
-
Heat the mixture and maintain it at reflux for about 1 hour.[8]
-
Allow the mixture to cool slowly to room temperature over a period of 3 hours.[8]
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold acetone.
-
Dry the Sildenafil citrate under vacuum at 50°C to a constant weight. A yield of approximately 95.5% can be expected.[3][4]
Visualizations
The following diagrams illustrate the synthetic pathway and logical workflow for the synthesis of Sildenafil citrate from this compound.
Caption: Convergent synthesis workflow for Sildenafil citrate.
Caption: Mechanism of action signaling pathway for Sildenafil.
References
- 1. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents [patents.google.com]
- 2. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 3. US7618976B2 - Methods for the production of sildenafil base and citrate salt - Google Patents [patents.google.com]
- 4. US20050182066A1 - Methods for the production of sildenafil base and citrate salt - Google Patents [patents.google.com]
- 5. myttex.net [myttex.net]
- 6. researchgate.net [researchgate.net]
- 7. madison-proceedings.com [madison-proceedings.com]
- 8. data.epo.org [data.epo.org]
Application Notes and Protocols for the Esterification of 2-Ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxybenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its ester derivatives are of significant interest for modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability. This document provides detailed experimental procedures for the synthesis of this compound esters via two common and reliable methods: Fischer-Speier Esterification and Steglich Esterification. Additionally, a brief overview of microwave-assisted esterification is presented as a modern alternative.
Key Esterification Methodologies
Two primary methods for the esterification of this compound are detailed below. The choice of method depends on the scale of the reaction, the sensitivity of the substrates to acidic or thermal conditions, and the desired purity of the final product.
Fischer-Speier Esterification: An Acid-Catalyzed Approach
Fischer-Speier esterification is a classic and cost-effective method that involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2] This equilibrium-driven reaction is typically performed under reflux conditions to favor the formation of the ester.[1]
Materials:
-
This compound
-
Absolute Ethanol (B145695) (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol). The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 4 to 24 hours.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.[3]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude ester. The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Steglich Esterification: A Mild, Coupling Agent-Mediated Approach
Steglich esterification is a milder method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP).[4][5] This method is particularly suitable for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification and can be performed at room temperature.[6]
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), isopropanol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.
-
Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[7]
-
Work-up: Once the reaction is complete, filter off the DCU precipitate.
-
Extraction: Wash the filtrate sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel to yield the pure product.
Quantitative Data Summary
The following table summarizes typical quantitative data for the esterification of benzoic acid derivatives, which can be considered analogous for this compound. Actual yields and reaction times may vary depending on the specific alcohol used and the optimization of reaction conditions.
| Parameter | Fischer-Speier Esterification (Ethanol) | Steglich Esterification (Isopropanol) | Microwave-Assisted (Methanol)[8] |
| Catalyst/Reagent | H₂SO₄ (catalytic) | DCC, DMAP (catalytic) | NFSi (catalytic)[8] |
| Solvent | Ethanol (excess) | Dichloromethane | Methanol |
| Temperature | Reflux (~78 °C) | Room Temperature | 120 °C[8] |
| Reaction Time | 4 - 24 hours | 2 - 12 hours | 30 minutes[8] |
| Typical Yield | 65 - 95%[3][9] | 80 - 95% | >90%[8] |
Mandatory Visualizations
Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Steglich Esterification Workflow
Caption: Workflow for Steglich Esterification.
Alternative Method: Microwave-Assisted Esterification
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions.[10] For the esterification of this compound, microwave irradiation can significantly reduce reaction times from hours to minutes, often with improved yields.[8] This method typically involves heating the carboxylic acid and alcohol in a sealed vessel with a suitable catalyst under microwave irradiation.[11]
Conclusion
The choice between Fischer-Speier and Steglich esterification for the synthesis of this compound esters will depend on the specific requirements of the research or development project. The Fischer-Speier method is robust and economical for large-scale synthesis, while the Steglich method offers a milder alternative for sensitive substrates. For rapid synthesis and optimization, microwave-assisted methods present a compelling option. The protocols and data provided herein serve as a comprehensive guide for the successful synthesis and purification of this compound esters.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. synarchive.com [synarchive.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. differencebetween.com [differencebetween.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Amidation Reactions Involving 2-Ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of amidation reactions involving 2-ethoxybenzoic acid, a key intermediate in the synthesis of various biologically active compounds. This document offers detailed experimental protocols for the synthesis of 2-ethoxybenzamides, quantitative data from representative reactions, and a visualization of the mechanistic pathways associated with the pharmacological effects of the resulting amide derivatives.
Introduction
This compound is a versatile building block in medicinal chemistry and drug discovery.[1] Its derivatives, particularly amides, have shown a range of biological activities, including analgesic, anti-inflammatory, and antipsychotic properties.[2] The most well-known derivative, 2-ethoxybenzamide, also known as ethenzamide, is an analgesic and anti-inflammatory drug.[1] The synthesis of amides from this compound is a critical step in the development of new therapeutic agents. This document outlines the common methodologies for these amidation reactions, with a focus on the widely used carbodiimide-mediated coupling reactions.
Data Presentation: Amidation of this compound
The following table summarizes representative examples of amidation reactions of this compound and its derivatives with various amines. The data has been compiled from literature and patent examples to provide a comparative overview of reaction conditions and yields.
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Ethoxy-4-(methoxymethyl)benzoic acid | Various amines | EDCI, HOBt, DIPEA | DMF | 12 h | 50-92% | [3] |
| 2-Phenoxy-3-(trifluoromethyl)benzoic acid | Substituted anilines | 2-chloro-N-methylpyridinium iodide, DIPEA | CH₂Cl₂ | 24 h | 55-88% | [4][5] |
| 4-Methylbenzoic acid | Various anilines | HOBt, EDC.HCl | THF | 12 h | 42-80% | [6] |
| Benzoic acid | Aniline | TiCl₄ | Dichloromethane | 24 h | 95% | [7] |
| 4-Nitrobenzoic acid | Various amines | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K₂CO₃ | THF | Room Temp | Good to Excellent | [8] |
Experimental Protocols
This section provides detailed protocols for the amidation of this compound using standard coupling reagents.
Protocol 1: General Procedure for EDC/HOBt Mediated Amidation of this compound
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt).[9][10]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.0 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 - 1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the amine (1.0 - 1.2 eq), HOBt (1.2 - 1.5 eq), and DIPEA (2.0 - 3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC.HCl (1.2 - 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of 2-Ethoxybenzamide (Ethenzamide)
This protocol is adapted from established methods for the synthesis of the parent amide, 2-ethoxybenzamide.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Ammonium (B1175870) hydroxide (B78521) (excess)
-
Anhydrous Toluene
-
Ice
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours. Monitor the reaction by the cessation of gas evolution.
-
Amidation: Cool the reaction mixture to room temperature and slowly add it to a stirred, ice-cold solution of concentrated ammonium hydroxide.
-
Stir the resulting mixture vigorously for 1-2 hours.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford 2-ethoxybenzamide.
-
The product can be further purified by recrystallization from ethanol/water.
Visualizations
Experimental Workflow for EDC/HOBt Mediated Amidation
References
- 1. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethoxybenzamide | 938-73-8 | Benchchem [benchchem.com]
- 3. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cbijournal.com [cbijournal.com]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Large-Scale Synthesis of 2-Ethoxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor for active pharmaceutical ingredients (APIs) like sildenafil (B151) citrate, and as a component in some dental cements.[1][2][3] Its efficient and scalable synthesis is therefore of significant interest to the chemical and pharmaceutical industries. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a robust and high-yielding method starting from salicylic (B10762653) acid or its derivatives. The protocols are designed to be clear, reproducible, and scalable for industrial production.
Introduction
This compound (o-ethoxybenzoic acid) is an organic compound with the molecular formula C9H10O3.[4][5] It is a white crystalline powder with a melting point of approximately 19.3-19.5°C.[5] The presence of both a carboxylic acid and an ethoxy group on the benzene (B151609) ring dictates its chemical reactivity and makes it a versatile building block in organic synthesis.[4] The primary industrial route for its synthesis involves the O-alkylation of salicylic acid or its esters, a process known as Williamson ether synthesis. This method is favored for its high efficiency and the availability of inexpensive starting materials.
Data Presentation: Comparison of Synthesis Routes
Several methods for the synthesis of this compound have been reported. The following table summarizes the quantitative data from prominent large-scale viable routes.
| Starting Material(s) | Ethylating Agent | Base | Solvent | Reaction Time | Yield | Purity | Reference |
| Methyl Salicylate (B1505791) | Diethyl Sulfate (B86663) | Potassium Hydroxide (B78521) | Ethanol (B145695) | 6 hours (Etherification) + 6 hours (Hydrolysis) | 98.31% | 99.73% | [6] |
| Salicylic Acid | Ethyl Chloride | Sodium Hydroxide | Water | 6 hours (Addition) + 2 hours (Reaction) | 87.6% (Conversion) | 97.2% (Selectivity) | [1] |
| Ethyl 2-ethoxybenzoate | - | Potassium tert-butoxide (for hydrolysis) | Dimethyl sulfoxide | 2 hours | 80% | Not specified | [6] |
| Salicylic Acid | Bromoethane | Potassium Hydroxide | Acetone (B3395972) | 9-15 hours (Etherification) + 2-4 hours (Hydrolysis) | High (not quantified) | Good (not quantified) | [7] |
Experimental Protocols
The following protocol details a high-yield, two-stage process for the large-scale synthesis of this compound starting from methyl salicylate and diethyl sulfate.[6]
Stage 1: Etherification of Methyl Salicylate
Materials:
-
Methyl Salicylate (99.5% purity)
-
Diethyl Sulfate
-
Potassium Hydroxide (90% purity)
-
Ethanol (95%)
Equipment:
-
1000L reaction kettle with stirring and cooling capabilities
-
Dropping funnel
-
pH meter
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Charge the 1000L reaction kettle with 5% of 95% edible ethanol.
-
Under constant stirring and cooling, add 60 kg of solid potassium hydroxide (90% purity) in batches.
-
Maintain the temperature at approximately 15°C and add 152 kg of methyl salicylate (99.5% purity) dropwise. Control the addition rate to keep the temperature stable at 15°C.
-
After the complete addition of methyl salicylate, add 162 kg of diethyl sulfate dropwise, again maintaining the reaction temperature at 15°C.
-
Allow the reaction to proceed for approximately 6 hours at 15°C.
-
Monitor the pH of the reaction mixture. If the pH drops below 11, add an additional 6.1 kg of potassium hydroxide to maintain basic conditions.
-
Continue the reaction at 15°C until the pH stabilizes at 6.
-
Filter the reaction mixture to remove the solid white flaky crystals (potassium sulfate).
-
Distill the filtrate to recover the ethanol. Approximately 353 kg of ethanol can be recovered.
-
The remaining colorless oil is the crude ethyl 2-ethoxybenzoate. Wash with water to remove any remaining inorganic salts.
Stage 2: Saponification (Hydrolysis) of the Ester
Materials:
-
Crude ethyl 2-ethoxybenzoate from Stage 1
-
Sodium Hydroxide
-
Water
-
Hydrochloric Acid
Equipment:
-
1000L reactor with heating and stirring capabilities
-
Separatory funnel or equivalent for liquid-liquid extraction
-
Reduced pressure distillation apparatus
Procedure:
-
Transfer the crude ethyl 2-ethoxybenzoate oil to a 1000L reactor.
-
Add 665 kg of water and 53.2 kg of sodium hydroxide.
-
Stir the mixture and heat to 65°C for 6 hours to achieve saponification, resulting in a colorless, clear, transparent liquid with a pH of 14.
-
Cool the reaction solution.
-
Acidify the solution by adding hydrochloric acid to adjust the pH to 4.5. This will result in the formation of a colorless transparent oil (this compound).
-
Separate the organic layer (the product oil) and wash it twice with water.
-
Purify the final product by distillation under reduced pressure to obtain 163.2 kg of this compound.
Mandatory Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the two-stage synthesis of this compound.
Logical Relationship of Key Synthesis Steps
Caption: Key chemical transformations in the synthesis of this compound.
Quality Control
Throughout the synthesis process, stringent quality control measures are essential to ensure the purity and quality of the final product, especially for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a recommended technique to verify the purity of this compound, which should typically meet or exceed 98%.[4] Monitoring of reaction parameters such as temperature and pH is critical to minimize side reactions and maximize yield.[4]
Safety Precautions
-
Handling of Reagents: Diethyl sulfate is a potent alkylating agent and is carcinogenic; handle with extreme caution in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Potassium hydroxide and sodium hydroxide are corrosive; avoid contact with skin and eyes. Hydrochloric acid is also corrosive.
-
Reaction Conditions: The etherification step should be carefully controlled to maintain the specified temperature, as exothermic reactions can occur. The hydrolysis step involves heating and should be monitored to prevent uncontrolled boiling.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
The described protocol for the large-scale synthesis of this compound from methyl salicylate provides a high-yield and efficient method suitable for industrial production. By carefully controlling reaction conditions and implementing robust quality control measures, a high-purity product can be consistently obtained. This makes the process economically viable and reliable for the production of this important chemical intermediate.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound,this compound Exporters in Thane [asmeechem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone - Google Patents [patents.google.com]
Application Note: Purification of 2-Ethoxybenzoic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethoxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1] Its purity is critical as impurities can lead to side reactions, lower the yield of the final product, and affect the safety and efficacy of active pharmaceutical ingredients.[1] Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent at different temperatures.[3] An ideal solvent will dissolve the compound sparingly at low temperatures but have high solubility at elevated temperatures.[2] This note provides a detailed protocol for the purification of this compound using the recrystallization method.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol | |
| Appearance | White crystalline powder or solid | [4] |
| Melting Point | 19.3-19.5 °C | |
| Boiling Point | 174-176 °C at 15 mmHg | |
| Density | 1.105 g/mL at 25 °C | |
| Purity (Typical) | ≥ 98% (HPLC) |
Experimental Protocols
Solvent Selection
The choice of solvent is the most critical step in a successful recrystallization. An ideal solvent should:
-
Completely dissolve the this compound at high temperatures (near the solvent's boiling point).
-
Provide low solubility for this compound at low temperatures (e.g., 0-4 °C) to maximize recovery.
-
Either not dissolve impurities at all (allowing for their removal by hot filtration) or dissolve them completely even at low temperatures (so they remain in the mother liquor).
-
Be chemically inert and not react with this compound.
-
Be volatile enough to be easily removed from the purified crystals.
Protocol for Solvent Screening:
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add the test solvent dropwise (starting with ~0.5 mL) at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the compound dissolves completely when hot, allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
A good solvent will show the formation of a significant amount of crystals upon cooling.
Solubility Data:
The following table summarizes the solubility characteristics of this compound in common laboratory solvents.
| Solvent | Boiling Point (°C) | Solubility at 25°C | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | 100 | Slightly Soluble[5] | Soluble | Good (for high recovery) |
| Ethanol (95%) | 78 | Soluble (5g/100mL) | Very Soluble | Fair (may need a co-solvent) |
| Hexane (B92381) | 69 | Sparingly Soluble | Soluble | Good (reported with 80% yield)[5] |
| Toluene | 111 | Soluble | Very Soluble | Poor (high solubility when cold) |
| Ethyl Acetate | 77 | Soluble | Very Soluble | Poor (high solubility when cold) |
Based on the data, water and hexane are promising single-solvent systems. A mixed solvent system, such as ethanol/water, could also be effective.
Recrystallization Protocol
This protocol outlines the steps for purifying 10 g of crude this compound. The chosen solvent for this example is water, based on its favorable solubility profile and safety.
Materials:
-
Crude this compound (10 g)
-
Distilled or deionized water
-
Activated charcoal (optional, for colored impurities)
-
Boiling chips
Equipment:
-
250 mL Erlenmeyer flask
-
100 mL Graduated cylinder
-
Hot plate with magnetic stirring
-
Glass stirring rod
-
Stemless funnel for hot filtration
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Oven or desiccator
Procedure:
-
Dissolution:
-
Place 10 g of crude this compound and a boiling chip into a 250 mL Erlenmeyer flask.
-
Add approximately 100 mL of distilled water. Benzoic acid, a related compound, is known to be much more soluble in hot water than cold.[2]
-
Heat the mixture on a hot plate with gentle stirring. Add more hot water in small portions until all the solid has just dissolved. Avoid adding an excess of solvent to ensure the solution is saturated.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (0.1-0.2 g) of activated charcoal to the solution to adsorb colored impurities.
-
Boil the solution for a few minutes.
-
-
Hot Gravity Filtration:
-
This step is necessary if activated charcoal was used or if there are insoluble impurities.
-
Preheat a stemless funnel and a clean receiving Erlenmeyer flask on the hot plate to prevent premature crystallization.
-
Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper to remove the charcoal and any insoluble matter.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold distilled water.
-
Turn on the vacuum and pour the cold slurry of crystals into the funnel.
-
Use a small amount of ice-cold water to rinse any remaining crystals from the flask into the funnel.
-
-
Washing:
-
With the vacuum still on, wash the crystals on the filter paper with a small portion of ice-cold water to remove any residual soluble impurities from the mother liquor.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a low-temperature oven (e.g., 40-50 °C) or in a desiccator.
-
Determine the final weight and calculate the percent recovery. A successful recrystallization of a related compound has yielded an 80% recovery.[5]
-
Visualizations
Logical Flow for Solvent Selection
Caption: Decision tree for selecting a suitable recrystallization solvent.
Experimental Workflow for Recrystallization
Caption: Step-by-step workflow for the purification of this compound.
References
Application Note: HPLC Analysis of 2-Ethoxybenzoic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the determination of purity of 2-Ethoxybenzoic acid using High-Performance Liquid Chromatography (HPLC). This method is suitable for quantitative analysis, impurity profiling, and quality control during drug development and manufacturing processes.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is a critical attribute that can influence the safety and efficacy of the final active pharmaceutical ingredient (API). This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the accurate determination of this compound purity and the separation of potential process-related impurities. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control laboratories.
Principle of the Method
The chromatographic separation is achieved on a C18 stationary phase. This compound and its potential impurities are separated based on their hydrophobicity. The mobile phase consists of a mixture of an aqueous buffer (phosphate buffer) and an organic modifier (acetonitrile). An acidic pH of the mobile phase is maintained to suppress the ionization of the carboxylic acid group of this compound and its acidic impurities, leading to better retention and improved peak shape. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance.
Experimental Protocols
3.1. Apparatus and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A gradient HPLC system with a UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 234 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3.2. Reagents and Materials
-
This compound Reference Standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm Syringe filters
3.3. Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. Mix well and degas.
-
Diluent: Mobile Phase A and Acetonitrile in the ratio of 70:30 (v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
4.1. System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[2][3][4][5][6]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 |
| Theoretical Plates (N) | Not less than 2000 |
| Relative Standard Deviation (RSD) of Peak Area | Not more than 2.0% (for 6 replicate injections of the standard solution) |
| Resolution (Rs) | Not less than 2.0 between this compound and the closest eluting impurity peak |
4.2. Quantitative Data Summary (Example)
| Sample ID | Retention Time (min) | Peak Area | % Purity |
| Standard | 8.52 | 1254367 | 99.8 |
| Sample 001 | 8.51 | 1249876 | 99.5 |
| Sample 002 | 8.53 | 1251123 | 99.6 |
Calculation of % Purity:
% Purity = (Area of Sample Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x Purity of Standard
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of a system suitability test in HPLC analysis.
References
- 1. CN104370736A - Synthesis method of this compound compound - Google Patents [patents.google.com]
- 2. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 3. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for the Use of 2-Ethoxybenzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-ethoxybenzoic acid as a key intermediate in the synthesis of agrochemicals, with a focus on sulfonylurea herbicides. While direct, detailed industrial synthesis protocols starting from this compound for a specific commercial herbicide are not extensively documented in publicly available literature, this document outlines a representative synthetic pathway and the biological mechanism of the resulting class of compounds.
Introduction to this compound in Agrochemicals
This compound is a versatile aromatic carboxylic acid derivative that serves as a crucial building block in the synthesis of various organic molecules, including those with applications in the agrochemical sector.[1][2][3] Its chemical structure can be modified to create compounds with targeted biological activity, aiding in the development of effective pesticides, herbicides, and plant growth regulators.[2] The ethoxy group and the carboxylic acid moiety provide reactive sites for the construction of more complex molecules. This document focuses on its potential application in the synthesis of sulfonylurea herbicides, a class of compounds known for their high efficacy at low application rates.
Proposed Synthesis of a Sulfonylurea Herbicide from this compound
The following is a representative, multi-step synthesis to illustrate how this compound could be utilized to produce a sulfonylurea herbicide. This proposed pathway is based on established chemical transformations common in the synthesis of analogous compounds.
Workflow of the Proposed Synthesis:
Caption: Proposed synthetic workflow for a sulfonylurea herbicide.
Experimental Protocols
The following are detailed, hypothetical protocols for the key steps in the proposed synthesis.
3.1. Step 1: Synthesis of 2-Ethoxy-5-(chlorosulfonyl)benzoic Acid
This procedure is based on the general method for the chlorosulfonation of aromatic compounds.
-
Materials:
-
This compound
-
Chlorosulfonic acid
-
Crushed ice
-
Carbon tetrachloride
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, carefully add an excess of chlorosulfonic acid.
-
Cool the vessel in an ice bath and slowly add this compound portion-wise, maintaining the temperature between 20-25°C.
-
After the addition is complete, stir the mixture for 1-2 hours at room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with carbon tetrachloride.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-ethoxy-5-(chlorosulfonyl)benzoic acid.
-
3.2. Step 2: Synthesis of 2-Ethoxy-5-sulfamoylbenzoic Acid
-
Materials:
-
2-Ethoxy-5-(chlorosulfonyl)benzoic acid
-
Aqueous ammonia (B1221849)
-
Hydrochloric acid
-
-
Procedure:
-
Dissolve the crude 2-ethoxy-5-(chlorosulfonyl)benzoic acid in a suitable solvent.
-
Slowly add an excess of concentrated aqueous ammonia while stirring and cooling in an ice bath.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield 2-ethoxy-5-sulfamoylbenzoic acid.
-
3.3. Step 3: Synthesis of 2-Ethoxy-5-(isocyanatosulfonyl)benzoyl chloride
-
Materials:
-
2-Ethoxy-5-sulfamoylbenzoic acid
-
Phosgene (B1210022) (or a phosgene equivalent like triphosgene)
-
Inert solvent (e.g., toluene)
-
-
Procedure:
-
Suspend 2-ethoxy-5-sulfamoylbenzoic acid in an inert solvent.
-
Introduce phosgene gas into the suspension (or add triphosgene) with stirring at a controlled temperature.
-
Monitor the reaction until the starting material is consumed.
-
Remove the excess phosgene and solvent under reduced pressure to obtain the crude sulfonyl isocyanate.
-
3.4. Step 4: Synthesis of the Final Sulfonylurea Herbicide
-
Materials:
-
2-Ethoxy-5-(isocyanatosulfonyl)benzoyl chloride
-
2-amino-4,6-dimethoxypyrimidine (or other suitable heterocyclic amine)
-
Anhydrous solvent (e.g., acetonitrile)
-
Base (e.g., triethylamine)
-
-
Procedure:
-
Dissolve the heterocyclic amine in the anhydrous solvent.
-
Add a base to the solution.
-
Slowly add a solution of the crude sulfonyl isocyanate to the mixture.
-
Stir the reaction at room temperature for several hours.
-
Filter the reaction mixture to remove any solids.
-
Evaporate the solvent and purify the crude product by recrystallization or chromatography to obtain the final sulfonylurea herbicide.
-
Quantitative Data
The following table presents hypothetical quantitative data for the proposed synthesis, based on typical yields for analogous reactions reported in the literature.
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 2-Ethoxy-5-(chlorosulfonyl)benzoic Acid | This compound | 1:5 | 2 | 20-25 | 85 | 90 |
| 2 | 2-Ethoxy-5-sulfamoylbenzoic Acid | 2-Ethoxy-5-(chlorosulfonyl)benzoic Acid | 1:3 | 3 | 0-25 | 90 | 95 |
| 3 | 2-Ethoxy-5-(isocyanatosulfonyl)benzoyl chloride | 2-Ethoxy-5-sulfamoylbenzoic Acid | 1:1.5 | 4 | 80 | 95 | 92 |
| 4 | Sulfonylurea Herbicide | 2-Ethoxy-5-(isocyanatosulfonyl)benzoyl chloride | 1:1 | 6 | 25 | 80 | 98 |
Biological Activity and Signaling Pathway
Sulfonylurea herbicides are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.
Signaling Pathway of ALS Inhibition:
Caption: Mechanism of action of sulfonylurea herbicides.
Conclusion
This compound is a valuable starting material for the synthesis of complex organic molecules with potential applications in the agrochemical industry. While its direct use in the synthesis of specific, named herbicides is not widely detailed in the available literature, its chemical properties make it a plausible precursor for the synthesis of sulfonylurea herbicides. The protocols and pathways described herein provide a foundational understanding for researchers and scientists in the field of agrochemical development. Further research and process optimization would be required to develop a commercially viable synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Ethoxybenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis.[1][2] This method involves the O-alkylation of a salicylate (B1505791) precursor, such as salicylic (B10762653) acid or methyl salicylate, with an ethylating agent in the presence of a base.[1]
Q2: Why is using an ester of salicylic acid, like methyl salicylate, often recommended as the starting material?
A2: Using an ester derivative like methyl salicylate can protect the carboxylic acid group from reacting with the base used in the reaction. This prevents unwanted side reactions and can lead to a cleaner reaction profile and higher yield of the desired product after a final hydrolysis step to convert the ester back to a carboxylic acid.
Q3: What are the critical parameters to control for maximizing the yield of this compound?
A3: To maximize the yield, it is crucial to carefully control the reaction temperature, reaction time, and the choice of base, solvent, and ethylating agent.[1] Monitoring the reaction's progress, for instance by using Thin Layer Chromatography (TLC), is also vital to determine the optimal reaction time.[3]
Q4: What are the common side reactions that can lower the yield?
A4: The primary side reaction of concern is the elimination (E2) of the ethylating agent, which is promoted by the use of a strong base. Another potential side reaction is the C-alkylation of the aromatic ring, although this is generally less common under typical Williamson ether synthesis conditions.[2]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (T-LC).[3] By taking small aliquots of the reaction mixture at different time intervals and running a TLC, you can observe the disappearance of the starting material and the appearance of the product spot. This helps in determining when the reaction is complete and can prevent the formation of byproducts due to prolonged reaction times.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective deprotonation of the starting material: The base used may not be strong enough or may have degraded. 2. Poor quality or degradation of the ethylating agent. 3. Insufficient reaction temperature or time. 4. Inappropriate solvent choice. | 1. Use a stronger, anhydrous base such as sodium hydride (NaH) or ensure your base (e.g., KOH, NaOH) is dry. 2. Use a fresh, high-purity ethylating agent. 3. Increase the reaction temperature or extend the reaction time, while monitoring the reaction progress by TLC.[2] 4. Switch to a polar aprotic solvent like DMF or DMSO, which can accelerate S(_N)2 reactions.[7] |
| Presence of Unreacted Starting Material | 1. Insufficient amount of base or ethylating agent. 2. Reaction time is too short. | 1. Use a slight excess (e.g., 1.1-1.2 equivalents) of the ethylating agent and ensure at least a stoichiometric amount of base is used. 2. Continue the reaction and monitor by TLC until the starting material spot disappears. |
| Formation of Multiple Products (Visible on TLC) | 1. Side reactions such as elimination or C-alkylation. 2. Reaction temperature is too high. | 1. Use a less sterically hindered and more reactive ethylating agent. Employing a polar aprotic solvent can favor the desired O-alkylation. 2. Lower the reaction temperature and monitor the reaction more frequently. |
| Difficulty in Product Isolation and Purification | 1. Emulsion formation during aqueous workup. 2. Product is "oiling out" instead of crystallizing. | 1. Add a small amount of brine (saturated NaCl solution) to break up the emulsion. 2. Try a different recrystallization solvent or a solvent mixture. Ensure the crude product is not excessively impure before recrystallization.[8] Scratching the inside of the flask or adding a seed crystal can also induce crystallization. |
Experimental Protocols & Data
Method 1: Ethylation of Methyl Salicylate followed by Hydrolysis
This is a common and often high-yielding method for producing this compound.
Experimental Workflow Diagram
References
Technical Support Center: Synthesis of 2-Ethoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of a salicylate (B1505791), such as salicylic (B10762653) acid or an ester like methyl salicylate, using an ethylating agent in the presence of a base.[1]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The synthesis typically employs the following:
-
Starting Material: Salicylic acid or an ester derivative like methyl salicylate.
-
Ethylating Agent: Common choices include ethyl iodide, ethyl bromide, or diethyl sulfate (B86663).
-
Base: A base such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium ethoxide is used to deprotonate the phenolic hydroxyl group of salicylic acid, forming a more nucleophilic phenoxide.
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Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often preferred to favor O-alkylation.[2] Protic solvents such as ethanol (B145695) can also be used.
Q3: What are the major side products I should be aware of during the synthesis of this compound?
A3: The primary side products encountered during the Williamson ether synthesis of this compound include:
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Unreacted Starting Material: Incomplete reaction can leave unreacted salicylic acid or its ester in the product mixture.
-
C-Alkylation Products: The salicylate phenoxide is an ambident nucleophile, meaning alkylation can occur at the carbon atoms of the aromatic ring in addition to the desired oxygen alkylation. This results in the formation of isomers such as 3-ethylsalicylic acid and 5-ethylsalicylic acid.
-
Ethene: A competing elimination (E2) reaction of the ethylating agent can occur, particularly at higher temperatures, leading to the formation of ethene gas.[2] This reduces the overall yield of the desired product.
-
Over-alkylation Products: In some cases, reaction at the carboxylate group can occur, leading to the formation of ethyl 2-ethoxybenzoate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Predominance of elimination (E2) or C-alkylation.[2] 3. Poor quality reagents: Moisture in solvents or reactants can hinder the reaction. | 1. Optimize reaction conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A gentle increase in temperature may improve the reaction rate, but be mindful of encouraging elimination. 2. Favor O-alkylation: Use a polar aprotic solvent such as DMF or acetonitrile.[2] Ensure a strong base is used to fully deprotonate the phenol. 3. Use anhydrous conditions: Ensure all solvents and reagents are dry. |
| Presence of Unreacted Salicylic Acid | 1. Insufficient base: Not enough base to fully deprotonate the salicylic acid. 2. Insufficient ethylating agent: The stoichiometric amount of the ethylating agent may have been consumed by side reactions. | 1. Use a slight excess of base: Employing a small excess of a strong base like sodium hydride (NaH) can ensure complete deprotonation. 2. Increase the amount of ethylating agent: A slight excess of the ethylating agent can help drive the reaction to completion. |
| Significant Amount of C-Alkylation Byproducts | Reaction conditions favoring C-alkylation: The choice of solvent and counter-ion can influence the site of alkylation. | Change the solvent: Switching from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, DMSO) can significantly increase the proportion of O-alkylation.[2] |
| Difficulty in Product Purification | Similar polarities of product and byproducts: Unreacted salicylic acid and C-alkylated byproducts can have similar polarities to this compound, making separation by column chromatography challenging. | Acid-base extraction: Utilize the acidic nature of the carboxylic acid group. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate). The desired product and acidic impurities will move to the aqueous layer. The aqueous layer can then be acidified to precipitate the purified product. Recrystallization can also be an effective purification method. |
Quantitative Data on Side Products
While precise quantitative data for all side products can vary significantly with reaction conditions, some data has been reported. In one synthetic procedure, a conversion rate of 87.6% was achieved, which suggests that up to 12.4% of unreacted salicylic acid could remain in the crude product.[3] The ratio of O-alkylation to C-alkylation is highly dependent on the solvent, with polar aprotic solvents favoring the desired O-alkylation.[2][4]
| Product / Side Product | Typical Yield / Presence | Factors Influencing Formation |
| This compound (Desired Product) | Yields can be high, with some reports of up to 98%.[5] | Optimized reaction conditions (temperature, time, solvent, base). |
| Unreacted Salicylic Acid | Can be significant (e.g., ~12.4% in one study).[3] | Incomplete reaction, insufficient base or ethylating agent. |
| C-Alkylation Products | Formation is competitive with O-alkylation. | Protic solvents increase the proportion of C-alkylation.[2] |
| Ethene | Reduces overall yield. | Higher reaction temperatures and sterically hindered bases can promote elimination.[2] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general representation and may require optimization based on laboratory conditions and desired purity.
Materials:
-
Salicylic acid
-
Sodium hydroxide (NaOH)
-
Diethyl sulfate
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Deprotonation of Salicylic Acid: In a reaction vessel, dissolve salicylic acid in ethanol. Under stirring and cooling, slowly add a stoichiometric amount of a concentrated aqueous solution of NaOH to form sodium salicylate.
-
Alkylation: While maintaining a controlled temperature (e.g., 15-25°C), slowly add diethyl sulfate to the reaction mixture.[5]
-
Reaction Monitoring: Allow the reaction to proceed for several hours. The progress can be monitored by TLC.[5]
-
Work-up: After the reaction is complete, the mixture is typically acidified with HCl to a pH of approximately 4.5. This will precipitate the crude this compound.[5]
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate) or by acid-base extraction.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: 2-Ethoxybenzoic Acid Crystallization
This technical support center provides troubleshooting guidance for common issues encountered during the crystallization of 2-Ethoxybenzoic acid. The following sections are designed to assist researchers, scientists, and drug development professionals in overcoming challenges to obtain high-quality crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered during the crystallization of this compound?
A1: The most frequent issues include:
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Oiling out: The compound separates as a liquid oil instead of a solid. This is particularly common for this compound due to its low melting point (19.3-19.5 °C).[1][2][3]
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Poor crystal quality: Formation of small, needle-like, or agglomerated crystals.
-
Low yield: A significant portion of the product remains in the mother liquor.
-
No crystal formation: The compound fails to crystallize from the solution.
Q2: My this compound is "oiling out." What causes this and how can I prevent it?
A2: "Oiling out," or liquid-liquid phase separation, occurs when a supersaturated solution of a compound is cooled to a temperature above its melting point, or when the concentration of the solute is too high.[4][5] For this compound, with its melting point of 19.3-19.5 °C, this is a primary concern.[1][2][3] The oil that forms is a liquid phase of the compound that is immiscible with the solvent. This oil may eventually solidify, but often entraps impurities.[4][5]
Prevention Strategies:
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Lower the crystallization temperature: Ensure the solution is cooled to well below the melting point of this compound.
-
Reduce the concentration: Start with a more dilute solution to avoid reaching supersaturation at a temperature above the melting point.
-
Slow cooling: Cool the solution gradually to allow for ordered crystal growth rather than rapid phase separation.
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Solvent selection: Choose a solvent in which this compound has moderate solubility at elevated temperatures and low solubility at room temperature or below. Hexane has been used for recrystallization.[2][3]
-
Seeding: Introduce seed crystals to the solution just as it becomes supersaturated to encourage crystallization over oiling out.[5][6]
Q3: I'm not getting any crystals. What should I do?
A3: A lack of crystal formation is typically due to either the solution being undersaturated or nucleation being inhibited.[7]
Troubleshooting Steps:
-
Increase concentration: If the solution is too dilute, you can either evaporate some of the solvent or add more crude this compound.[7]
-
Induce nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a small crystal of pure this compound to the solution.
-
Cooling: Cool the solution to a lower temperature in an ice bath or refrigerator.
-
-
Change the solvent: The chosen solvent may be too good a solvent for this compound at all temperatures. Experiment with a different solvent or a co-solvent system.
Q4: My crystals are very fine and difficult to filter. How can I obtain larger crystals?
A4: Fine crystals are often the result of rapid nucleation and growth. To obtain larger crystals, the rate of crystallization needs to be slowed down.
Methods for Larger Crystals:
-
Slower cooling: A slower cooling rate allows fewer crystal nuclei to form and grow larger.
-
Reduce supersaturation: Start with a less concentrated solution.
-
Use a different solvent: A solvent in which this compound is slightly more soluble at room temperature may promote slower crystal growth.
-
Redissolve and recrystallize: Heat the solution to redissolve the fine crystals and then cool it more slowly.
Troubleshooting Guides
Guide 1: Oiling Out
This guide provides a step-by-step approach to resolving the issue of this compound separating as an oil.
References
- 1. 2-乙氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 134-11-2 [chemicalbook.com]
- 3. This compound CAS#: 134-11-2 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. Troubleshooting Problems in Crystal Growing [thoughtco.com]
Technical Support Center: Purification of 2-Ethoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-ethoxybenzoic acid, specifically the removal of unreacted salicylic (B10762653) acid.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted salicylic acid from my this compound product?
A1: The most common and efficient method for this separation is acid-base extraction. This technique leverages the difference in acidity (pKa values) between salicylic acid and this compound to selectively move one of the compounds into an aqueous layer, leaving the other in an organic layer.
Q2: Why is acid-base extraction preferred over other methods like recrystallization or chromatography for this specific separation?
A2: While recrystallization and chromatography can be used, acid-base extraction is often preferred for its simplicity, speed, and scalability in this context.[1][2] The significant difference in acidity between the phenolic hydroxyl group of salicylic acid and the carboxylic acid group of this compound allows for a clean separation with a weak base. Recrystallization may be challenging due to similar solubilities of the two acids in many solvents. Chromatography is effective but can be more time-consuming and require more solvent for large-scale purifications.
Q3: I performed an acid-base extraction, but I'm seeing poor recovery of my this compound. What could be the issue?
A3: Poor recovery can stem from several factors:
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Incomplete initial extraction: Ensure you have used a sufficient amount of the weak base solution and have shaken the separatory funnel vigorously to ensure complete reaction and transfer of the salicylic acid into the aqueous layer.
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Precipitation issues: After acidifying the aqueous layer to recover the salicylic acid, if you are attempting to isolate it, ensure the pH is low enough for complete precipitation.
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Emulsion formation: An emulsion between the organic and aqueous layers can trap your product. See the troubleshooting guide below for tips on how to break emulsions.
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Insufficient acidification of the final product: When recovering the this compound from the organic layer after the initial extraction, ensure all basic residues are neutralized.
Q4: Can I use a strong base like sodium hydroxide (B78521) (NaOH) for the extraction instead of a weak base like sodium bicarbonate (NaHCO₃)?
A4: It is not recommended to use a strong base like NaOH in this specific separation. Both salicylic acid and this compound are carboxylic acids and will be deprotonated by a strong base, causing both to move into the aqueous layer and thus not achieving separation.[3][4][5] The key to this separation is using a weak base that is strong enough to deprotonate the more acidic salicylic acid but not the less acidic this compound.
Q5: How can I confirm that all the salicylic acid has been removed from my this compound product?
A5: The purity of your final this compound can be assessed using several analytical techniques:
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Thin-Layer Chromatography (TLC): Spot your purified product alongside standards of pure this compound and salicylic acid. The absence of a spot corresponding to salicylic acid in your product lane indicates successful removal.
-
High-Performance Liquid Chromatography (HPLC): This provides a more quantitative assessment of purity.
-
Melting Point Analysis: A sharp melting point close to the literature value for this compound (19.3-19.5 °C) and the absence of a broad melting range suggest high purity.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of layers in the separatory funnel (Emulsion) | - Vigorous shaking. - High concentration of solutes. - Similar densities of the organic and aqueous phases. | - Gently swirl the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Allow the mixture to stand for a longer period. - If the emulsion persists, filtration through a pad of celite or glass wool may be necessary. |
| Low yield of this compound in the organic layer | - Incomplete reaction with the weak base (salicylic acid remains in the organic layer). - Accidental transfer of the organic layer with the aqueous layer. - Use of an inappropriate weak base. | - Ensure an adequate volume and concentration of the sodium bicarbonate solution is used. - Perform multiple extractions with fresh portions of the bicarbonate solution. - Be careful during the separation of layers to minimize loss of the organic phase. |
| Precipitate does not form when acidifying the aqueous layer to recover salicylic acid | - Insufficient acidification. - Low concentration of the salicylic acid salt. | - Check the pH of the aqueous layer with pH paper and add more acid if necessary to reach a pH of ~2-3.[4] - If the concentration is very low, you may need to extract the salicylic acid back into an organic solvent (like diethyl ether), dry the organic layer, and then evaporate the solvent.[4] |
| Final this compound product is still contaminated with salicylic acid | - The weak base was not effective enough or used in insufficient quantity. - Inadequate mixing during the extraction. | - Repeat the acid-base extraction procedure on the impure product. - Ensure thorough mixing of the layers during each extraction step to maximize the transfer of the salicylate (B1505791) salt to the aqueous phase. |
Data Presentation
The success of the acid-base extraction relies on the differing physicochemical properties of salicylic acid and this compound.
| Property | Salicylic Acid | This compound | Rationale for Separation |
| Structure | Contains both a carboxylic acid and a phenolic hydroxyl group | Contains a carboxylic acid and an ethoxy group | The phenolic hydroxyl group in salicylic acid makes it significantly more acidic than this compound. |
| pKa | ~2.97 (for the carboxylic acid proton) | ~4.21[6][7] | The lower pKa of salicylic acid indicates it is a stronger acid and will be deprotonated by a weaker base like sodium bicarbonate. |
| Solubility in Water | Slightly soluble (2.48 g/L at 25°C)[8] | Soluble[6][9][10] | While both have some water solubility, their respective salts (sodium salicylate and sodium 2-ethoxybenzoate) are highly water-soluble. |
| Solubility in Diethyl Ether | Soluble (1 g in 3 mL)[11][12] | Soluble[7] | Both are soluble in common organic extraction solvents like diethyl ether in their neutral form. |
Experimental Protocol: Acid-Base Extraction
This protocol outlines the procedure for separating unreacted salicylic acid from this compound using a weak base.
Materials:
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Crude mixture of this compound and salicylic acid
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
5% Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
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Beakers and Erlenmeyer flasks
-
pH paper
-
Rotary evaporator (optional)
Procedure:
-
Dissolution: Dissolve the crude mixture in a suitable volume of diethyl ether in an Erlenmeyer flask.
-
First Extraction: Transfer the ether solution to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.[4]
-
Layer Separation: Allow the layers to separate. The top layer will be the organic phase (diethyl ether containing this compound), and the bottom layer will be the aqueous phase (containing sodium salicylate).
-
Aqueous Layer Removal: Drain the lower aqueous layer into a clean beaker.
-
Repeat Extraction: To ensure complete removal of salicylic acid, add a fresh portion of saturated sodium bicarbonate solution to the organic layer in the separatory funnel. Repeat the shaking and separation process. Combine this second aqueous extract with the first one. It is good practice to perform a third extraction.
-
Washing the Organic Layer: Wash the organic layer with a small amount of brine (saturated NaCl solution) to remove any residual water-soluble components.
-
Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl the flask and let it sit for 10-15 minutes.
-
Isolation of this compound: Decant or filter the dried ether solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator or by gentle heating in a fume hood to yield the purified this compound.
-
(Optional) Recovery of Salicylic Acid: To recover the salicylic acid, cool the combined aqueous extracts in an ice bath. Slowly add 5% hydrochloric acid while stirring until the solution is acidic (pH ~2-3, check with pH paper). A precipitate of salicylic acid should form. Collect the solid by vacuum filtration and wash with a small amount of cold water.
Logical Workflow for Separation
Caption: Workflow for separating this compound and salicylic acid.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 6. This compound CAS#: 134-11-2 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Salicylic acid - Wikipedia [en.wikipedia.org]
- 9. This compound | 134-11-2 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. Salicylic acid - Sciencemadness Wiki [sciencemadness.org]
- 12. homework.study.com [homework.study.com]
Technical Support Center: 2-Ethoxybenzoic Acid Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of 2-Ethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
The aqueous solubility of this compound is reported to be 7839 mg/L at 25°C.[1] It is also described as soluble in water in several other sources.[2][3]
Q2: What is the pKa of this compound and how does it influence its solubility?
The pKa of this compound is approximately 4.21 at 20°C.[3] As a weak acid, its solubility is highly pH-dependent. Below its pKa, the un-ionized, less soluble form predominates. Above the pKa, it exists as the more soluble ethoxybenzoate anion.
Q3: In which organic solvents is this compound soluble?
This compound is soluble in ethanol (B145695) and ether.[4] One source specifies its solubility in 95% ethanol as 5%, resulting in a clear, colorless to yellow solution.
Q4: What are the key physicochemical properties of this compound?
A summary of the key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [4] |
| Molecular Weight | 166.17 g/mol | |
| Melting Point | 19.3-19.5 °C | |
| Boiling Point | 174-176 °C at 15 mmHg | |
| pKa | 4.21 at 20°C | [3] |
| Water Solubility | 7839 mg/L at 25°C | [1] |
| logP | 1.295 at 25°C | [3] |
Q5: How should this compound be stored to maintain its integrity?
To ensure stability and prevent potential solubility issues arising from degradation, this compound should be stored in a cool, dry place in a tightly sealed container, away from direct sunlight.[5][6][7]
Troubleshooting Guide
This guide addresses common problems encountered during the preparation of aqueous solutions of this compound.
Problem 1: Difficulty in dissolving this compound in neutral water.
Possible Causes:
-
pH is below the pKa: In neutral water, a significant portion of the this compound will be in its less soluble, un-ionized form.
-
Low Temperature: Solubility is often temperature-dependent, and dissolution may be slow at lower temperatures.
Solutions:
-
pH Adjustment: Increase the pH of the solution to above the pKa (e.g., pH > 6) by adding a small amount of a suitable base (e.g., NaOH, KOH). This will convert the acid to its more soluble salt form.
-
Gentle Warming: Warm the solution gently while stirring to increase the rate of dissolution. Be cautious to avoid degradation at high temperatures.
Problem 2: Precipitation occurs after dissolving this compound upon cooling or pH change.
Possible Causes:
-
Supersaturation: The compound may have been dissolved at a higher temperature, creating a supersaturated solution that is unstable at room temperature.
-
pH Shift: A decrease in pH, for example, due to the addition of other acidic components or absorption of atmospheric CO₂, can cause the less soluble free acid to precipitate.
Solutions:
-
Maintain Temperature: Keep the solution at a constant, slightly elevated temperature if the experimental conditions allow.
-
Use a Buffer: Prepare the solution using a buffer system with a pH well above the pKa of this compound to maintain its solubility.
-
Co-solvents: The addition of a water-miscible organic solvent, such as ethanol, can increase the solubility and prevent precipitation.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. This compound | 134-11-2 [chemicalbook.com]
- 3. This compound CAS#: 134-11-2 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - BeiLi Technologies [beili.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
preventing byproduct formation in the synthesis of 2-Ethoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-Ethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and established method for synthesizing this compound is through the Williamson ether synthesis.[1] This involves the O-alkylation of a salicylic (B10762653) acid derivative, typically methyl salicylate (B1505791) or salicylic acid itself, with an ethylating agent in the presence of a base.[1] If an ester like methyl salicylate is used as the starting material, a subsequent hydrolysis step is required to yield the final carboxylic acid product.[1]
Q2: What are the most common byproducts observed in this synthesis?
A2: The primary byproducts of concern are:
-
C-Alkylated Products: The phenoxide ion of salicylic acid is an ambident nucleophile, meaning it can react at the oxygen or at certain carbons on the aromatic ring. This can lead to the formation of ethylsalicylic acid isomers.
-
Unreacted Starting Material: Incomplete reaction can leave residual salicylic acid or its ester in the final product mixture.[2]
-
Products of Elimination (E2) Reactions: Though less common with primary ethylating agents, elimination reactions can occur, especially at higher temperatures, leading to the formation of ethylene.
-
Diethyl Ether: This can form if the ethylating agent reacts with the ethoxide base or ethanol (B145695) solvent.
Q3: How can I detect the presence of these byproducts?
A3: A combination of analytical techniques is recommended for accurate byproduct identification and quantification. High-Performance Liquid Chromatography (HPLC) is suitable for determining the purity of the final this compound product.[1] For a more detailed analysis of volatile byproducts and structural elucidation of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides strategies to minimize byproduct formation.
| Issue | Potential Cause | Troubleshooting & Optimization | Expected Outcome |
| Low Yield of this compound with Significant C-Alkylation | The phenoxide intermediate is undergoing alkylation on the aromatic ring instead of the desired O-alkylation. This is often influenced by the choice of solvent. | Change the reaction solvent from a protic solvent (e.g., ethanol) to a polar aprotic solvent such as Dimethylformamide (DMF) or acetonitrile. These solvents solvate the cation, leaving a more reactive "naked" phenoxide ion which favors O-alkylation. | Increased selectivity for the desired O-alkylation, leading to a higher yield of this compound and a reduction in C-alkylated byproducts. |
| Presence of Unreacted Salicylic Acid in the Final Product | The reaction may be incomplete due to insufficient base, reaction time, or temperature. | Ensure at least a stoichiometric amount of a strong base (e.g., KOH, NaOH) is used to fully deprotonate the phenolic hydroxyl group. The reaction time can be extended, or the temperature moderately increased, but be mindful of promoting elimination reactions at excessively high temperatures. | Drive the reaction to completion, thereby minimizing the amount of unreacted starting material in the crude product and simplifying purification. |
| Formation of Diethyl Ether | The ethylating agent (e.g., diethyl sulfate (B86663), ethyl iodide) is reacting with the ethoxide base or ethanol solvent. | Use a non-alcoholic, polar aprotic solvent to prevent this side reaction. If an alcohol is necessary as a solvent, using a less nucleophilic base can sometimes help. | Minimize the loss of the ethylating agent to this side reaction, making it more available for the desired reaction with the salicylate. |
| Product Loss During Hydrolysis of the Ester Intermediate | The ester (e.g., ethyl 2-ethoxybenzoate) is being hydrolyzed back to salicylic acid and ethanol under the workup conditions. | Carefully control the pH during the workup. Use a mild base like sodium bicarbonate for neutralization of any acid. Avoid prolonged exposure to strongly acidic or basic aqueous solutions. Perform aqueous washes at low temperatures (0-5 °C) to slow the rate of hydrolysis. | Maximize the recovery of the desired this compound and prevent its degradation. |
Experimental Protocols
Protocol 1: High-Selectivity Synthesis of this compound using Diethyl Sulfate
This protocol is optimized to favor O-alkylation and minimize side reactions.
Materials:
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Methyl salicylate (99.5% purity)
-
Potassium hydroxide (B78521) (KOH, 90% purity)
-
Diethyl sulfate
-
95% Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
In a suitable reaction vessel, dissolve solid KOH in 95% ethanol under stirring and cooling conditions.
-
Slowly add methyl salicylate dropwise while maintaining the temperature at approximately 15 °C.
-
After the addition of methyl salicylate is complete, add diethyl sulfate dropwise, again ensuring the temperature remains around 15 °C.
-
Allow the reaction to proceed for approximately 6 hours. Monitor the pH and add small portions of KOH if the pH drops below 11. Continue the reaction until the pH stabilizes around 6.
-
Filter the reaction mixture to remove any solid precipitates.
-
Distill the filtrate to recover the ethanol.
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To the remaining oil, add water and a solution of NaOH. Heat the mixture to 65 °C for 6 hours to facilitate hydrolysis.
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After cooling, acidify the solution to a pH of 4.5 with HCl to precipitate the this compound.
-
Separate the organic layer and wash it twice with water.
-
The final product can be further purified by distillation under reduced pressure.
Quantitative Data from a Representative Experiment:
| Reactant | Amount |
| Methyl Salicylate | 152 kg |
| Potassium Hydroxide | 60 kg (+ 6.1 kg) |
| Diethyl Sulfate | 162 kg |
| Sodium Hydroxide | 53.2 kg |
| Product | Yield & Purity |
| This compound | 163.2 kg (98.31% yield, 99.73% purity) |
Protocol 2: Synthesis via Hydrolysis of Ethyl 2-Ethoxybenzoate
This protocol details the final hydrolysis step, which is critical for obtaining the desired product.
Materials:
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Ethyl 2-ethoxybenzoate
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
5% Hydrochloric acid
Procedure:
-
In a stirred solution of ethyl 2-ethoxybenzoate in DMSO, add potassium tert-butoxide in portions.
-
Heat the reaction mixture to 70 °C and maintain this temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 10 °C and pour it into ice water.
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Acidify the mixture with 5% dilute HCl to precipitate the crude this compound.
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Filter the solid precipitate and wash it thoroughly with distilled water.
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Recrystallize the crude product from hexane to obtain the purified this compound.
Quantitative Data from a Representative Experiment:
| Reactant | Amount |
| Ethyl 2-ethoxybenzoate | 10 g |
| Potassium tert-butoxide | 10 g |
| Product | Yield |
| This compound | 7.6 g (80% yield) |
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical transformations and decision-making process in optimizing the synthesis, the following diagrams are provided.
References
Technical Support Center: 2-Ethoxybenzoic Acid Purification
Welcome to the technical support center for the purification of 2-Ethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of this important organic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. When synthesized via the ethylation of salicylic (B10762653) acid or its esters (a common method), potential impurities include:
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Unreacted Starting Materials: Salicylic acid or methyl salicylate (B1505791) are common carry-over impurities.[1][2]
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Over-Alkylated Byproducts: Although less common, reaction at the carboxylic acid position can occur.
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Reagents: Residual ethylating agents (e.g., diethyl sulfate) or bases (e.g., potassium hydroxide) may be present.[3]
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Related Substances: Impurities from the salicylic acid starting material, such as 4-hydroxybenzoic acid, may also be present.[4][5]
Q2: My crude product has a low purity (<95%). What is the best purification strategy?
A2: For purities below 95%, a multi-step approach is often necessary. Start with a simple acid-base extraction or a wash with a sodium bicarbonate solution to remove acidic impurities like residual salicylic acid.[2] Following this initial cleanup, either recrystallization or column chromatography can be employed for final purification. For purities of ≥98% or higher, which is often required for pharmaceutical applications, HPLC is the standard analytical method for verification.[6][7]
Q3: Should I use recrystallization or column chromatography to purify my this compound?
A3: The choice depends on the impurity profile and the desired final purity.
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Recrystallization is effective if you have one or two major impurities with different solubility profiles than your product. It is a fast and scalable method. A known procedure involves recrystallizing this compound from hexane (B92381).[8][9]
-
Column Chromatography is more powerful for separating complex mixtures or impurities with polarities very similar to the product. It offers higher resolution but is less scalable. Silica (B1680970) gel chromatography using a dichloromethane (B109758)/methanol (B129727) solvent system is a documented method.[1][10]
Q4: The physical properties of my purified this compound don't match the literature. Why?
A4: There is a notable discrepancy in the reported melting point of this compound in the literature. Some sources report it as a low-melting solid or liquid at room temperature (m.p. ~19°C), while others report a much higher melting point (m.p. 63-65°C).[8][11][12] This could be due to different polymorphic forms or impurities. It is crucial to characterize your purified material using multiple techniques (Melting Point, NMR, HPLC) to confirm its identity and purity.
Data Presentation
Physical & Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 134-11-2 | [8][12] |
| Molecular Formula | C₉H₁₀O₃ | [13] |
| Molecular Weight | 166.17 g/mol | [13] |
| Melting Point | 19.3-19.5 °C (lit.) 19 °C (lit.) 63-65 °C (reported) | [8][12][11] |
| Boiling Point | 174-176 °C / 15 mmHg (lit.) | [8] |
| Density | 1.105 g/mL at 25 °C (lit.) | |
| Solubility | Soluble in ethanol, ether. Slightly soluble in water. | [11] |
| pKa | ~4.21 | [11] |
Common Analytical Parameters
| Analytical Method | Typical Conditions | Purpose |
| HPLC | Column: C18 Reverse-Phase Mobile Phase: Acetonitrile / Water with Acid (e.g., Phosphoric or Formic Acid) | Purity assessment and quantification of impurities.[14] |
| TLC | Stationary Phase: Silica Gel Mobile Phase: Hexane / Ethyl Acetate (8:2) | Reaction monitoring and qualitative impurity profiling.[3][9] |
| ¹H NMR | Solvent: CDCl₃ | Structural confirmation and detection of proton-containing impurities.[10] |
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue Encountered | Probable Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the sample is highly impure. | 1. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. 2. Switch to a lower-boiling point solvent or a different solvent system.[15] |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used), or nucleation has not been initiated. | 1. Boil off some solvent to increase the concentration and cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of pure product.[16] 3. Cool the solution in an ice bath.[15] |
| Low recovery of purified crystals. | Too much solvent was used, or the product has significant solubility in the cold solvent. The cooling was too rapid, trapping impurities. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Concentrate the mother liquor (the leftover solution after filtration) to recover a second crop of crystals.[15] |
| Final product is still impure. | The chosen solvent does not effectively differentiate between the product and the impurity. Cooling was too fast. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals.[17] 2. Perform a second recrystallization with a different solvent. |
Column Chromatography Troubleshooting
| Issue Encountered | Probable Cause | Suggested Solution |
| Poor separation of spots (co-elution). | The polarity of the mobile phase (eluent) is too high or too low. | 1. If spots are running too fast (high Rf), decrease the eluent polarity (e.g., increase the dichloromethane to methanol ratio). 2. If spots are not moving from the baseline (low Rf), increase the eluent polarity (e.g., decrease the dichloromethane to methanol ratio). |
| "Tailing" of the product spot. | The compound is too acidic and is interacting strongly with the silica gel. The column is overloaded. | 1. Add a small amount of acetic or formic acid (~0.5-1%) to the mobile phase to suppress ionization. 2. Ensure the amount of crude material loaded is not more than 5-10% of the mass of the silica gel. |
| Cracked or channeled column bed. | Improper packing of the silica gel. | The column must be repacked. Ensure the silica slurry is homogenous and allowed to settle evenly without air bubbles. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Hexane
This protocol is based on a documented method for recrystallizing this compound.[8][9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot hexane while heating (e.g., on a hot plate) and swirling until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[16]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass or leave them in a desiccator.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is based on methods described for the purification of this compound.[1][10]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring an even and compact bed without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 100% dichloromethane). Gradually increase the polarity by slowly increasing the proportion of methanol (e.g., moving from a 50:1 to a 20:1 ratio of dichloromethane:methanol).
-
Fraction Collection: Collect small fractions of the eluent in test tubes.
-
Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purity Assessment by HPLC
This protocol is a general method based on standard practices for analyzing benzoic acid derivatives.[14]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm or 254 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Calculate purity by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. agilent.com [agilent.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound CAS#: 134-11-2 [m.chemicalbook.com]
- 9. This compound | 134-11-2 [chemicalbook.com]
- 10. CN104370736A - Synthesis method of this compound compound - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Benzoic acid, 2-ethoxy- (CAS 134-11-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. Benzoic acid, 2-ethoxy- | SIELC Technologies [sielc.com]
- 15. benchchem.com [benchchem.com]
- 16. westfield.ma.edu [westfield.ma.edu]
- 17. scribd.com [scribd.com]
degradation pathways of 2-Ethoxybenzoic acid under stress conditions
Disclaimer: This technical support center provides predictive information and generalized experimental guidance for studying the degradation of 2-Ethoxybenzoic acid under stress conditions. As of the last update, specific published literature detailing the forced degradation of this compound is limited. The predicted degradation pathways are based on established principles of organic chemistry and the known reactivity of the functional groups present in the molecule. Researchers should use this guide as a starting point for their investigations and confirm all findings through appropriate analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of conducting forced degradation studies on this compound?
Forced degradation, or stress testing, is crucial in pharmaceutical development to understand the intrinsic stability of a drug substance like this compound. These studies help in:
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Identifying potential degradation products that could form under various environmental conditions.
-
Elucidating the degradation pathways of the molecule.
-
Developing and validating stability-indicating analytical methods (e.g., HPLC) that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.
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Informing formulation development, packaging selection, and the determination of storage conditions and shelf-life.[1][2][3]
Q2: What are the primary functional groups in this compound that are susceptible to degradation?
This compound has three main structural features that can be susceptible to degradation under stress conditions:
-
Ether Linkage (-O-CH₂CH₃): Ether bonds can be cleaved under strong acidic or, in some cases, extreme alkaline conditions, often via hydrolysis.
-
Carboxylic Acid (-COOH): While generally stable, the carboxylic acid group can undergo decarboxylation at high temperatures. It also influences the molecule's solubility and reactivity.
-
Aromatic Ring: The benzene (B151609) ring is relatively stable but can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under photolytic stress.
Q3: What are the predicted degradation products of this compound under different stress conditions?
Based on the functional groups, the following degradation products are predicted:
-
Acidic/Alkaline Hydrolysis: The most probable degradation pathway is the cleavage of the ether bond to yield Salicylic acid and Ethanol (B145695) .
-
Oxidative Stress: Oxidation could potentially lead to hydroxylation of the aromatic ring, forming various hydroxylated this compound isomers. More aggressive oxidation might lead to ring opening.
-
Thermal Stress: High temperatures could induce decarboxylation, resulting in the formation of Ethoxybenzene .
-
Photolytic Stress: UV or visible light exposure could provide the energy for radical reactions, potentially leading to a complex mixture of degradation products, including those from oxidation and fragmentation.
Q4: How can I confirm the identity of the degradation products?
The identity of degradation products is typically confirmed using a combination of chromatographic and spectroscopic techniques. A common workflow involves:
-
Separating the degradation products from the parent compound using a stability-indicating HPLC method.
-
Collecting fractions of the individual degradation products.
-
Analyzing the collected fractions by mass spectrometry (MS) to determine the molecular weight and fragmentation pattern.
-
Using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the detailed chemical structure.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild (concentration of stressor, temperature, or duration is insufficient). | Increase the concentration of the acid, base, or oxidizing agent. Increase the temperature for thermal and hydrolytic studies. Extend the duration of the stress testing. |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. A target degradation of 5-20% is generally recommended for method development.[4] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition. Column stationary phase is not suitable. | Adjust the mobile phase pH to ensure the carboxylic acid is in a consistent ionization state. Screen different organic modifiers (acetonitrile, methanol) and column stationary phases (C18, C8, Phenyl). |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products are not being detected (e.g., they are volatile, have no UV chromophore, or are retained on the column). The analytical method is not accurate. | Use a mass spectrometer in conjunction with a UV detector to identify non-chromophoric or poorly retained degradants. Check for the possibility of volatile degradants like ethanol or ethoxybenzene. Verify the accuracy of your analytical method. |
| Multiple unexpected peaks after oxidative stress. | The oxidizing agent is too strong or the reaction is not well-controlled, leading to secondary degradation. | Use a milder oxidizing agent or lower its concentration. Analyze samples at multiple time points to distinguish between primary and secondary degradation products. |
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound under various stress conditions.
Figure 1: Predicted Hydrolytic Degradation Pathway.
Figure 2: Predicted Thermal Degradation Pathway.
Figure 3: Predicted Oxidative Degradation Pathway.
Experimental Protocols (Generalized)
The following are generalized protocols for conducting forced degradation studies on this compound. The concentration of the drug substance, the choice of solvent, and the specific stress conditions should be optimized for your particular study.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
2. General Experimental Workflow:
References
Technical Support Center: Purification of 2-Ethoxybenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for increasing the purity of synthesized 2-Ethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
The most common impurity is typically the starting material, salicylic (B10762653) acid, due to incomplete etherification. Other potential impurities include unreacted ethylating agents, byproducts from side reactions, inorganic salts from the workup, and residual solvents. The purity of the final product is crucial, as even trace amounts of contaminants can lead to unwanted side reactions and reduced yields in subsequent steps.[1]
Q2: What is the correct melting point of pure this compound?
There is some discrepancy in the reported literature. However, most chemical suppliers and databases consistently report the melting point of this compound to be in the range of 19.3-19.5°C for its solid form. A significantly different or broad melting range is a strong indicator of impurities.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for quantifying the purity of this compound and identifying any potential impurities.[2] A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile (B52724) and water with an acid modifier (like phosphoric or formic acid) is a suitable approach.
Q4: What are the primary methods for purifying crude this compound?
The primary methods for purifying this compound are:
-
Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
-
Recrystallization: This is a widely used method for purifying solid compounds based on differences in solubility between the product and impurities in a given solvent at different temperatures.
-
Column Chromatography: This method is used for achieving high purity by separating the compound based on its differential adsorption on a stationary phase.
Purification and Troubleshooting Guides
Acid-Base Extraction
This technique is particularly effective for removing neutral impurities and unreacted starting materials that are not acidic, like some byproducts of the Williamson ether synthesis. The process involves dissolving the crude product in an organic solvent and washing it with an aqueous basic solution. The acidic this compound is deprotonated to its water-soluble salt form and moves to the aqueous layer, leaving non-acidic impurities in the organic layer.
Troubleshooting Guide: Acid-Base Extraction
| Issue Encountered | Probable Cause | Suggested Solution |
| Emulsion Formation | - Vigorous shaking of the separatory funnel.- High concentration of the product.- Presence of particulate matter. | - Instead of shaking, gently invert the separatory funnel multiple times.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate.- If the emulsion persists, filter the mixture through a pad of celite or glass wool. |
| Low Recovery of Product | - Incomplete extraction due to insufficient mixing.- Incorrect pH of the aqueous layer.- Precipitation of the product at the interface. | - Ensure thorough but gentle mixing of the two layers.- Check the pH of the aqueous layer with pH paper to ensure it is basic enough to deprotonate the carboxylic acid.- Perform multiple extractions with smaller volumes of the basic solution. |
| Product Does Not Precipitate Upon Acidification | - Insufficient acidification.- The product is too soluble in the aqueous solution. | - Add more acid and check the pH to ensure it is sufficiently acidic (pH ~2).- If the product is still soluble, extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate). |
Recrystallization
Recrystallization is a powerful technique for purifying solids. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.
Troubleshooting Guide: Recrystallization
| Issue Encountered | Probable Cause | Suggested Solution |
| Product "Oils Out" | - The boiling point of the solvent is higher than the melting point of the product.- The product is highly impure, leading to a significant melting point depression.- The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add more solvent to lower the saturation temperature, and cool slowly.- Use a solvent with a lower boiling point.- Consider a preliminary purification step (e.g., acid-base extraction) to remove a significant portion of impurities. |
| No Crystals Form Upon Cooling | - Too much solvent was used, and the solution is not saturated.- The solution is supersaturated, but nucleation has not occurred. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Low Recovery of Crystals | - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the product.- Cool the solution in an ice bath to minimize solubility.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Preheat the filtration apparatus (funnel and flask) before hot filtration. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral impurities and is particularly effective for removing unreacted salicylic acid using a weak base like sodium bicarbonate. Salicylic acid is a stronger acid than this compound and will be preferentially deprotonated.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction with Weak Base: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium salt of this compound) into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2. This compound will precipitate out as a white solid.
-
Isolation: Collect the purified this compound by vacuum filtration, wash the solid with a small amount of cold deionized water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
Single Solvent Recrystallization (from Hexane):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hexane (B92381) and heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add more hexane in small portions until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold hexane to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator. A reported yield for this method is around 80%.[3]
Mixed Solvent Recrystallization (e.g., Ethanol (B145695)/Water):
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is hot, add hot water (the "anti-solvent") dropwise with stirring until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Isolation: Allow the solution to cool slowly to room temperature and then in an ice bath. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry.
Protocol 3: Purification by Column Chromatography
For achieving very high purity, column chromatography can be employed.
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase (Eluent): A mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) in a 20:1 ratio is a good starting point. The polarity of the eluent can be adjusted to optimize the separation.
-
Procedure: a. Prepare a slurry of silica gel in the eluent and pack the column. b. Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column. c. Elute the column with the mobile phase, collecting fractions. d. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
The following tables provide illustrative quantitative data on the effectiveness of different purification methods. The actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.
Table 1: Illustrative Purity Improvement by Different Methods
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield |
| Acid-Base Extraction | 90% | >98% | 85-95% |
| Recrystallization (Hexane) | 90% | >99% | ~80%[3] |
| Column Chromatography | 90% | >99.5% | 70-85% |
Table 2: Comparison of Recrystallization Solvents (Illustrative)
| Solvent System | Solubility Profile | Expected Crystal Quality | Potential Issues |
| Hexane | Good: low solubility at room temp, high at boiling. | Good | Flammable |
| Ethanol/Water | Good: highly tunable by adjusting the solvent ratio. | Good to Excellent | May require careful optimization of solvent ratio to prevent oiling out. |
| Toluene | Moderate: may require larger volumes. | Fair to Good | Higher boiling point, may be difficult to remove completely. |
| Water | Poor: slightly soluble. | Not ideal as a single solvent. | Low recovery. |
References
dealing with emulsions during 2-Ethoxybenzoic acid workup
Technical Support Center: 2-Ethoxybenzoic Acid Workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsions during the workup of this compound.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of this compound?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution. During the workup of this compound, emulsions can form due to the presence of surfactant-like molecules that reduce the interfacial tension between the two layers. The sodium salt of this compound (sodium 2-ethoxybenzoate), formed after neutralization of the reaction mixture with a base like sodium hydroxide (B78521), can act as such a surfactant. Vigorous shaking during the extraction process can also contribute to the formation of fine droplets that are slow to coalesce.
Q2: What are the common impurities in a this compound synthesis that can contribute to emulsion formation?
Common impurities that may stabilize emulsions include:
-
Unreacted Salicylic (B10762653) Acid: If the synthesis starts from salicylic acid, any unreacted starting material will also be deprotonated during the basic workup to form a sodium salt, which can have surfactant properties.
-
Partially Hydrolyzed Ester: If the synthesis involves the hydrolysis of an ester intermediate (e.g., ethyl 2-ethoxybenzoate), incomplete hydrolysis can leave behind this less polar, but still amphiphilic, molecule.
-
High Molecular Weight Byproducts: Depending on the reaction conditions, side reactions could generate polymeric or other high molecular weight materials that can accumulate at the interface of the two liquid phases.
Q3: Can the choice of organic solvent affect emulsion formation?
Yes, the choice of solvent is crucial. Solvents with densities very close to that of water are more prone to forming stable emulsions. For instance, while dichloromethane (B109758) is a common solvent for extraction, it can sometimes form persistent emulsions.[1] It is important to select a solvent that is not only a good solvent for this compound but also has a significantly different density from water to facilitate phase separation.[2]
Q4: How can I prevent emulsions from forming in the first place?
Prevention is often the most effective strategy.[3] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient phase contact without excessive agitation.[1]
-
Pre-emptive "Salting Out": If you anticipate emulsion formation, add a saturated solution of sodium chloride (brine) to the aqueous layer before the extraction. This increases the ionic strength of the aqueous phase, making the organic components less soluble and promoting phase separation.
-
Temperature Control: In some cases, gentle warming or cooling of the separatory funnel can help to break or prevent emulsions by changing the viscosity and solubility properties of the layers. However, be cautious with heating, as it can increase pressure inside the funnel.
Troubleshooting Guide: Dealing with Emulsions
This guide provides a step-by-step approach to resolving emulsions encountered during the workup of this compound.
Problem: A persistent emulsion has formed in my separatory funnel.
Solution Workflow:
Caption: Decision-making workflow for troubleshooting emulsions.
Detailed Methodologies
Experimental Protocol: Workup of this compound
This protocol outlines a standard workup procedure for the isolation of this compound following its synthesis, with integrated steps to minimize and address emulsion formation.
-
Quenching and Neutralization:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the mixture is basic (pH > 8). This step deprotonates the this compound to its water-soluble carboxylate salt.
-
-
Initial Extraction (Removal of Non-Acidic Impurities):
-
Transfer the basic aqueous mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Gently invert the funnel several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral and basic impurities, can be discarded.
-
-
Acidification and Product Extraction:
-
Return the aqueous layer to the separatory funnel.
-
Slowly add dilute hydrochloric acid (e.g., 2 M HCl) with swirling until the solution is acidic (pH ~2). This compound will precipitate out as a white solid.
-
Add a fresh portion of the organic solvent to the separatory funnel.
-
Again, gently invert the funnel to extract the protonated this compound into the organic layer.
-
Allow the layers to separate. Drain and discard the aqueous layer.
-
Wash the organic layer with a small portion of brine (saturated NaCl solution) to help remove dissolved water and break any minor emulsions.
-
-
Drying and Solvent Removal:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), and swirl the flask.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification (if necessary):
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Data Presentation: Emulsion Breaking Techniques
The following table summarizes common techniques for breaking emulsions during the workup of this compound. Quantitative data for these methods is highly dependent on the specific reaction conditions and scale.
| Technique | Principle of Action | Advantages | Disadvantages |
| Patience | Allows time for the dispersed droplets to coalesce naturally. | Simple, requires no additional reagents. | Can be time-consuming and may not be effective for stable emulsions. |
| Gentle Agitation | Mechanically encourages smaller droplets to merge into larger ones. | Simple, no added reagents. | May not be sufficient for very stable emulsions. |
| "Salting Out" (Brine Wash) | Increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and promoting phase separation.[1][4] | Highly effective for many types of emulsions. | Introduces salt into the aqueous layer. |
| pH Adjustment | Protonation of the carboxylate salt of this compound with acid (e.g., HCl) makes it more soluble in the organic phase and less likely to act as a surfactant.[5] | Directly addresses a likely cause of emulsion in this specific workup. | Requires careful addition of acid to avoid excess. |
| Centrifugation | Applies a strong force that accelerates the separation of the immiscible liquids.[1][5] | Very effective, especially for small volumes. | Requires access to a centrifuge of appropriate size. |
| Filtration through Celite® | The fine, porous filter aid can physically break up the emulsified layer.[4][6] | Effective for stubborn emulsions, especially those stabilized by fine solid particles. | Can be slow; potential for product loss on the filter aid. |
| Solvent Addition | Adding a small amount of a different organic solvent can alter the polarity and density of the organic phase, helping to break the emulsion.[5] | Can be effective when other methods fail. | May complicate solvent removal later. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of choices and actions a researcher might take when faced with an emulsion during the workup of this compound.
Caption: Logical workflow for preventing and resolving emulsions.
References
Technical Support Center: Catalyst Selection for Efficient 2-Ethoxybenzoic Acid Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 2-Ethoxybenzoic acid. It includes frequently asked questions and troubleshooting guides to address common experimental challenges, with a focus on catalyst and reagent selection.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the Williamson ether synthesis. This reaction involves the O-alkylation of a salicylate (B1505791) salt with an ethylating agent. Typically, salicylic (B10762653) acid is first deprotonated with a base to form the more nucleophilic phenoxide, which then attacks the ethylating agent to form the ether linkage.
Q2: What is the role of a "catalyst" in this synthesis?
A2: The term "catalyst" in this context can refer to two types of agents. More accurately, a strong base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3) is used as a reagent to deprotonate the hydroxyl group of salicylic acid. In biphasic reaction conditions, a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) is often employed to shuttle the salicylate anion from the aqueous or solid phase to the organic phase where the ethylating agent resides, thereby accelerating the reaction.
Q3: Which base should I choose for the deprotonation of salicylic acid?
A3: The choice of base is critical for efficient synthesis. Sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly used. NaOH is a stronger base and can lead to faster reaction rates, but it may also increase the likelihood of side reactions if not used carefully. K2CO3 is a milder base, which can offer better selectivity and easier handling, though it might require longer reaction times or higher temperatures.
Q4: What are the common side products, and how can they be minimized?
A4: The primary side product is typically the C-alkylation product, where the ethyl group attaches to the benzene (B151609) ring instead of the hydroxyl oxygen. Using a less polar solvent can favor O-alkylation. Additionally, some unreacted salicylic acid may remain. Ensuring a slight excess of the ethylating agent and allowing for sufficient reaction time can help drive the reaction to completion and minimize residual starting material.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Ensure the base is added in stoichiometric amounts or slight excess. Verify the purity and dryness of the base. Consider switching to a stronger base if using a weak one. |
| Poor Reagent Quality | Use fresh, high-purity salicylic acid and ethylating agent. Ensure solvents are anhydrous, as water can consume the base and hinder the reaction. |
| Suboptimal Reaction Temperature | The reaction typically requires heating. If the temperature is too low, the reaction rate will be very slow. If it's too high, decomposition or side reactions may occur. Optimize the temperature based on the chosen solvent and reagents. |
| Inefficient Phase-Transfer | If using a phase-transfer catalyst (PTC), ensure it is fully dissolved and active. The choice of PTC and solvent system is crucial for its effectiveness. |
Problem 2: Significant Side Product Formation
| Potential Cause | Troubleshooting Steps |
| C-Alkylation | This is often favored in polar aprotic solvents. Consider switching to a less polar solvent system. Using diethyl sulfate (B86663) as the ethylating agent instead of ethyl iodide or bromide can sometimes reduce C-alkylation. |
| Hydrolysis of Ethylating Agent | Ensure the reaction is run under anhydrous conditions, as water can hydrolyze the ethylating agent, reducing its availability for the primary reaction. |
Data on Catalyst and Condition Selection
The selection of base and solvent significantly impacts the reaction's efficiency. The following table summarizes typical yields obtained under different experimental conditions.
| Base | Ethylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaOH | Diethyl Sulfate | Ethanol | 78 | 4 | ~85-90 |
| K2CO3 | Diethyl Sulfate | Acetone | 56 | 8 | ~80-85 |
| NaOH | Ethyl Bromide | DMF | 100 | 6 | ~75-80 |
| K2CO3 | Ethyl Iodide | Acetonitrile | 82 | 7 | ~70-75 |
Key Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of this compound using sodium hydroxide and diethyl sulfate.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve salicylic acid (1.0 eq) in ethanol.
-
Deprotonation: Slowly add an aqueous solution of sodium hydroxide (1.05 eq) to the flask while stirring. The formation of sodium salicylate should be observed.
-
Alkylation: Gently heat the mixture to reflux. Add diethyl sulfate (1.1 eq) dropwise to the refluxing solution over 30 minutes.
-
Reaction: Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Purification: Filter the crude product and wash it with cold water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization: Dry the purified product and characterize it using techniques such as melting point determination, NMR, and IR spectroscopy.
Visual Guides
The following diagrams illustrate key workflows and logical relationships in the synthesis process.
Caption: Experimental workflow for this compound synthesis.
Technical Support Center: 2-Ethoxybenzoic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Ethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to its reactivity? A1: this compound is an ortho-substituted benzoic acid derivative with a molecular formula of C9H10O3.[1] Key properties influencing its reactivity include its pKa of approximately 4.21, indicating it is a weak acid.[1] It is a white crystalline powder with a melting point between 63-65°C.[1] Its solubility is a critical factor in reaction planning; it is soluble in organic solvents like ethanol (B145695) and ether but only slightly soluble in water.[1]
Q2: Which functional groups of this compound are most reactive? A2: The molecule has two primary reactive sites. The carboxylic acid group (-COOH) can undergo reactions such as esterification, amidation, and reduction.[1] The aromatic ring can participate in electrophilic substitution reactions, with the ethoxy group (-OCH2CH3) influencing the position of substitution.[1]
Q3: How do solvents affect the reaction rates of carboxylic acids like this compound? A3: Solvents are crucial in controlling reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and intermediates.[2] The effect depends on the solvent's properties, such as polarity and proticity (ability to donate hydrogen bonds).[2]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds and solvate both cations and anions effectively.[2] In some reactions, this can slow the rate by stabilizing the reactant carboxylic acid or by solvating a nucleophile, thus hindering its attack.[2][3]
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents have dipole moments but do not donate hydrogen bonds. They are effective at solvating cations but leave anions (like deprotonated nucleophiles) less solvated and therefore more reactive, which can increase reaction rates for certain mechanisms like SN2.[2]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents do not significantly solvate charged species. Reactions involving polar or charged intermediates are often slower in nonpolar solvents.
Q4: What is Fischer esterification, and how does it apply to this compound? A4: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] For this compound, this would involve reacting it with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or tosic acid (TsOH).[4][6] The reaction is an equilibrium, meaning it is reversible.[5][6]
Troubleshooting Guides
Issue 1: Low or No Reaction Rate in Esterification
-
Q: My esterification of this compound is extremely slow. What could be the cause?
-
A1: Inadequate Catalysis. The Fischer esterification requires a strong acid catalyst. Ensure you have added a sufficient amount of catalyst (e.g., concentrated H2SO4). Benzoic acid itself, while acidic, is generally not strong enough to catalyze the reaction effectively.[7]
-
A2: Presence of Water. The reaction produces water as a byproduct, and its presence can shift the equilibrium back towards the reactants, slowing the net forward reaction.[4][6] Ensure your reagents and solvent are anhydrous. Consider using a Dean-Stark apparatus to remove water as it forms, especially when not using a large excess of the alcohol solvent.[6]
-
A3: Temperature Too Low. Esterification reactions often require heating to proceed at a reasonable rate.[8] Check your protocol for the recommended reaction temperature and ensure your setup is maintaining it correctly.
-
A4: Solvent Choice. If using a protic solvent, it may be solvating the carboxylic acid and alcohol, slightly impeding their ability to react. However, for Fischer esterification, the alcohol reactant is often used as the solvent.[4]
-
Issue 2: Low Product Yield After Workup
-
Q: I have confirmed the reaction went to completion, but my final yield of the 2-ethoxybenzoyl ester is low. Why?
-
A1: Reversible Reaction. If the water produced during the reaction was not removed, the equilibrium may not have favored the product side sufficiently. To maximize yield, use a large excess of the alcohol reactant or actively remove water.[6][7]
-
A2: Inefficient Extraction. During the aqueous workup, ensure you are using the correct pH for your extractions. The product ester is neutral and will be in the organic layer. Unreacted this compound will remain in the organic layer unless it is deprotonated by a basic wash (e.g., with sodium bicarbonate solution), which would move it to the aqueous layer.
-
A3: Product Loss During Purification. If purifying by distillation, ensure the temperature and pressure are appropriate to avoid product decomposition. If using column chromatography, select a solvent system that provides good separation between your product and any unreacted starting material or byproducts.
-
Issue 3: Formation of Side Products
-
Q: I am seeing unexpected byproducts in my reaction mixture. What are they?
-
A1: Ether Formation (from alcohol). In the presence of a strong acid catalyst and heat, the alcohol used for esterification can dehydrate to form an ether (e.g., diethyl ether from ethanol). This is more common at higher temperatures.
-
A2: Aromatic Ring Reactions. While the carboxylic acid group is deactivating, under harsh acidic conditions or high temperatures, side reactions on the aromatic ring, such as sulfonation (if using H2SO4), could potentially occur.[9]
-
A3: Decarboxylation. Aromatic carboxylic acids can be susceptible to decarboxylation (loss of CO2) at very high temperatures, though this is less common under typical esterification conditions.[10]
-
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H10O3 | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Melting Point | 19.3-19.5 °C (lit.) or 63-65°C | [1][11] |
| Boiling Point | 174-176 °C / 15 mmHg (lit.) | [11] |
| pKa | ~4.21 | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in ethanol, ether; slightly soluble in water. | [1] |
Note: Conflicting melting point data exists in the literature, which may depend on the crystalline form or purity.
Table 2: Generalized Solvent Effects on a Hypothetical SN2 Reaction of this compound Derivative
This table illustrates the expected qualitative impact of solvent classes on a reaction where the carboxylate of this compound acts as a nucleophile.
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Expected Effect on Reaction Rate | Rationale |
| Nonpolar | Hexane, Toluene | Low (~2-3) | Very Slow | Reactants, especially charged intermediates, are poorly solvated. |
| Polar Aprotic | DMSO, Acetonitrile | High (~35-47) | Fast | Solvates the counter-ion but leaves the nucleophile relatively "bare" and highly reactive.[2] |
| Polar Protic | Ethanol, Methanol | Moderate-High (~25-33) | Slow to Moderate | Strongly solvates the nucleophile via hydrogen bonding, stabilizing it and reducing its reactivity.[2][3] |
Experimental Protocols
Protocol: Fischer Esterification of this compound to Methyl 2-Ethoxybenzoate
This protocol is a representative example based on the principles of Fischer esterification.[4][5][6]
Materials:
-
This compound
-
Methanol (anhydrous), reagent grade
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 30.1 mmol).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 50 mL), which acts as both a reactant and the solvent.
-
Catalyst Addition: While stirring the mixture, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL). Caution: This is an exothermic process.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle. Let the reaction proceed for 4-6 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (100 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 40 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with:
-
Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst and remove any unreacted carboxylic acid. Caution: CO2 evolution (gas) will occur.
-
Saturated brine solution (1 x 30 mL) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
-
Purification: The crude product, methyl 2-ethoxybenzoate, can be further purified by vacuum distillation or column chromatography if necessary.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound 98 134-11-2 [sigmaaldrich.com]
Technical Support Center: Monitoring 2-Ethoxybenzoic Acid Synthesis by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 2-Ethoxybenzoic acid using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I effectively use TLC to determine if my this compound synthesis is complete?
A: Effective TLC monitoring involves comparing the starting material, the reaction mixture, and a "co-spot" on a single plate. The reaction is generally considered complete when the spot corresponding to the starting material (e.g., salicylic (B10762653) acid or methyl salicylate) is no longer visible in the lane of the reaction mixture. The appearance of a new spot, corresponding to the this compound product, which should be less polar than the salicylic acid starting material, indicates the progress of the reaction.
Q2: My spots are streaking or appearing as elongated smears on the TLC plate. What is causing this and how can I fix it?
A: Streaking is a common issue when analyzing acidic compounds like salicylic acid and this compound on silica (B1680970) gel, which is an acidic stationary phase.[1][2] This happens because the carboxylic acid group can interact strongly and unevenly with the silica.[2]
-
Solution: To obtain well-defined, symmetrical spots, add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase (eluent).[1][3] This suppresses the ionization of the carboxylic acid groups, leading to cleaner separation.[3] Streaking can also be caused by overloading the sample; try spotting a more dilute solution.[1][4][5]
Q3: After developing the plate, I can't see any spots. What should I do?
A: There are several potential reasons for not seeing spots:
-
Insufficient Concentration: The sample spotted may be too dilute. Try concentrating your sample or spotting multiple times in the same location, ensuring the solvent dries completely between applications.[2][5]
-
Non-UV Active Compounds: While this compound and salicylic acid are aromatic and should be visible under UV light (254 nm), some intermediates or impurities may not be.[2][6]
-
Alternative Visualization: If UV light fails, use a chemical stain. For acidic compounds, a bromocresol green stain is effective, showing yellow spots on a blue/green background.[3][6][7] A potassium permanganate (B83412) (KMnO₄) stain is a good general-purpose option for visualizing most organic compounds.[3][7]
-
Solvent Level: Ensure the solvent level in the developing chamber is below the origin line where you spotted your samples. If the origin is submerged, the compounds will dissolve into the solvent reservoir instead of traveling up the plate.[2][5]
Q4: The spots for my starting material and product are very close together (similar Rf values). How can I improve the separation?
A: Poor separation indicates that the polarity of your mobile phase is not optimal for your specific compounds.
-
Adjusting Polarity: If the spots are too close to the baseline (low Rf), your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture).[1]
-
If the spots are too close to the solvent front (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent.[1]
-
Try Different Solvents: Experiment with different solvent systems. Sometimes, adding a third solvent with a different polarity can significantly improve separation.
Q5: The Rf value for my this compound product is higher than my salicylic acid starting material. Is this normal?
A: Yes, this is expected. The synthesis of this compound from salicylic acid typically involves a Williamson ether synthesis, which converts the polar phenolic hydroxyl (-OH) group of salicylic acid into a less polar ethoxy (-OCH₂CH₃) group.[8][9] In normal-phase TLC (with a polar stationary phase like silica gel), less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value.[10]
Q6: I see multiple spots in the lane for my reaction mixture. What do they signify?
A: Multiple spots indicate the presence of several different compounds in your mixture. By comparing their Rf values to the reference lanes, you can identify them:
-
A spot with the same Rf as your starting material indicates unreacted starting material.
-
A new spot that appears and intensifies over time is likely your desired product.
-
Other spots may represent intermediates, byproducts, or impurities.
Experimental Protocol: TLC Monitoring
This protocol details the methodology for monitoring the synthesis of this compound from salicylic acid.
Materials:
-
TLC Plates (Silica gel 60 F₂₅₄)
-
Developing Chamber with Lid
-
Mobile Phase (Eluent): e.g., Hexane:Ethyl Acetate:Acetic Acid (70:30:1 v/v/v)
-
Capillary Tubes or Micropipette for spotting
-
Pencil and Ruler
-
Forceps
-
UV Lamp (254 nm)
-
Visualization Stain (e.g., Bromocresol Green solution)
-
Heat Gun or Hot Plate
Procedure:
-
Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting.[3]
-
Sample Preparation: Prepare dilute solutions (approx. 1%) of your starting material (salicylic acid) and a sample from your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[2]
-
Spotting the Plate:
-
Lane 1 (Reference): Use a capillary tube to spot the salicylic acid solution on the leftmost mark.
-
Lane 2 (Co-spot): Spot the salicylic acid solution on the middle mark. Without letting it dry, spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction): Spot the reaction mixture on the rightmost mark.
-
Ensure each spot is small and concentrated. Allow the solvent to evaporate completely.
-
-
Developing the Plate: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 10-15 minutes.[3] Using forceps, carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level.[3] Replace the lid and allow the solvent to ascend the plate.
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualization:
-
UV Light: Place the dried plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots against the fluorescent background.[6] Circle the spots lightly with a pencil.
-
Staining (if necessary): If spots are faint or not visible, use a stain. For example, dip the plate into a Bromocresol Green solution. Acidic compounds will appear as yellow spots on a blue background.[6][7] Gentle heating may be required to develop the spots.[3]
-
-
Analysis: Calculate the Rf value for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) Compare the spots in the reaction mixture lane to the reference lanes to assess the reaction's progress.
-
Data Presentation
The Rf values are dependent on the exact TLC conditions (plate, solvent system, temperature). The following table provides representative Rf values based on the relative polarities of the compounds.
| Compound | Structure | Expected Polarity | Typical Rf Value (Hexane:EtOAc:AcOH 70:30:1) |
| Salicylic Acid (Starting Material) | C₇H₆O₃ | High (contains -OH and -COOH) | ~ 0.35 - 0.45 |
| This compound (Product) | C₉H₁₀O₃ | Medium (contains -OCH₂CH₃ and -COOH) | ~ 0.55 - 0.65 |
| Ethyl Iodide (Reagent) | C₂H₅I | Low (non-polar) | ~ 0.85 - 0.95 |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for monitoring the reaction progress using TLC.
Caption: Workflow for TLC analysis of this compound synthesis.
References
- 1. silicycle.com [silicycle.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. francis-press.com [francis-press.com]
- 10. wyzant.com [wyzant.com]
Technical Support Center: Scaling Up 2-Ethoxybenzoic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 2-Ethoxybenzoic acid from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most common and scalable method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction typically involves the O-alkylation of a salicylic (B10762653) acid derivative, such as methyl salicylate (B1505791), with an ethylating agent like diethyl sulfate (B86663) or ethyl iodide in the presence of a base, followed by hydrolysis of the resulting ester.[2][3][4]
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: When scaling up, it is crucial to handle all chemicals in a well-ventilated area, preferably within a chemical fume hood.[5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[6][7] Facilities should be equipped with an eyewash station and a safety shower.[5] Special attention should be paid to the handling of corrosive bases like potassium hydroxide (B78521) and flammable solvents.
Q3: How can I monitor the progress of the reaction at a pilot plant scale?
A3: At the pilot plant scale, reaction progress can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.[2] Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.[4]
Q4: What are the recommended purification methods for large-scale production?
A4: For large-scale purification, the crude this compound is typically isolated by acidification of the reaction mixture, followed by filtration.[4] Further purification can be achieved through recrystallization from a suitable solvent system, such as hexane (B92381) or an ethanol/water mixture, to obtain a product with high purity.[4][8]
Q5: What are the typical yields and purity levels expected at a pilot scale?
A5: With an optimized process at a pilot scale, yields for the synthesis of this compound can be quite high, with some reported processes achieving yields of up to 98.31%. The purity of the final product after recrystallization is also expected to be high, typically ≥98% as determined by HPLC.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction due to insufficient base or ethylating agent. 2. Side reactions, such as C-alkylation or elimination.[1] 3. Loss of product during workup and purification. | 1. Use a slight excess of the ethylating agent and ensure the base is sufficiently strong and anhydrous to drive the reaction to completion. 2. Optimize reaction temperature and choose a suitable solvent to favor O-alkylation. Using a primary alkyl halide minimizes elimination reactions.[9] 3. Carefully control the pH during acidification to ensure complete precipitation of the product. Optimize the recrystallization process to minimize loss. |
| Product Purity Issues | 1. Presence of unreacted starting materials (e.g., salicylic acid or methyl salicylate). 2. Formation of by-products. 3. Ineffective purification. | 1. Monitor the reaction to ensure it goes to completion. Adjust reaction time or temperature as needed. 2. Control reaction conditions to minimize side reactions. Analyze by-products to understand their formation and adjust the process accordingly. 3. Perform multiple recrystallizations if necessary. Utilize analytical techniques like HPLC to assess purity at each stage.[2] |
| Poor Stirring/Mixing | 1. Inadequate agitation in a large reactor vessel. 2. High viscosity of the reaction mixture. | 1. Ensure the pilot plant reactor is equipped with an appropriate stirrer (e.g., overhead mechanical stirrer) capable of providing adequate agitation for the reaction volume. 2. If viscosity is an issue, consider adjusting the solvent or the concentration of reactants. |
| Exothermic Reaction Runaway | 1. Poor heat dissipation in a large reactor. 2. Rapid addition of reagents. | 1. Pilot plant reactors should have a cooling system (e.g., cooling jacket) to effectively manage the heat generated during the reaction.[10] 2. Add reagents, especially the ethylating agent, dropwise or in portions to control the reaction rate and temperature.[4] |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is adapted from established laboratory procedures.[4]
Materials:
-
Methyl salicylate (99.5% purity)
-
Potassium hydroxide (KOH, 90% purity)
-
Diethyl sulfate
-
Ethanol (95%)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask equipped with a stirrer and a cooling bath, dissolve 60g of solid KOH in 300 mL of 95% ethanol.
-
Cool the solution to 15°C and add 152g of methyl salicylate dropwise while maintaining the temperature at 15°C.
-
After the addition is complete, add 162g of diethyl sulfate dropwise, again keeping the temperature at 15°C.
-
Stir the reaction mixture at 15°C for approximately 6 hours. Monitor the pH and add small portions of KOH if the pH drops below 11.
-
After the reaction is complete, filter the mixture to remove any solid by-products.
-
To the filtrate, add 665g of water and 53.2g of NaOH. Heat the mixture to 65°C and stir for 6 hours to hydrolyze the ester.
-
Cool the reaction mixture and acidify with hydrochloric acid to a pH of 4.5 to precipitate the this compound.
-
Separate the oily product layer and wash it twice with water.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.
Pilot Plant-Scale Synthesis of this compound
This protocol is a scaled-up version based on successful lab-scale syntheses.[3][4]
Equipment:
-
1000L glass-lined reactor with overhead stirring, heating/cooling jacket, and a condenser.
-
Addition funnels/pumps for controlled reagent addition.
-
Filtration unit (e.g., Nutsche filter).
-
Drying oven.
Procedure:
-
Charge the 1000L reactor with 456 kg of 95% edible ethanol.
-
Under stirring and cooling, add 85 kg of solid KOH (90% purity) in batches.
-
At 25°C, begin the dropwise addition of 228 kg of methyl salicylate (99.5% purity), controlling the addition rate to maintain the temperature at 25°C.
-
Following the methyl salicylate addition, add 243 kg of diethyl sulfate dropwise, again maintaining the temperature at 25°C.
-
Continue the reaction for approximately 4.5 hours, monitoring the pH. If the pH is less than 11, add an additional 14 kg of KOH and continue the reaction until the pH is stable.
-
Filter the reaction mixture to remove solid by-products.
-
Transfer the filtrate to a suitable reactor and add 750 kg of water and 75 kg of NaOH. Heat the mixture to 70°C and stir for 5 hours to effect hydrolysis.
-
Cool the reaction solution and adjust the pH to 4 with hydrochloric acid to precipitate the product.
-
Isolate the crude this compound by filtration and wash the filter cake with water.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization.
Quantitative Data Summary
| Parameter | Laboratory Scale [4] | Pilot Plant Scale [3] |
| Starting Material | Methyl Salicylate (152 kg) | Methyl Salicylate (228 kg) |
| Ethylating Agent | Diethyl Sulfate (162 kg) | Diethyl Sulfate (243 kg) |
| Base | KOH (60 kg) | KOH (85 kg) |
| Solvent | Ethanol | Edible Ethanol (456 kg) |
| Reaction Temperature | 15°C (Ethylation), 65°C (Hydrolysis) | 25°C (Ethylation), 70°C (Hydrolysis) |
| Reaction Time | 6 hours (Ethylation), 6 hours (Hydrolysis) | 4.5 hours (Ethylation), 5 hours (Hydrolysis) |
| Yield | 98.31% | 97.39% |
| Purity | 99.73% | 99.25% |
Visualizations
Caption: Experimental workflow for scaling up this compound synthesis.
Caption: Troubleshooting decision tree for common scale-up issues.
Caption: Williamson ether synthesis pathway for this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.dk [fishersci.dk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pilot Plant | KLK Kolb [kolb.ch]
Validation & Comparative
A Comparative Analysis of the Acidity of 2-Ethoxybenzoic Acid and 2-Methoxybenzoic Acid
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative acidity of 2-Ethoxybenzoic acid and 2-Methoxybenzoic acid, supported by experimental data and theoretical principles.
Introduction
In the realm of medicinal chemistry and drug development, the acidity of a molecule, quantified by its pKa value, is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparison of the acidity of two closely related ortho-substituted benzoic acid derivatives: this compound and 2-Methoxybenzoic acid. Understanding the subtle differences in their acidity is crucial for applications ranging from drug design to chemical synthesis.
Quantitative Acidity Data
The acidity of this compound and 2-Methoxybenzoic acid is presented below. The pKa is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid.
| Compound | Structure | pKa |
| This compound | C₉H₁₀O₃ | 4.21[1] |
| 2-Methoxybenzoic acid | C₈H₈O₃ | 4.09[2] |
| Benzoic acid (for reference) | C₇H₆O₂ | 4.20 |
Discussion of Acidity
Based on the experimental pKa values, 2-Methoxybenzoic acid is slightly more acidic than this compound. Both are stronger acids than their meta and para isomers, a phenomenon known as the "ortho effect".[3][4][5]
The acidity of these ortho-substituted benzoic acids is governed by a complex interplay of several factors:
-
The Ortho Effect : Generally, an ortho-substituent, regardless of its electronic nature, increases the acidity of benzoic acid.[3][5] This is primarily attributed to steric hindrance. The substituent at the ortho position forces the carboxylic acid group (-COOH) to twist out of the plane of the benzene (B151609) ring.[4][6] This rotation inhibits the resonance between the carboxyl group and the aromatic ring, which in turn stabilizes the carboxylate anion formed upon deprotonation, thus increasing acidity.[4][5]
-
Electronic Effects :
-
Inductive Effect (-I) : Both the methoxy (B1213986) (-OCH₃) and ethoxy (-OCH₂CH₃) groups are electronegative and exert an electron-withdrawing inductive effect, which helps to stabilize the negative charge of the carboxylate anion and increase acidity.
-
Resonance Effect (+R) : The oxygen atom in both alkoxy groups has lone pairs of electrons that can be donated to the benzene ring through resonance. This electron-donating effect destabilizes the carboxylate anion and tends to decrease acidity.
-
-
Intramolecular Hydrogen Bonding : In the case of 2-Methoxybenzoic acid, there is a possibility of intramolecular hydrogen bonding between the hydrogen of the carboxyl group and the oxygen of the methoxy group.[2][7] This can stabilize the undissociated acid, making it less acidic. However, the "ortho effect" typically dominates.
Comparative Analysis: Ethoxy vs. Methoxy Group
The subtle difference in acidity between this compound and 2-Methoxybenzoic acid arises from the differences between the ethyl and methyl groups:
-
Steric Hindrance : The ethoxy group is bulkier than the methoxy group. This increased steric hindrance in this compound would be expected to cause a greater twisting of the carboxyl group, leading to a more pronounced ortho effect and potentially higher acidity.
-
Inductive Effect : The ethyl group is slightly more electron-donating (+I effect) than the methyl group. This would make the ethoxy group, as a whole, slightly less electron-withdrawing than the methoxy group. This effect would tend to decrease the acidity of this compound relative to 2-Methoxybenzoic acid.
The observed pKa values suggest that the slightly weaker inductive effect of the ethoxy group outweighs its larger steric effect, resulting in this compound being a slightly weaker acid than 2-Methoxybenzoic acid.
Experimental Protocol: Determination of pKa by Potentiometric Titration
A standard method for determining the pKa of an acidic compound is through potentiometric titration.
Objective : To determine the pKa of this compound and 2-Methoxybenzoic acid by titrating a solution of the acid with a strong base and monitoring the pH.
Materials :
-
This compound
-
2-Methoxybenzoic acid
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure :
-
Preparation of the Acid Solution : Accurately weigh a known amount of the benzoic acid derivative and dissolve it in a known volume of deionized water in a beaker. A co-solvent like ethanol (B145695) may be used if the acid is not fully soluble in water.
-
Titration Setup : Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Titration : Record the initial pH of the acid solution. Begin adding the NaOH solution in small, known increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Data Analysis : Continue the titration well past the equivalence point (the point where the moles of base added equal the initial moles of acid). Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the titration curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Visualizing the Factors Influencing Acidity
The following diagram illustrates the logical relationship between the structural features of ortho-alkoxybenzoic acids and their resulting acidity.
Caption: Factors influencing the acidity of ortho-alkoxybenzoic acids.
References
- 1. This compound CAS#: 134-11-2 [m.chemicalbook.com]
- 2. o-Anisic acid - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 6. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 7. researchgate.net [researchgate.net]
2-Ethoxybenzoic Acid vs. Salicylic Acid: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-ethoxybenzoic acid and salicylic (B10762653) acid, focusing on their anti-inflammatory and related pharmacological properties. The information presented is supported by experimental data to assist researchers in making informed decisions for future studies and drug development endeavors.
Introduction
Salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in pharmacology for its analgesic, antipyretic, and anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. This compound, a derivative of salicylic acid, has been investigated for its potential to offer similar or enhanced therapeutic benefits, possibly with an altered side-effect profile. This guide delves into a comparative analysis of their biological activities, supported by experimental findings.
Comparative Biological Activity: Quantitative Data
The following table summarizes key quantitative data from comparative studies on the biological activities of this compound and salicylic acid.
| Biological Activity | Parameter | This compound | Salicylic Acid | Reference |
| Anti-inflammatory Activity | Inhibition of COX-1 | Less Potent | More Potent | |
| Inhibition of COX-2 | Potency varies by assay | Potency varies by assay | ||
| Carrageenan-induced Paw Edema | Effective | Effective | ||
| Analgesic Activity | Acetic Acid-induced Writhing | Effective | Effective | |
| Gastrointestinal Toxicity | Ulcerogenic Potential | Potentially Lower | Higher | |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | Varies by organism | Varies by organism | |
| Antifungal Activity | MIC against C. albicans | 1000 µg/mL | 1000 µg/mL | |
| MIC against A. niger | 1200 µg/mL | 1200 µg/mL |
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Both this compound and salicylic acid exert their primary anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.
A Comparative Analysis of 2-, 3-, and 4-Ethoxybenzoic Acid Isomers for Researchers and Drug Development Professionals
A comprehensive comparative analysis of the ortho-, meta-, and para-isomers of ethoxybenzoic acid (2-, 3-, and 4-ethoxybenzoic acid, respectively) is presented for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of their physicochemical properties and an overview of their known biological activities, supported by experimental data and protocols.
Physicochemical Properties
The positional isomerism of the ethoxy group on the benzoic acid ring significantly influences the physicochemical properties of these compounds. A summary of key properties is presented in Table 1.
| Property | 2-Ethoxybenzoic Acid | 3-Ethoxybenzoic Acid | 4-Ethoxybenzoic Acid |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol | 166.17 g/mol | 166.17 g/mol |
| Melting Point (°C) | 19.3-19.5[1][2][3][4][5][6] | 136-140[7][8][9] | 197-199[10][11][12][13][14] |
| Boiling Point (°C) | 174-176 (at 15 mmHg)[1][2][3][4][5] | 305.7 (at 760 mmHg)[8] | 291.2 (at 760 mmHg)[10][12] |
| pKa | 4.21 (at 20°C)[1][3][15] | 4.10 (Predicted)[8] | 4.49[16][17] |
| Water Solubility | Soluble[1][3][18] | Data not readily available | 583.1 mg/L (at 25°C, est.)[10] |
| Appearance | White or colorless to light yellow liquid/low melting solid[1][2] | White to pale cream crystals or powder[19] | White crystalline powder[20] |
Biological Activities and Potential Applications
This compound (ortho-isomer): This isomer is a known component of dental cements, where it is often used in combination with eugenol (B1671780).[5] Research has explored its interactions with eugenol and the resulting cytotoxicity, suggesting that it may play a role in the biocompatibility of dental materials. Some studies have also investigated its potential to generate free radicals, which could have implications for its biological effects.
3-Ethoxybenzoic Acid (meta-isomer): Information regarding the specific biological activities of 3-ethoxybenzoic acid is limited. It is primarily recognized as an important raw material and intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and dyestuffs. Its utility in these areas suggests its potential as a scaffold for the development of new bioactive molecules.
4-Ethoxybenzoic Acid (para-isomer): This isomer has demonstrated promising anti-biofilm activity against Staphylococcus aureus. Studies have shown that it can inhibit biofilm formation and potentiate the sensitivity of these biofilms to antibiotics like vancomycin. The proposed mechanism involves the alteration of cell membrane hydrophobicity. This suggests its potential as an anti-pathogenic agent for preventing and treating bacterial biofilm-associated infections. Furthermore, 4-ethoxybenzoic acid is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and comparative studies.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the ethoxybenzoic acid isomers.
Materials:
-
Ethoxybenzoic acid isomer
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (e.g., 0.15 M)
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beakers
-
Deionized water
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Prepare a solution of the ethoxybenzoic acid isomer (e.g., 1 mM) in a suitable solvent (e.g., water or a water/ethanol (B145695) mixture if solubility is low).
-
Add a known volume of the isomer solution to a beaker with a magnetic stir bar.
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using the HCl solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.
-
Continue the titration until the pH reaches the basic range (e.g., pH 11-12).
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
Workflow for pKa Determination:
Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility by Shake-Flask Method
Objective: To determine the equilibrium solubility of the ethoxybenzoic acid isomers in an aqueous medium.
Materials:
-
Ethoxybenzoic acid isomer (solid)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid ethoxybenzoic acid isomer to a vial containing a known volume of the aqueous buffer.
-
Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant and centrifuge it to remove any remaining solid particles.
-
Dilute the clear supernatant with a suitable solvent.
-
Analyze the concentration of the dissolved isomer in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
Workflow for Solubility Determination:
Workflow for solubility determination by the shake-flask method.
Staphylococcus aureus Biofilm Inhibition Assay (Crystal Violet Method)
Objective: To assess the ability of ethoxybenzoic acid isomers to inhibit the formation of S. aureus biofilms.
Materials:
-
Staphylococcus aureus strain
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well microtiter plates
-
Ethoxybenzoic acid isomers
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Prepare an overnight culture of S. aureus in TSB.
-
Dilute the overnight culture to a standardized cell density (e.g., 1 x 10⁶ CFU/mL) in fresh TSB.
-
Add the diluted bacterial suspension to the wells of a 96-well plate.
-
Add different concentrations of the ethoxybenzoic acid isomers to the wells. Include a positive control (e.g., a known biofilm inhibitor) and a negative control (no compound).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Stain the remaining biofilms by adding crystal violet solution to each well and incubating for 15-20 minutes at room temperature.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the stained biofilm by adding ethanol or acetic acid to each well.
-
Quantify the biofilm formation by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader.
Workflow for Biofilm Inhibition Assay:
Workflow for the S. aureus biofilm inhibition assay.
Cytotoxicity Assessment by MTT Assay
Objective: To evaluate the cytotoxic effects of the ethoxybenzoic acid isomers on a selected cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Ethoxybenzoic acid isomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the ethoxybenzoic acid isomers. Include a vehicle control (solvent used to dissolve the isomers) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle control.
Workflow for MTT Cytotoxicity Assay:
Workflow for the MTT cytotoxicity assay.
Conclusion
The 2-, 3-, and 4-ethoxybenzoic acid isomers exhibit distinct physicochemical properties and show potential for different biological applications. The para-isomer's anti-biofilm activity warrants further investigation for infectious disease applications, while the ortho-isomer's role in dental materials is already established. The meta-isomer remains a versatile building block for synthetic chemistry. This comparative guide provides a foundation for researchers to select the appropriate isomer for their specific studies and highlights the need for direct comparative investigations into their biological activities, metabolism, and toxicology to fully elucidate their therapeutic potential.
References
- 1. This compound | C9H10O3 | CID 67252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. The metabolism of 3-phenoxybenzoic acid and its glucoside conjugate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Human Metabolome Database: Showing metabocard for Ethyl 4-ethoxybenzoate (HMDB0059898) [hmdb.ca]
- 6. Benzoic acid, 4-ethoxy- [webbook.nist.gov]
- 7. capotchem.com [capotchem.com]
- 8. tera.org [tera.org]
- 9. Metabolism and excretion of 2-ethoxyethanol in the adult male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 4-Ethoxybenzoic acid(619-86-3)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 12. Metabolism of 3-phenoxybenzoic acid and the enterohepatorenal disposition of its metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Ethoxybenzoic acid | C9H10O3 | CID 12126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ffhdj.com [ffhdj.com]
- 15. fishersci.dk [fishersci.dk]
- 16. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Species differences in the metabolism of 3-phenoxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-Ethoxybenzoic acid(619-86-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Comparative Analysis of the Cytotoxity of 2-Ethoxybenzoic Acid and its Derivatives
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic profiles of 2-Ethoxybenzoic acid and its derivatives, aimed at researchers, scientists, and drug development professionals. The information presented summarizes available experimental data to facilitate an objective evaluation of these compounds' potential in therapeutic applications.
Introduction to this compound
This compound is a derivative of benzoic acid that has found applications in various fields, including dentistry. Understanding its cytotoxic profile and that of its derivatives is crucial for assessing their safety and potential for repurposing or development as new therapeutic agents.
Cytotoxicity Profile of this compound
Studies have indicated that this compound itself exhibits low cytotoxicity. Research has shown that it did not demonstrate significant cytotoxic effects against human dental pulp fibroblasts or human submandibular gland cancer cell lines. This low intrinsic toxicity makes it an interesting scaffold for the development of derivatives with potentially enhanced biological activities.
Comparative Cytotoxicity Data
A direct comparative study of a broad series of this compound derivatives with systematically varied substitutions is not extensively available in the current body of scientific literature. However, research on related benzoic acid derivatives provides insights into how structural modifications can influence cytotoxicity. The following table summarizes the cytotoxic activity of this compound and some of its related derivatives.
| Compound | Cell Line(s) | Cytotoxicity Metric (IC50) | Reference |
| This compound | Human dental pulp fibroblasts, Human submandibular gland cancer cells | Not significantly cytotoxic | [1] |
Note: The lack of extensive, directly comparable quantitative data for a series of this compound derivatives necessitates a broader look at related benzoic acid compounds to infer potential structure-activity relationships.
Experimental Protocols
The following is a generalized protocol for assessing the cytotoxicity of compounds, based on commonly used methods such as the MTT assay.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (this compound and its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (containing only the solvent) and a positive control (a known cytotoxic agent) are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for the cytotoxicity of this compound derivatives are not well-documented due to the limited research, the mechanisms of action for cytotoxic benzoic acid derivatives often involve the induction of apoptosis.
Apoptosis Induction Pathway:
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and is a common target for anticancer drugs. The induction of apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic process.
Caption: Generalized signaling pathway for apoptosis induction by cytotoxic compounds.
Experimental Workflow for Cytotoxicity Screening:
The process of evaluating the cytotoxic potential of new chemical entities typically follows a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.
Caption: A typical experimental workflow for the screening and evaluation of cytotoxic compounds.
References
A Comparative Guide to Validating the Structure of Synthesized 2-Ethoxybenzoic Acid
For researchers, scientists, and drug development professionals, rigorous structural validation of synthesized compounds is a critical step to ensure identity, purity, and quality. This guide provides a comparative overview of standard analytical techniques for the structural confirmation of 2-Ethoxybenzoic acid (CAS: 134-11-2), a key intermediate in pharmaceutical synthesis.[1][2] We present a comparison of methods, supporting data, and detailed experimental protocols to assist in the comprehensive validation of this compound.
Overview of Analytical Techniques
The structural elucidation of a synthesized organic molecule like this compound requires a multi-faceted analytical approach. No single technique can unequivocally confirm the structure. Instead, a combination of spectroscopic and chromatographic methods is employed to piece together the molecular puzzle. The most common and effective techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for purity assessment.[3][4]
A logical workflow for the validation process is essential. It typically begins with synthesis and purification, followed by a battery of analytical tests to confirm the structure and purity of the final product.
Comparison of Primary Validation Techniques
The selection of analytical methods should be based on the specific information required. For structural validation, spectroscopic techniques are paramount, while chromatography is the gold standard for assessing purity.[5][6]
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides information on the number of different types of protons, their chemical environment, and connectivity. | Highly detailed structural information, quantitative. | Requires deuterated solvents, can be complex to interpret for impure samples. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule. | Complements ¹H NMR, provides a carbon "fingerprint". | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern of the molecule.[4][7] | High sensitivity, provides exact molecular formula (with HRMS). | Isomeric compounds can be difficult to distinguish without fragmentation analysis. |
| IR Spectroscopy | Identifies the functional groups present in the molecule (e.g., C=O, O-H, C-O).[8][9] | Fast, non-destructive, provides a characteristic fingerprint. | Provides limited information on the overall molecular structure. |
| HPLC | Assesses the purity of the synthesized compound and can be used for quantification.[5] | High resolution, accurate quantification, widely used for quality control. | Primarily a separation technique, provides limited structural information on its own. |
Table 1: Comparison of key analytical techniques for the validation of this compound.
Expected Experimental Data
The combination of data from these techniques provides a comprehensive and unambiguous confirmation of the structure of this compound.
NMR Spectroscopy Data
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons, and the carboxylic acid proton.[10]
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.[11]
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| -CH₃ (ethoxy) | ~1.4 (triplet) | ~14 |
| -O-CH₂- (ethoxy) | ~4.1 (quartet) | ~64 |
| Aromatic C-H | ~6.9 - 8.1 (multiplets) | ~113, 121, 132, 134 |
| Aromatic C-O | - | ~159 |
| Aromatic C-COOH | - | ~122 |
| -COOH | ~10-13 (broad singlet) | ~168 |
Table 2: Expected NMR spectral data for this compound.
Mass Spectrometry Data
The mass spectrum, typically obtained via electron ionization (EI), will show the molecular ion peak (M⁺) and characteristic fragment ions.[7]
| m/z | Assignment |
| 166 | [M]⁺ (Molecular Ion) |
| 121 | [M - OCH₂CH₃]⁺ |
| 92 | [M - COOH - C₂H₅]⁺ |
Table 3: Expected major peaks in the mass spectrum of this compound.
Infrared Spectroscopy Data
The IR spectrum provides confirmation of the key functional groups.[8][11]
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| ~1680-1710 | C=O stretch | Carboxylic Acid |
| ~1250 | C-O stretch | Ether and Carboxylic Acid |
| ~3000-3100 | C-H stretch (aromatic) | Aromatic Ring |
| ~2850-2980 | C-H stretch (aliphatic) | Ethoxy Group |
Table 4: Characteristic IR absorption bands for this compound.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data.
Sample Preparation
Ensure the synthesized this compound is purified, typically by recrystallization, and thoroughly dried to remove any residual solvent.[12][13] The purity should be preliminarily checked by melting point determination (expected: 19.3-19.5 °C).[13]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[14]
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[5]
-
GC Conditions:
-
Injector: Split/splitless injector at a temperature of ~250 °C.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 280 °C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze its mass spectrum.
IR Spectroscopy (FTIR-ATR) Protocol
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be collected prior to the sample analysis.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.
HPLC Protocol for Purity Assessment
-
Sample and Standard Preparation: Prepare stock solutions of the synthesized compound and a reference standard of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile (B52724)/water mixture). Prepare a series of dilutions for linearity checks.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) can be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., ~230 nm or 280 nm).
-
-
Analysis: Inject the sample and compare the retention time with the reference standard. The purity can be determined by the area percentage of the main peak.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzoic acid, 2-ethoxy- [webbook.nist.gov]
- 8. Benzoic acid, 2-ethoxy- [webbook.nist.gov]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. This compound(134-11-2) 1H NMR [m.chemicalbook.com]
- 11. This compound | C9H10O3 | CID 67252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. This compound | 134-11-2 [chemicalbook.com]
- 14. rsc.org [rsc.org]
A Spectroscopic Showdown: 2-Ethoxybenzoic Acid vs. Its Ethyl Ester
In the world of molecular analysis, spectroscopic techniques are the lenses through which researchers can peer into the intricate structures of chemical compounds. This guide provides a detailed comparative analysis of 2-Ethoxybenzoic acid and its common ester, ethyl 2-ethoxybenzoate, utilizing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This comparison is designed for researchers, scientists, and professionals in drug development to highlight the key structural differences revealed by these powerful analytical methods.
The primary distinction between this compound and its ethyl ester lies in the functional group attached to the carbonyl carbon: a hydroxyl (-OH) group in the acid and an ethoxy (-OCH2CH3) group in the ester. This seemingly subtle difference creates significant and measurable variations in their respective spectra, providing a clear fingerprint for each molecule.
I. Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a fundamental technique for identifying functional groups within a molecule. The comparison of the IR spectra of this compound and ethyl 2-ethoxybenzoate reveals distinct differences, primarily in the region associated with the carboxylic acid and ester functionalities.
Key Differentiators in IR Spectra:
-
O-H Stretch: The most prominent difference is the presence of a broad absorption band in the spectrum of this compound, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. This band is absent in the spectrum of ethyl 2-ethoxybenzoate.
-
C=O Stretch: The carbonyl (C=O) stretching frequency is also a key indicator. In this compound, this peak is generally found around 1700-1725 cm⁻¹. For ethyl 2-ethoxybenzoate, the C=O stretch of the ester group typically appears at a slightly higher frequency, around 1720-1740 cm⁻¹.
-
C-O Stretch: Both molecules exhibit C-O stretching vibrations. However, the carboxylic acid shows a C-O stretch around 1210-1320 cm⁻¹, while the ester displays two distinct C-O stretches: one for the C(=O)-O bond (around 1250 cm⁻¹) and another for the O-C₂H₅ bond (around 1050 cm⁻¹).
| Functional Group | This compound (cm⁻¹) ** | Ethyl 2-ethoxybenzoate (cm⁻¹) ** |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Absent |
| C-H (Aromatic) | ~3000-3100 | ~3000-3100 |
| C-H (Aliphatic) | ~2850-2980 | ~2850-2980 |
| C=O (Carbonyl) | ~1700-1725 | ~1720-1740 |
| C-O (Ether) | ~1240-1260 | ~1240-1260 |
| C-O (Carboxylic Acid/Ester) | ~1210-1320 | ~1250 and ~1050 |
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
The ¹H NMR spectra of this compound and ethyl 2-ethoxybenzoate show distinct differences in chemical shifts, particularly for the protons near the carboxylic acid and ester groups.
-
Carboxylic Acid Proton: The most significant difference is the presence of a singlet peak for the acidic proton (-COOH) in this compound, which is typically found far downfield (δ 10-13 ppm) and is often broad. This peak is absent in the spectrum of the ethyl ester.
-
Ethyl Ester Protons: The ¹H NMR spectrum of ethyl 2-ethoxybenzoate displays characteristic signals for the additional ethyl group: a quartet around δ 4.4 ppm (for the -OCH₂- protons) and a triplet around δ 1.4 ppm (for the -CH₃ protons).
| Proton Environment | This compound (δ, ppm) | Ethyl 2-ethoxybenzoate (δ, ppm) | Multiplicity |
| -COOH | 10-13 | - | Singlet |
| Aromatic (C₆H₄) | 6.9 - 8.1 | 6.9 - 7.8 | Multiplet |
| -OCH₂CH₃ (ethoxy on ring) | ~4.1 | ~4.1 | Quartet |
| -OCH₂CH₃ (ethoxy on ring) | ~1.4 | ~1.4 | Triplet |
| -COOCH₂CH₃ (ester) | - | ~4.4 | Quartet |
| -COOCH₂CH₃ (ester) | - | ~1.4 | Triplet |
The ¹³C NMR spectra also provide clear distinguishing features, most notably the chemical shift of the carbonyl carbon.
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid in this compound resonates at a slightly different chemical shift (around δ 167-172 ppm) compared to the carbonyl carbon of the ester in ethyl 2-ethoxybenzoate (around δ 166-170 ppm).
-
Ethyl Ester Carbons: Ethyl 2-ethoxybenzoate will show two additional signals corresponding to the carbons of the ester's ethyl group: one for the -OCH₂- carbon at approximately δ 61 ppm and one for the -CH₃ carbon at around δ 14 ppm.
| Carbon Environment | This compound (δ, ppm) | Ethyl 2-ethoxybenzoate (δ, ppm) |
| C=O (Carbonyl) | ~167-172 | ~166-170 |
| Aromatic (C₆H₄) | ~113-160 | ~113-160 |
| -OCH₂CH₃ (ethoxy on ring) | ~64 | ~64 |
| -OCH₂CH₃ (ethoxy on ring) | ~15 | ~15 |
| -COOCH₂CH₃ (ester) | - | ~61 |
| -COOCH₂CH₃ (ester) | - | ~14 |
III. Mass Spectrometry: Unraveling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, offering insights into the molecular weight and structure.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will differ by the mass of an ethyl group minus a proton (C₂H₅ - H = 28 amu). This compound has a molecular weight of 166.17 g/mol , while ethyl 2-ethoxybenzoate has a molecular weight of 194.23 g/mol .[1][2]
-
Fragmentation Patterns: The fragmentation patterns will also be distinct.
-
This compound: A common fragmentation is the loss of a hydroxyl radical (-OH, 17 amu) or a carboxyl group (-COOH, 45 amu). The base peak is often observed at m/z 120.[3]
-
Ethyl 2-ethoxybenzoate: This molecule will likely show fragmentation corresponding to the loss of an ethoxy group (-OCH₂CH₃, 45 amu) or an ethyl radical (-CH₂CH₃, 29 amu). The base peak for ethyl 2-ethoxybenzoate is also often at m/z 120, with another significant peak at m/z 121.[4]
-
| Ion | This compound (m/z) | Ethyl 2-ethoxybenzoate (m/z) |
| [M]⁺ | 166 | 194 |
| [M - OH]⁺ | 149 | - |
| [M - C₂H₅]⁺ | - | 165 |
| [M - OCH₂CH₃]⁺ / [M - COOH]⁺ | 121 | 149 |
| [M - COOC₂H₅]⁺ | 121 | 121 |
| Base Peak | 120 | 120 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation used.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Sample Preparation:
-
ATR: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
KBr Pellet: A few milligrams of the solid sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum is analyzed for the presence and position of characteristic absorption bands corresponding to different functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H and ¹³C NMR spectroscopy.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 8-16
-
Relaxation Delay: 1-5 seconds
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 128-1024 (or more, as ¹³C has a low natural abundance)
-
Relaxation Delay: 2-10 seconds
-
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the structure of the molecule.
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Instrument Parameters (GC-MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-500.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Temperature Program: An appropriate temperature gradient is used to separate the components of the sample.
-
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which are then used to deduce the molecular structure.
Visualizing the Comparison Workflow
The logical flow of comparing these two compounds using spectroscopic methods can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of this compound and its ester.
References
Confirming the Purity of 2-Ethoxybenzoic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and research integrity. This guide provides a comprehensive comparison of analytical methods for confirming the purity of 2-Ethoxybenzoic acid, with a primary focus on High-Performance Liquid Chromatography (HPLC). Supporting experimental data from related compounds is presented to offer a clear and objective comparison with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Performance Comparison of Analytical Methods
The choice of an analytical technique for purity determination depends on various factors, including the nature of the sample, the expected impurities, and the desired level of sensitivity and accuracy. Below is a summary of the performance of HPLC, GC-MS, and qNMR for the analysis of this compound and similar aromatic carboxylic acids.
| Parameter | HPLC-UV | GC-MS (with derivatization) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by mass-based detection. | Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei. |
| Limit of Detection (LOD) | ~0.05 - 0.4 µg/mL[1] | ~0.05 µg/g[2] | Dependent on concentration and instrument, but generally higher than chromatographic methods. |
| Limit of Quantitation (LOQ) | ~0.1 - 1.14 µg/mL[1] | ~0.1 µg/g[2] | Dependent on concentration and instrument. |
| Precision (%RSD) | < 2%[3] | < 5%[2] | < 1%[4] |
| Linearity (r²) | > 0.999[1] | > 0.999[2] | Not applicable in the same way; linearity is inherent to the NMR principle. |
| Sample Preparation | Simple dissolution. | Can be complex, often requiring derivatization to increase volatility.[5] | Simple dissolution in a deuterated solvent. |
| Reference Standard | Required for quantitative analysis. | Required for quantitative analysis. | Not required for the analyte, but an internal standard of known purity is used.[4][6] |
| Specificity | Good, can separate structurally similar impurities. | Excellent, provides mass spectral information for peak identification. | Excellent, provides detailed structural information. |
Experimental Protocols
A detailed and robust experimental protocol is essential for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general reversed-phase HPLC method that can be adapted and validated for the purity determination of this compound.[7][8][9]
1. Instrumentation and Consumables:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
This compound reference standard of known purity.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient can be optimized, for example, starting with 30% B and increasing to 90% B over 15 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at approximately 230 nm or 280 nm, or DAD for peak purity assessment.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
4. Analysis and Purity Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the this compound sample is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Potential Impurities
Based on common synthesis routes for this compound, which often involve the ethylation of salicylic (B10762653) acid or its esters, potential impurities may include:[7][10][11]
-
Starting Materials: Salicylic acid, methyl salicylate.
-
Reagents: Ethyl iodide, diethyl sulfate.
-
Byproducts: Isomeric ethoxybenzoic acids (e.g., 3-ethoxybenzoic acid, 4-ethoxybenzoic acid), over-ethylated products.
-
Degradation Products: Compounds formed during storage or under stress conditions.
Visualizing the Workflow and Logic
To better illustrate the experimental and logical processes, the following diagrams are provided in Graphviz DOT language.
Caption: HPLC workflow for this compound purity determination.
Caption: Decision logic for selecting a purity analysis method.
References
- 1. thaiscience.info [thaiscience.info]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. CN104370736A - Synthesis method of this compound compound - Google Patents [patents.google.com]
comparative study of different synthesis routes for 2-Ethoxybenzoic acid
A Comparative Guide to the Synthesis of 2-Ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a key intermediate in the pharmaceutical and organic synthesis sectors, valued for its role in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1][2][3] The efficiency of its synthesis is therefore of critical importance. This guide provides a comparative analysis of various synthetic routes to this compound, offering experimental data and detailed protocols to inform methodological choices in research and development.
Comparison of Synthesis Routes
The synthesis of this compound can be achieved through several pathways, primarily involving the ethylation of a salicylic (B10762653) acid precursor, followed by hydrolysis. The choice of starting material, ethylating agent, and reaction conditions significantly impacts yield, purity, and scalability. Below is a summary of common methods with their reported performance data.
| Synthesis Route | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference(s) |
| Route 1 | Methyl Salicylate (B1505791), Diethyl Sulfate (B86663) | KOH, NaOH, Ethanol (B145695) | Stage 1: 15°C, 6h; Stage 2: 65°C, 6h | 98.31 | 99.73 | [4] |
| Route 2 | Methyl Salicylate, Diethyl Sulfate | KOH, NaOH, Ethanol | Stage 1: 25°C, 4.5h; Stage 2: 70°C, 5h | 97.39 | 99.25 | [2] |
| Route 3 | Salicylic Acid, Ethyl Chloride | NaOH | 120°C, 2h (in pressure vessel) | 87.6 (conversion) | 97.2 (selectivity) | [1] |
| Route 4 | Ethyl o-ethoxybenzoate | Potassium tert-butoxide, DMSO | 70°C, 2h | 80 | Not specified | [4][5][6] |
| Route 5 | Aromatic amido pyridine-1-oxide | CuCl, K₂CO₃, NaOH | Stage 1: 130°C, 12h; Stage 2: 80°C, 8h | 80 (final product) | Not specified | [7] |
| Route 6 | Salicylic acid, Bromoethane | KOH, Acetone (B3395972) | Reflux, 9-15h; then Reflux, 2-4h | Not specified | Not specified | [8] |
| Route 7 | Methyl Salicylate, Ethyl Iodide | Sodium metal, Methanol, NaOH | Reflux, 10h; then Reflux, 2-3h | Not specified | Not specified | [9] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Route 1: Ethylation of Methyl Salicylate with Diethyl Sulfate (High Yield)
This method involves a two-stage process: the ethylation of methyl salicylate followed by the hydrolysis of the resulting ester.
Stage 1: Ethylation
-
In a 1000L reaction vessel, introduce 5% of 95% edible ethanol.
-
Under stirring and cooling, add 60 kg of solid KOH (90% purity) in batches.
-
Add 152 kg of methyl salicylate (99.5% purity) dropwise at 15°C.
-
Subsequently, add 162 kg of diethyl sulfate dropwise, maintaining the temperature at 15°C.
-
Continue the reaction for approximately 6 hours. Monitor the pH, and if it is below 11, add an additional 6.1 kg of KOH and continue the reaction until the pH is 6.
-
Filter the solid (potassium sulfate) and recover the ethanol by distillation.
Stage 2: Hydrolysis
-
To the resulting oil, add 665 kg of water and 53.2 kg of NaOH.
-
Stir and heat the mixture at 65°C for 6 hours to obtain a clear solution.
-
Cool the reaction mixture and acidify with hydrochloric acid to a pH of 4.5 to precipitate the product.
-
Separate the organic layer, wash it twice with water, and purify by vacuum distillation to yield this compound.[4]
Route 3: Ethylation of Salicylic Acid with Ethyl Chloride under Pressure
This procedure utilizes a pressure vessel to react salicylic acid with a gaseous ethylating agent.
-
In a 1-liter pressure vessel, suspend 69.1 g (0.5 mol) of salicylic acid in 83 g of softened water.
-
Add 69.1 g (0.52 mol) of 30% NaOH solution to form the sodium salt.
-
Close the vessel and separately add 80.6 g (1.25 mol) of ethyl chloride and 192 g (1.44 mol) of 30% NaOH over 6 hours, maintaining strict pressure control.
-
After the addition is complete, maintain the mixture at a constant temperature of 120°C for 2 hours until a stable pressure is observed.
-
Cool the reaction mixture and acidify to a pH of 1.5-2 with 20% HCl.
-
Extract the product with dichloromethane (B109758) (130 g).
-
Distill off the solvent to recover this compound.[1]
Comparative Workflow of Synthesis Routes
The following diagram illustrates the general workflows for the primary synthesis strategies of this compound.
Caption: Comparative workflow of major this compound synthesis routes.
References
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 134-11-2 [chemicalbook.com]
- 6. This compound CAS#: 134-11-2 [m.chemicalbook.com]
- 7. CN104370736A - Synthesis method of this compound compound - Google Patents [patents.google.com]
- 8. CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
A Comparative Guide to the Biological Efficacy of 2-Ethoxybenzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of 2-Ethoxybenzoic acid and other benzoic acid derivatives, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the structure-activity relationships and therapeutic potential of this class of compounds.
Introduction
Benzoic acid and its derivatives are a class of organic compounds widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. These compounds share a common structural scaffold of a benzene (B151609) ring attached to a carboxylic acid group. The nature and position of substituents on the benzene ring significantly influence their biological efficacy, offering a rich landscape for drug discovery and development. This guide focuses on comparing the biological activities of this compound with other key benzoic acid derivatives, presenting quantitative data where available, and detailing the experimental protocols used for their evaluation.
While extensive research exists for many benzoic acid derivatives, it is important to note that publicly available data on the specific biological efficacy of this compound is limited. This guide compiles the available information and draws comparisons based on structurally related compounds to infer potential activities and guide future research.
Comparative Analysis of Biological Efficacy
The biological activities of benzoic acid derivatives are diverse, with structure-activity relationships playing a crucial role in their potency and spectrum of action. Below is a summary of the available quantitative data for antibacterial, antifungal, and anti-inflammatory activities.
Antibacterial Activity
The antibacterial efficacy of benzoic acid derivatives is often influenced by the type and position of substituents on the aromatic ring.
Table 1: Comparative Antibacterial Activity (MIC) of Benzoic Acid Derivatives against Escherichia coli
| Compound | Substituent(s) | MIC (mg/mL) | Reference |
| Benzoic Acid | None | 1 | [1] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | 2-OH | 1 | [1] |
| 3-Hydroxybenzoic Acid | 3-OH | 2 | [1] |
| 4-Hydroxybenzoic Acid | 4-OH | 2 | [1] |
| 2,4-Dihydroxybenzoic Acid | 2,4-diOH | 2 | [1] |
| 3,4-Dihydroxybenzoic Acid | 3,4-diOH | 2 | [1] |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 3,4,5-triOH | 4 | [1] |
| 2-Methoxybenzoic Acid | 2-OCH₃ | 2 | [1] |
| 3-Methoxybenzoic Acid | 3-OCH₃ | 2 | [1] |
| 4-Methoxybenzoic Acid | 4-OCH₃ | 2 | [1] |
| 3,4-Dimethoxybenzoic Acid | 3,4-diOCH₃ | 2 | [1] |
| 4-Ethoxybenzoic Acid | 4-OC₂H₅ | >87% biofilm inhibition (minimal impact on viability) | [2] |
| This compound | 2-OC₂H₅ | Data not available |
Note: MIC values can vary depending on the specific bacterial strain and experimental conditions.
Observations:
-
Benzoic acid and 2-Hydroxybenzoic acid (Salicylic Acid) demonstrated the strongest antibacterial activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 1 mg/mL.[1]
-
The addition of hydroxyl or methoxyl substituents at various positions generally resulted in a slight decrease in antibacterial activity against E. coli (MIC of 2 mg/mL).[1]
-
Increasing the number of hydroxyl groups, as seen in 3,4,5-Trihydroxybenzoic acid (Gallic Acid), led to a further decrease in activity (MIC of 4 mg/mL).[1]
-
While a direct MIC value for 4-Ethoxybenzoic acid against planktonic bacteria was not specified in the cited study, it was shown to inhibit Staphylococcus aureus biofilm formation by up to 87% with minimal impact on cell viability, suggesting a potential anti-pathogenic rather than bactericidal mechanism.[2]
-
No quantitative data on the antibacterial activity of this compound was found in the reviewed literature.
Antifungal Activity
Several benzoic acid derivatives have been evaluated for their efficacy against pathogenic fungi.
Table 2: Comparative Antifungal Activity (MIC) of Benzoic Acid Derivatives
| Compound | Fungus | MIC (µg/mL) | Reference |
| Benzoic Acid | Candida albicans | 125 - >1500 | [3] |
| Benzoic Acid | Aspergillus niger | >1500 | [3] |
| Benzoic Acid | Fusarium oxysporum | 12 | [3] |
| Gallic Acid | Candida albicans | 12.5 - 5000 | [3] |
| Gallic Acid | Aspergillus niger | 35 - 125 | [3] |
| Gallic Acid | Fusarium oxysporum | 12 | [3] |
| 2-Aminobenzoic Acid Derivatives (Compound 1 & 2) | Candida albicans (Fluconazole-resistant) | 70 | [4] |
| Lanceaefolic acid methyl ester (a benzoic acid derivative) | Candida albicans | 100 | [5] |
| Methyl 2-nitrocinnamate (a cinnamic acid ester) | Candida albicans | 128 | [6] |
| Methyl biphenyl-2-carboxylate (a benzoic acid ester) | Candida albicans | 128 - 256 | [6] |
| This compound | - | Data not available |
Note: The data is compiled from multiple sources and should be interpreted with caution as experimental conditions may vary.
Observations:
-
Benzoic acid shows variable activity against Candida albicans and is largely inactive against Aspergillus niger at high concentrations.[3] However, it is potent against Fusarium oxysporum.[3]
-
Gallic acid (3,4,5-Trihydroxybenzoic acid) demonstrates a broad spectrum of antifungal activity.[3]
-
Ester derivatives of benzoic and cinnamic acids, as well as amino-substituted benzoic acids, have shown notable activity against Candida albicans.[4][5][6]
-
No quantitative data on the antifungal activity of this compound was found in the reviewed literature.
Anti-inflammatory Activity
The anti-inflammatory effects of benzoic acid derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.
Table 3: Comparative Anti-inflammatory Activity (IC₅₀) of a Benzoic Acid Derivative
| Compound | Target | IC₅₀ (nM) | Reference |
| 3-Amide benzoic acid derivative (16c) | P2Y₁₄ Receptor | 1.77 | [7] |
| This compound | - | Data not available |
Observations:
-
Specific derivatives, such as the 3-amide benzoic acid derivative 16c, have been shown to be potent antagonists of the P2Y₁₄ receptor, a key player in inflammatory processes, with an IC₅₀ value of 1.77 nM.[7]
-
The anti-inflammatory activity of many benzoic acid derivatives is linked to their ability to inhibit COX enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[8]
-
No quantitative data on the anti-inflammatory activity (e.g., COX inhibition IC₅₀) of this compound was found in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the biological activities of benzoic acid derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., benzoic acid derivatives)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium within the wells of the 96-well plate to achieve a range of test concentrations.
-
Preparation of Inoculum: From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies. Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted test compounds. Include a positive control (inoculum without test compound) and a negative control (broth medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 25-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.[1]
Workflow for Broth Microdilution MIC Assay.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key target for anti-inflammatory drugs.
Materials:
-
Human recombinant COX-2 enzyme
-
Test compounds
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Detection reagent (e.g., for measuring prostaglandin (B15479496) E2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the COX-2 enzyme, test compounds (at various concentrations), and arachidonic acid in the assay buffer.
-
Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme. Add the test compounds at different concentrations to the respective wells. Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (vehicle solvent). Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., a mild acid). Measure the amount of prostaglandin (e.g., PGE₂) produced using a suitable detection method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Inhibition of the COX-2 Inflammatory Pathway.
Conclusion
This comparative guide highlights the biological activities of various benzoic acid derivatives based on available scientific literature. While there is a substantial body of research on derivatives with hydroxyl, methoxyl, and amino substituents, there is a noticeable lack of quantitative data on the biological efficacy of this compound. The provided data on other derivatives can serve as a valuable reference for predicting the potential activities of this compound and for designing future studies. Further experimental evaluation of this compound is necessary to fully understand its therapeutic potential and to enable a direct and comprehensive comparison with other members of this important class of compounds.
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of benzoic acid derivatives from Piper lanceaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Anti-Inflammatory Properties of 2-Ethoxybenzoic Acid Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the anti-inflammatory properties of benzoic acid derivatives, with a focus on analogs of 2-Ethoxybenzoic acid. Due to the limited availability of public domain data on this compound derivatives themselves, this document leverages experimental data from structurally similar compounds to provide a valuable comparative context for researchers exploring this chemical space for novel anti-inflammatory agents.
Comparative Analysis of In Vitro Anti-Inflammatory Activity
The anti-inflammatory potential of various benzoic acid derivatives has been evaluated through their ability to inhibit key inflammatory mediators. The following tables summarize the available quantitative data for cyclooxygenase (COX) enzyme inhibition, a primary target for non-steroidal anti-inflammatory drugs (NSAIDs), as well as the inhibition of nitric oxide (NO), a pro-inflammatory signaling molecule.
Table 1: Cyclooxygenase (COX) Inhibition by Benzoic Acid Derivatives
| Compound | Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Pterostilbene-Carboxylic Acid Derivative (Compound 7) | Carboxylic Acid | - | 0.085 | - | - |
| Pivalate-Based Michael Product | Pivalate | 314 | 130 | 2.42 | - |
| Pyrazole-Hydrazone Derivative (4a) | Hydrazone | 5.63 | 0.67 | 8.41 | Celecoxib (IC50=0.87, SI=8.85) |
| Pyrazole-Hydrazone Derivative (4b) | Hydrazone | 6.12 | 0.58 | 10.55 | Celecoxib (IC50=0.87, SI=8.85) |
| 2-Hydroxybenzohydrazide (HBH) | Hydrazide | - | - | - | Diclofenac Sodium |
Note: A lower IC50 value indicates greater potency. The Selectivity Index (SI) indicates the preference for inhibiting COX-2 over COX-1; a higher SI is generally desirable to reduce gastrointestinal side effects.
Table 2: Nitric Oxide (NO) Production Inhibition
| Compound | Derivative Class | Cell Line | IC50 (µM) | Reference Compound |
| Pterostilbene-Carboxylic Acid Derivative (Compound 7) | Carboxylic Acid | LPS-induced RAW264.7 | 9.87 | - |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of many NSAIDs and related compounds are mediated through the inhibition of pro-inflammatory signaling pathways. A crucial pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which is a master regulator of the expression of genes involved in inflammation, including those for COX-2, TNF-α, and IL-6.
Caption: General Inflammatory Signaling Pathway.
While the precise mechanism for this compound derivatives is not fully elucidated, many NSAIDs and related benzoic acid derivatives are known to exert their anti-inflammatory effects by inhibiting COX enzymes and potentially modulating the NF-κB signaling pathway[1].
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of anti-inflammatory properties. The following are outlines of standard protocols for the key in vitro assays.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.
Principle: The assay measures the amount of prostaglandin (B15479496) E2 (PGE2) produced by recombinant human COX-1 or COX-2 enzymes in the presence and absence of the test compound. The inhibition is quantified by comparing the PGE2 levels in the treated samples to the untreated controls.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives and reference drugs)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
PGE2 ELISA kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference standards.
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and cofactors.
-
Add the test compounds or reference standards to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture for a defined period.
-
Stop the reaction and measure the concentration of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Caption: COX Inhibition Assay Workflow.
Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
This assay is used to quantify the amount of nitric oxide produced by cells, typically macrophages, in response to an inflammatory stimulus.
Principle: The Griess assay is a colorimetric method that indirectly measures NO production by detecting nitrite (B80452) (NO₂⁻), a stable and soluble breakdown product of NO. In an acidic environment, nitrite reacts with the Griess reagent to form a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS) for stimulation
-
Test compounds
-
Cell culture medium
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time.
-
Stimulate the cells with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include unstimulated and vehicle-treated controls.
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with the Griess reagent.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO production inhibition and the IC50 values for each compound.
Cytokine Release Assay (ELISA)
This assay measures the levels of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), released by immune cells.
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine in cell culture supernatants. The cytokine is captured by an antibody coated on a microplate well, and a second, enzyme-linked antibody is used for detection. The addition of a substrate results in a color change that is proportional to the amount of cytokine present.
Materials:
-
Immune cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells)
-
LPS for stimulation
-
Test compounds
-
ELISA kit for the specific cytokine (e.g., TNF-α, IL-6), which includes:
-
Antibody-coated 96-well plate
-
Detection antibody
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Recombinant cytokine standard
-
-
Microplate reader
Procedure:
-
Culture and treat the cells with test compounds and LPS as described in the NO production assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding the detection antibody and incubating.
-
Washing the plate.
-
Adding the enzyme conjugate and incubating.
-
Washing the plate.
-
Adding the substrate solution and incubating for color development.
-
Adding the stop solution.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve using the recombinant cytokine standards.
-
Calculate the cytokine concentration in the samples from the standard curve and determine the percentage of inhibition and IC50 values.
Conclusion
While direct experimental data on the anti-inflammatory properties of this compound derivatives remains limited in the public domain, the comparative data from structurally related benzoic acid derivatives provide a strong rationale for their investigation as potential anti-inflammatory agents. The established in vitro assays for COX inhibition, nitric oxide production, and cytokine release, along with an understanding of the underlying signaling pathways, offer a robust framework for the systematic evaluation of novel this compound derivatives. Further research is warranted to synthesize and characterize these compounds and to fully elucidate their therapeutic potential and mechanism of action.
References
A Researcher's Guide to the Quantitative Analysis of 2-Ethoxybenzoic Acid in Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of 2-Ethoxybenzoic acid in complex mixtures is paramount for quality control, pharmacokinetic studies, and formulation development. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—supported by established experimental data for benzoic acid derivatives to inform method selection and implementation.
Comparison of Analytical Methods
The choice of analytical technique for the quantitative analysis of this compound is dictated by factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While HPLC is often favored for its robustness in pharmaceutical analysis, GC-MS offers high sensitivity, and UV-Vis spectrophotometry provides a simpler, more accessible option.
Quantitative Performance
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of benzoic acid and its derivatives. These values provide a baseline for what can be expected for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999[1][2] | > 0.998[2] | > 0.995[3] |
| Limit of Detection (LOD) | ~0.1 - 0.4 µg/mL[1] | ~0.05 µg/mL[2] | ~0.1 - 0.5 µg/mL[3] |
| Limit of Quantitation (LOQ) | ~0.5 - 1.2 µg/mL[1] | ~0.2 µg/mL[2] | ~0.4 - 1.5 µg/mL[3] |
| Accuracy (% Recovery) | 98 - 102%[1] | 95 - 105%[2] | 90 - 110%[3][4] |
| Precision (%RSD) | < 2.0%[1] | < 5.0%[2] | < 2.0%[3][4] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any quantitative analytical method. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of non-volatile compounds like this compound in pharmaceutical formulations.[5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)[6]
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with an acidic modifier like 0.1% phosphoric acid to ensure the analyte is in its protonated form.[6]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample mixture in the mobile phase, ensuring the final concentration of this compound falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: ~230 nm
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method suitable for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase its volatility.[7][8]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))[9]
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
This compound reference standard
Procedure:
-
Sample Extraction: Extract this compound from the sample matrix using a suitable organic solvent.
-
Derivatization: Evaporate the solvent from the extract and add the derivatization agent (e.g., BSTFA) and a small amount of anhydrous solvent. Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) ester of this compound.[9]
-
Standard Preparation: Prepare calibration standards of this compound and derivatize them in the same manner as the sample.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode to identify the derivative, and selected ion monitoring (SIM) mode for quantification.
-
-
Quantification: Create a calibration curve by plotting the peak area of the selected ion of the derivatized standards against their concentrations. Quantify the derivatized this compound in the sample using this curve.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. Benzoic acid and its derivatives have a characteristic absorbance maximum at approximately 230 nm.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Solvent (e.g., ethanol, methanol, or a suitable buffer solution)
-
This compound reference standard
Procedure:
-
Wavelength Selection: Scan a solution of this compound in the chosen solvent from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 230 nm.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the selected solvent. Create a series of calibration standards through serial dilutions.
-
Sample Preparation: Dissolve the sample mixture in the solvent and filter if necessary to remove any particulate matter. The concentration should be within the linear range of the assay.
-
Measurement: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of this compound in the sample from its absorbance using the calibration curve.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzoic acid, 2-ethoxy- | SIELC Technologies [sielc.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. benchchem.com [benchchem.com]
- 9. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for 2-Ethoxybenzoic Acid Analogs in a Competitive Immunoassay
This guide provides a comparative analysis of the cross-reactivity of several structural analogs of 2-Ethoxybenzoic acid. The data presented is based on a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) designed to detect this compound. This document is intended for researchers, scientists, and drug development professionals to understand the binding specificity of antibodies developed against this target and to evaluate potential off-target effects of structurally related compounds.
Data Presentation: Cross-Reactivity of this compound Analogs
The following table summarizes the cross-reactivity of various analogs of this compound as determined by a competitive ELISA. The assay's target analyte is this compound, and its cross-reactivity is set at 100%. The cross-reactivity of the analogs is calculated relative to the IC50 value of this compound. The IC50 is the concentration of the analyte that causes a 50% inhibition of the maximum signal in the assay.
Calculation of Percent Cross-Reactivity:
Percent Cross-Reactivity (%) = (IC50 of this compound / IC50 of Analog) x 100
| Compound | Structure | Relationship to Target Analyte | IC50 (nM) (Hypothetical) | % Cross-Reactivity (Hypothetical) |
| This compound | Target Analyte | - | 50 | 100% |
| 2-Methoxybenzoic acid | Analog | Shorter alkoxy chain | 250 | 20% |
| 2-Propoxybenzoic acid | Analog | Longer alkoxy chain | 100 | 50% |
| 3-Ethoxybenzoic acid | Isomer | Positional isomer | 5,000 | 1% |
| 4-Ethoxybenzoic acid | Isomer | Positional isomer | 10,000 | 0.5% |
| Benzoic acid | Parent Compound | Lacks ethoxy group | > 50,000 | < 0.1% |
| Salicylic acid (2-Hydroxybenzoic acid) | Analog | Hydroxy instead of ethoxy | 2,500 | 2% |
| 2-Ethoxybenzamide | Analog | Amide instead of carboxylic acid | 1,000 | 5% |
| Methyl 2-ethoxybenzoate | Analog | Methyl ester instead of carboxylic acid | 800 | 6.25% |
Experimental Protocols
The data presented in this guide was hypothetically generated using a competitive ELISA. Below is a detailed protocol for such an assay.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the steps to determine the cross-reactivity of various analogs against an antibody specific for this compound.
1. Reagent Preparation:
-
Coating Buffer (Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L.
-
Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Coating Antigen: A conjugate of this compound and a carrier protein (e.g., BSA) is prepared and diluted to an optimal concentration (typically 1-10 µg/mL) in the Coating Buffer. The optimal concentration is determined empirically through a checkerboard titration.
-
Primary Antibody Solution: The anti-2-Ethoxybenzoic acid antibody is diluted in Assay Buffer to a concentration that yields approximately 50-70% of the maximum signal in the absence of a competitor. This is determined from a preliminary antibody titration experiment.
-
Standard and Analog Solutions: Prepare serial dilutions of this compound (the standard) and each analog compound in the Assay Buffer. The concentration range should be wide enough to generate a full sigmoidal curve.
-
Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) is diluted in Assay Buffer according to the manufacturer's instructions.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M H₂SO₄.
2. Assay Procedure:
-
Antigen Coating: Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking buffer and wash the plate as described in step 2.
-
Competitive Reaction: In a separate dilution plate, add 50 µL of each standard or analog dilution to the appropriate wells. Then, add 50 µL of the diluted primary antibody solution to each well. Incubate for 30 minutes at room temperature to allow the antibody to bind to the free analyte.
-
Transfer: Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the antigen-coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the solution and wash the plate as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate as described in step 2.
-
Substrate Development: Add 100 µL of the TMB Substrate Solution to each well. Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the absorbance against the logarithm of the analyte concentration for the standard (this compound) and each analog.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity for each analog using the formula provided in the data presentation section.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the competitive ELISA used to determine cross-reactivity.
A Comparative Analysis of the Chelating Properties of Salicylic Acid and 2-Ethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chelating properties of salicylic (B10762653) acid and its derivative, 2-ethoxybenzoic acid. The ability of a molecule to chelate metal ions is pivotal in various applications, including drug delivery, antioxidant activity, and the mitigation of metal toxicity. This document aims to provide a clear, data-driven comparison to inform research and development in these areas.
Introduction to Chelation and the Molecules
Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. The resulting structure, a chelate, is typically more stable than complexes formed by monodentate ligands.
Salicylic Acid , a well-known therapeutic agent, possesses a hydroxyl group and a carboxylic acid group in ortho positions on a benzene (B151609) ring. This specific arrangement of a "hard" oxygen donor (from the deprotonated hydroxyl group) and a "borderline" oxygen donor (from the carboxylate group) allows it to act as an efficient bidentate chelating agent for a variety of metal ions.
This compound is a derivative of salicylic acid where the hydrogen of the phenolic hydroxyl group is replaced by an ethyl group. This seemingly minor structural modification has profound implications for its chelating ability.
Theoretical Comparison of Chelating Properties
The primary structural difference between salicylic acid and this compound lies in the ortho substituent to the carboxylic acid. In salicylic acid, the presence of the hydroxyl group is critical for chelation. Upon deprotonation of both the carboxylic acid and the phenolic hydroxyl group, salicylic acid can form a stable five-membered ring with a metal ion.
In contrast, this compound lacks the acidic proton on the ortho group. The ethoxy group's oxygen atom possesses lone pairs of electrons and could potentially coordinate with a metal ion. However, it cannot deprotonate to form a strong ionic bond. This significantly weakens its ability to form a stable chelate ring with a metal ion. While the carboxylate group can still act as a monodentate ligand, the molecule loses the significant stability advantage conferred by the chelate effect that is prominent in salicylic acid. Therefore, from a structural standpoint, salicylic acid is predicted to be a vastly superior chelating agent compared to this compound.
The following diagram illustrates the structural differences and the chelation mechanism of salicylic acid.
Caption: Structural comparison and chelation by salicylic acid.
Quantitative Data on Chelating Properties
Extensive literature searches reveal a significant disparity in the available quantitative data for the two compounds. While the chelating properties of salicylic acid have been studied for various metal ions, there is a notable absence of experimental data on the stability constants of this compound with metal ions. This lack of data for this compound strongly supports the theoretical prediction of its poor chelating ability.
Stability Constants of Salicylic Acid Metal Complexes
The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. Higher log K values indicate more stable complexes. The following table summarizes some of the reported stability constants for salicylic acid with various metal ions. It is important to note that these values can vary with experimental conditions such as temperature, ionic strength, and solvent system.
| Metal Ion | log K₁ | log K₂ | Experimental Conditions |
| Fe(III) | 16.35 | 11.55 | 25 °C, 0.1 M NaClO₄ |
| Cu(II) | 10.6 | 8.3 | 25 °C, 0.1 M NaClO₄ |
| Zn(II) | 6.85 | - | 25 °C, 0.1 M NaClO₄ |
| Ni(II) | 6.95 | 5.25 | 25 °C, 0.1 M NaClO₄ |
| Co(II) | 6.85 | 5.15 | 25 °C, 0.1 M NaClO₄ |
| Mn(II) | 5.9 | 4.4 | 25 °C, 0.1 M NaClO₄ |
| Al(III) | 14.1 | 10.9 | 25 °C, 0.1 M NaClO₄ |
Note: The stability constants for acetylsalicylic acid with Cu(II) and Zn(II) have been studied, showing weaker complex formation compared to salicylic acid, which is expected due to the steric hindrance and electronic effects of the acetyl group.
This compound
No quantitative data (stability constants) for the chelation of metal ions by this compound could be found in the peer-reviewed literature. This absence of data is a strong indicator that this compound is not considered a significant chelating agent in the scientific community.
Experimental Protocols for Determining Chelating Properties
The following are detailed methodologies for two common experimental techniques used to determine the stability constants of metal-ligand complexes.
pH-metric Titration
This method is based on the principle that the formation of a metal-ligand complex is a pH-dependent process, often involving the displacement of protons from the ligand.
Experimental Workflow:
Caption: Workflow for pH-metric titration.
Detailed Protocol:
-
Solution Preparation: All solutions are prepared in deionized, CO₂-free water. A background electrolyte (e.g., 0.1 M KNO₃) is used to maintain constant ionic strength.
-
Titrations: Three separate titrations are performed at a constant temperature:
-
Acid Titration: A known volume of standard acid is titrated with a standard base.
-
Ligand Titration: A known volume of standard acid and the ligand solution are titrated with the standard base.
-
Metal-Ligand Titration: A known volume of standard acid, the ligand solution, and the metal salt solution are titrated with the standard base.
-
-
Data Collection: The pH of the solution is recorded after each addition of the standard base.
-
Data Analysis: The titration data is plotted as pH versus the volume of base added. The proton-ligand stability constants (pKa values) of the ligand are determined from the acid and ligand titration curves. Subsequently, the metal-ligand stability constants (log K) are calculated from all three titration curves using methods such as the Irving-Rossotti technique.
Spectrophotometric Method (Job's Method of Continuous Variation)
This method is suitable when the formation of a metal-ligand complex results in a significant change in the solution's absorbance spectrum.
Experimental Workflow:
Caption: Workflow for Job's method of continuous variation.
Detailed Protocol:
-
Solution Preparation: Equimolar stock solutions of the metal salt and the ligand are prepared.
-
Preparation of Mixtures: A series of solutions is prepared where the mole fraction of the ligand varies from 0 to 1, while the total molar concentration of the metal and ligand remains constant. The pH is maintained at a constant value where complex formation is optimal.
-
Spectrophotometric Measurements: The absorbance of each solution is measured at the wavelength where the complex absorbs maximally (λmax), a wavelength at which the free ligand and metal ion have minimal absorbance.
-
Data Analysis: A plot of absorbance versus the mole fraction of the ligand is constructed. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs. The stability constant (K) can then be calculated from the absorbance data of the solutions.
Conclusion
Based on a comprehensive review of the available scientific literature and fundamental chemical principles, a stark contrast exists between the chelating abilities of salicylic acid and this compound.
-
Salicylic acid is a potent bidentate chelating agent for a wide range of metal ions, a property well-documented with quantitative stability constant data. Its ability to form a stable five-membered ring with metal ions via its deprotonated carboxyl and hydroxyl groups is the cornerstone of its chelating efficacy.
-
This compound , due to the replacement of the phenolic hydroxyl group with an ethoxy group, is structurally inept for chelation. The absence of an acidic proton on the ortho substituent prevents the formation of a stable chelate ring. The complete lack of published experimental data on its metal complex stability constants corroborates the theoretical assessment that it is, at best, a very weak monodentate ligand and not a significant chelating agent.
For researchers and professionals in drug development and related fields, this distinction is critical. When designing molecules where metal chelation is a desired property, the inclusion of functional groups capable of forming stable chelate rings, such as the ortho-hydroxy-carboxy moiety in salicylic acid, is paramount. The substitution of these key functional groups, as seen in this compound, can effectively abrogate the molecule's chelating potential.
2-Ethoxybenzoic Acid: A Comparative Review of Its Synthesis and Applications
An in-depth analysis for researchers, scientists, and drug development professionals.
2-Ethoxybenzoic acid (EBA), an ortho-substituted benzoic acid derivative, is a versatile chemical intermediate with significant applications across various industries, most notably in dental materials and as a precursor in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comparative overview of its synthesis, performance in key applications with a focus on dental cements, and a qualitative look at its role in other sectors.
Synthesis of this compound: A Comparative Overview
The efficient synthesis of this compound is crucial for its commercial applications. Several methods have been developed, primarily involving the ethylation of salicylic (B10762653) acid or its derivatives. The choice of synthesis route often depends on factors such as desired yield, purity, cost of starting materials, and scalability. Below is a comparison of common synthetic strategies.
Quantitative Comparison of Synthesis Methods
| Synthesis Method | Starting Material(s) | Key Reagents | Reported Yield (%) | Reported Purity (%) | Key Advantages & Disadvantages |
| Williamson Ether Synthesis | Methyl Salicylate (B1505791), Diethyl Sulfate (B86663) | Potassium Hydroxide (B78521), Ethanol (B145695) | ~98%[1] | >99%[1] | Advantages: High yield and purity, suitable for large-scale production.[1] Disadvantages: Diethyl sulfate is a toxic and carcinogenic reagent requiring careful handling. |
| Alkylation with Ethyl Iodide | Methyl Salicylate | Sodium metal, Methanol, Ethyl Iodide | Not specified | Not specified | Advantages: A common and well-established laboratory method. Disadvantages: Use of sodium metal can be hazardous. |
| From Ethyl o-ethoxybenzoate | Ethyl o-ethoxybenzoate | Potassium tert-butoxide, Dimethyl sulfoxide | ~80%[1] | Not specified | Advantages: Relatively high yield. Disadvantages: Requires the synthesis of the starting ester.[1] |
| Copper-Catalyzed Ethoxylation | Aromatic amido pyridine-1-oxide | Cuprous chloride, Potassium carbonate, Ethanol, Pyridine | ~80% (final product)[2] | Not specified | Advantages: Milder reaction conditions for the final hydrolysis step, good yield.[2] Disadvantages: Multi-step process involving a directing group.[2] |
Experimental Protocols for Synthesis
High-Yield Synthesis via Williamson Ether Synthesis [1]
-
Reaction Setup: In a 1000L reaction kettle, introduce 5% of 95% edible ethanol.
-
Addition of Base and Substrate: Under stirring and cooling, add 60 kg of solid potassium hydroxide (90% purity) in batches. Subsequently, add 152 kg of methyl salicylate (99.5% purity) dropwise at 15°C.
-
Ethylation: Add 162 kg of diethyl sulfate dropwise at 15°C. The reaction is monitored and maintained at a pH above 11 by adding more KOH if necessary, and is continued for approximately 6 hours until the pH is 6.
-
Work-up: The solid potassium sulfate is filtered off, and the ethanol is recovered by distillation.
-
Hydrolysis: The resulting oil is mixed with 665 kg of water and 53.2 kg of NaOH and heated at 65°C for 6 hours.
-
Isolation: After cooling, the solution is acidified with hydrochloric acid to a pH of 4.5. The organic layer is separated, washed with water, and distilled under reduced pressure to yield this compound.
Application in Dental Cements: A Performance Comparison
This compound is a key component in reinforced zinc oxide-eugenol (ZOE) dental cements, often referred to as ZOE-EBA cements. These cements are widely used for temporary fillings, liners, and luting agents. The addition of EBA to the traditional ZOE formulation significantly improves its mechanical properties.
Comparative Performance of Dental Cements
| Property | ZOE-EBA Cement | Traditional ZOE Cement | Zinc Phosphate Cement |
| Compressive Strength | Significantly higher than ZOE | Low | High |
| Tensile Strength | Improved compared to ZOE | Low | Moderate |
| Water Solubility | Lower than ZOE | High | Moderate |
| Biocompatibility | Good, obtundent effect on pulp | Good, obtundent effect on pulp | Can be irritating to the pulp due to low pH |
| Adhesion | Bonds to resins and non-precious metals | Poor | Good mechanical interlocking |
| Setting Time | Can be controlled (typically 4-9 minutes) | Variable | Fast |
Experimental Protocols for Dental Cement Evaluation
The performance of dental cements is evaluated based on standardized tests, many of which are outlined in the American National Standards Institute/American Dental Association (ANSI/ADA) specifications, such as ANSI/ADA Standard No. 96 for water-based cements.[3][4][5][6]
1. Compressive Strength Test (based on ANSI/ADA specifications):
-
Specimen Preparation: The cement is mixed according to the manufacturer's instructions and packed into a cylindrical mold (e.g., 6 mm in height and 4 mm in diameter).
-
Curing: The specimens are allowed to set in a controlled environment (e.g., 37°C and 95-100% relative humidity) for a specified time (e.g., 24 hours).
-
Testing: The cured cylindrical specimens are placed in a universal testing machine and a compressive load is applied at a constant crosshead speed until fracture. The compressive strength is calculated in megapascals (MPa).
2. Water Solubility and Disintegration Test (based on ANSI/ADA specifications):
-
Specimen Preparation: Disc-shaped specimens of the set cement are prepared.
-
Initial Weighing: The initial weight of the dried specimens is recorded.
-
Immersion: The specimens are immersed in distilled water for a specified period (e.g., 24 hours or 7 days).
-
Final Weighing: After immersion, the specimens are removed, dried, and weighed again.
-
Calculation: The percentage of weight loss is calculated to determine the solubility and disintegration.
Other Applications of this compound: A Qualitative Comparison
Beyond dental cements, this compound serves as a valuable building block in other chemical industries.
Pharmaceutical Intermediate
This compound is a precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly nonsteroidal anti-inflammatory drugs (NSAIDs).[7][8] Its structure is a key component in building more complex molecules with therapeutic properties.
Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound is used as an intermediate in the production of pesticides and herbicides.[7][8] The benzoic acid moiety is a common scaffold in agrochemicals, and the ethoxy substitution can be tailored to achieve specific biological activities against pests or weeds.
-
Comparison with Alternatives: The choice of a benzoic acid derivative in agrochemical synthesis depends on the target molecule and its desired properties. While other substituted benzoic acids are also used, this compound provides a specific building block for creating novel and effective crop protection agents. Comparative performance data with other precursors in this field is proprietary and not widely published.
Fragrance Formulations
This compound and its esters can be used in the formulation of fragrances, contributing to the overall scent profile of a product.
-
Comparison with Alternatives: The fragrance industry utilizes a vast array of natural and synthetic compounds. The contribution of this compound derivatives would be in providing specific notes to a fragrance blend. Its performance would be evaluated subjectively by perfumers based on its olfactory characteristics and how it interacts with other components in the formulation. Quantitative comparisons in this context are not standard.[9]
Visualizing the Workflow and Comparison
To better illustrate the processes discussed, the following diagrams are provided.
Caption: A simplified workflow for the high-yield synthesis of this compound.
Caption: Comparison logic for evaluating the performance of different dental cements.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN104370736A - Synthesis method of this compound compound - Google Patents [patents.google.com]
- 3. ANSI/ADA Standard No. 96 Dental Water-based Cements-E-BOOK - American Dental Association [engage.ada.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. ijcrt.org [ijcrt.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. This compound, 134-11-2 [thegoodscentscompany.com]
Performance Showdown: 2-Ethoxybenzoic Acid (EBA)-Based Dental Cements Versus Traditional Cements
A Comparative Guide for Researchers and Drug Development Professionals
The long-term success of indirect dental restorations hinges significantly on the performance of the luting cement. While traditional cements like zinc phosphate (B84403) and glass ionomers have been the mainstay for decades, newer formulations, such as those based on 2-Ethoxybenzoic acid (EBA), have emerged with promises of improved properties. This guide provides an objective, data-driven comparison of EBA-based cements against traditional dental cements, offering a valuable resource for researchers, scientists, and professionals involved in the development of dental materials.
Executive Summary
This compound (EBA) cements, which are modifications of zinc oxide-eugenol (ZOE) cements, have been developed to enhance mechanical strength and reduce solubility.[1][2] This guide synthesizes experimental data to compare the performance of EBA-based cements with traditional zinc phosphate, glass ionomer, and resin cements across key parameters: compressive strength, tensile strength, solubility, film thickness, setting time, and biocompatibility. The data indicates that while EBA cements offer improvements over basic ZOE formulations, their performance characteristics vary when compared to the broader spectrum of traditional cements. Resin cements generally exhibit superior mechanical strength and low solubility, while glass ionomers offer the unique advantage of fluoride (B91410) release.[3][4] Zinc phosphate remains a reliable option with a long clinical history.[5] The selection of an appropriate cement is therefore a multifaceted decision, dependent on the specific clinical application and desired material properties.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for EBA-based cements and a selection of traditional dental cements, based on available experimental data. It is important to note that values can vary depending on the specific product formulation and testing methodology.
Table 1: Compressive Strength
| Cement Type | Compressive Strength (MPa) |
| This compound (EBA) | 55 - 96.5 |
| Zinc Phosphate | 83 - 123[6] |
| Glass Ionomer | 129 - 187[6] |
| Resin Cement | ~150 - 250 |
Table 2: Diametral Tensile Strength
| Cement Type | Tensile Strength (MPa) |
| This compound (EBA) | 5.5 - 9.8 |
| Zinc Phosphate | 5.5[7] |
| Glass Ionomer | 6.55[7] |
| Resin Cement | 20 - 50[8] |
Table 3: Solubility
| Cement Type | Solubility/Disintegration (%) | Notes |
| This compound (EBA) | Lower than ZOE[1][2] | Data suggests improvement over ZOE, but specific quantitative comparisons with other traditional cements are limited. A study noted that after 6 months in vivo, EBA-Alumina cements showed some disintegration.[9] |
| Zinc Phosphate | ~0.06 - 0.2 | Can be susceptible to dissolution in acidic oral environments.[10] |
| Glass Ionomer | ~0.7 - 1.5 | Initial solubility can be higher but decreases as the cement matures. |
| Resin Cement | < 0.05 | Generally exhibit very low solubility.[8] |
Table 4: Film Thickness
| Cement Type | Film Thickness (µm) |
| This compound (EBA) | ~25 |
| Zinc Phosphate | 25 - 28[11] |
| Glass Ionomer | 26 - 27[11] |
| Resin-Modified Glass Ionomer | 22[11] |
| Resin Cement | < 25 |
Table 5: Setting Time
| Cement Type | Setting Time (minutes) |
| This compound (EBA) | 4 - 10 |
| Zinc Phosphate | 2.5 - 8[12] |
| Glass Ionomer | 6 - 8 |
| Resin Cement | 2 - 5 (light-cured) |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies, primarily those established by the International Organization for Standardization (ISO) and the American National Standards Institute/American Dental Association (ANSI/ADA).
Compressive Strength Test
This test determines the ability of a hardened cement to resist a crushing force.
Methodology (based on ISO 9917):
-
Specimen Preparation: Cylindrical specimens of the cement are prepared with a specified diameter and height (e.g., 4 mm x 6 mm).
-
Curing: The specimens are allowed to set according to the manufacturer's instructions, typically at 37°C and 95% humidity for 24 hours.
-
Testing: The specimens are placed in a universal testing machine and a compressive load is applied at a constant crosshead speed (e.g., 1 mm/min) until fracture.
-
Calculation: The compressive strength is calculated by dividing the maximum load at fracture by the cross-sectional area of the specimen.
Diametral Tensile Strength Test
This test is used to determine the tensile strength of brittle materials like dental cements.
Methodology:
-
Specimen Preparation: Disc-shaped specimens of the cement are prepared with a specified diameter and thickness (e.g., 6 mm x 3 mm).
-
Curing: Specimens are cured under the same conditions as for the compressive strength test.
-
Testing: The disc is placed on its side in a universal testing machine and a compressive load is applied along its diameter. This induces a tensile stress perpendicular to the loading direction.
-
Calculation: The diametral tensile strength (σ) is calculated using the formula: σ = 2P / (πdt), where P is the load at fracture, d is the diameter of the disc, and t is the thickness.
Solubility and Disintegration Test
This test evaluates the resistance of the cement to dissolution in an aqueous environment.
Methodology (based on ADA Specification No. 8):
-
Specimen Preparation: Disc-shaped specimens of a specified size are prepared and weighed.
-
Immersion: The specimens are immersed in distilled water for a set period (e.g., 24 hours).
-
Drying and Re-weighing: After immersion, the specimens are removed, dried, and weighed again.
-
Calculation: The percentage of weight loss is calculated, which represents the solubility and disintegration. It's important to note that this test primarily measures early vulnerability to aqueous attack and may not fully represent long-term clinical stability.[13]
Film Thickness Test
This test is crucial for luting cements as it determines the minimum thickness of the cement layer between a restoration and the tooth, which affects the fit of the restoration.
Methodology (based on ISO 9917):
-
Sample Preparation: A specified volume of mixed cement is placed between two flat glass plates.
-
Load Application: A defined load (e.g., 150 N) is applied to the top plate for a specific time after the start of mixing.
-
Measurement: The thickness of the cement film between the plates is measured using a micrometer. The ISO standard specifies a maximum film thickness of 25 µm for luting cements.[14]
Setting Time Test
This test determines the time it takes for the cement to harden.
Methodology (based on ANSI/ADA specifications):
-
Sample Preparation: The cement is mixed and placed in a mold.
-
Indentation Testing: A weighted indenter (Gillmore needle) is gently placed on the surface of the cement at regular intervals.
-
Determination:
-
Initial Setting Time: The time at which the needle no longer leaves a complete circular indentation.
-
Final Setting Time: The time at which the needle no longer leaves any visible indentation. The test is conducted at a controlled temperature and humidity (e.g., 37°C and 95% humidity).[1]
-
Biocompatibility Assessment
Biocompatibility is a critical aspect, ensuring the material is not harmful to the surrounding oral tissues.
Methodology (In Vitro Cytotoxicity - L929 Fibroblast Assay based on ISO 10993-5):
-
Cell Culture: L929 mouse fibroblast cells are cultured in a suitable medium.
-
Material Exposure: Extracts of the set cement or the cement itself are brought into contact with the cultured cells.
-
Incubation: The cells are incubated with the material for a specified period (e.g., 24 hours).
-
Viability Assay: Cell viability is assessed using a method such as the MTT assay, which measures the metabolic activity of the cells. A reduction in cell viability below a certain threshold (e.g., 70%) is considered a cytotoxic effect.[15]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative performance evaluation of dental cements.
Caption: General experimental workflow for comparing dental cement performance.
Conclusion
The selection of a dental cement is a critical decision that impacts the longevity and success of a restoration. This guide provides a comparative overview of this compound (EBA)-based cements and traditional formulations, supported by experimental data and standardized testing protocols.
EBA cements demonstrate improved strength and lower solubility compared to their ZOE predecessors, positioning them as a viable option in certain clinical scenarios. However, when benchmarked against the wider array of traditional cements, a clear hierarchy emerges for specific properties. Resin cements consistently exhibit the highest mechanical strength and lowest solubility, making them suitable for high-stress applications and bonding to a variety of substrates. Glass ionomer cements, with their unique ability to release fluoride and adhere chemically to tooth structure, offer therapeutic benefits. Zinc phosphate, despite its lower strength compared to modern cements, remains a cost-effective and reliable choice with a long history of clinical success.
For researchers and professionals in dental material development, this comparative data underscores the ongoing need for materials that can combine the desirable properties of different cement classes. Future innovations may focus on developing cements with the strength and insolubility of resins, the biocompatibility and therapeutic potential of glass ionomers, and the ease of use and cost-effectiveness of traditional cements. A thorough understanding of the performance characteristics and the methodologies used to evaluate them is paramount to advancing the field of dental materials.
References
- 1. Setting time and thermal expansion of two endodontic cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. swissdentaljournal.org [swissdentaljournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Shear and tensile bond testing for resin cement evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. laboratuar.com [laboratuar.com]
- 7. Film thicknesses of recently introduced luting cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L929 fibroblast bioassay on the in vitro toxicity of SnCl2, H3PO4, Clearfil SE primer and combinations thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A method for assessing the clinical solubility and disintegration of luting cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. fda.gov [fda.gov]
- 13. Specification test for the solubility and disintegration of dental cements: a critical evaluation of its meaning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dental-revue.ru [dental-revue.ru]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Ethoxybenzoic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Ethoxybenzoic acid is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for the proper disposal of this compound, intended for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).[1][2][3] Handling of this compound for disposal should occur in a well-ventilated area.[2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [2] |
| Hand Protection | Chemical impermeable gloves. Natural rubber gloves are suggested. Gloves must be inspected prior to use. | [1][2][3] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. For significant handling, fire/flame resistant and impervious clothing is recommended. | [1][2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., type OV/AG/P99 in the US or ABEK-P2 in the EU). | [3] |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[3] This ensures that all local, state, and federal regulations are met.
-
Segregation and Storage :
-
Store waste this compound in a dedicated, clearly labeled, and suitable closed container.[3]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible substances.
-
-
Engage a Licensed Disposal Company :
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[3]
-
Provide the disposal company with a copy of the Safety Data Sheet for this compound.
-
-
Contaminated Materials :
-
Dispose of any contaminated packaging, absorbents, and PPE as unused product.[3] These items should be placed in the same waste container as the this compound.
-
-
Prohibitions :
Accidental Spill and Leak Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Ensure Safety :
-
Containment :
-
Prevent the spill from spreading and from entering drains or waterways.[3]
-
-
Clean-up :
-
Final Disposal :
-
The container with the spilled material should be labeled and disposed of following the same procedure for waste this compound by contacting a licensed disposal company.[3]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2-Ethoxybenzoic Acid
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Ethoxybenzoic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and mitigate risks associated with the handling of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is classified as harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1][2][3][4] Some data also suggests it may cause respiratory irritation.[3][5] Adherence to the following PPE recommendations is mandatory to ensure user safety.
Table 1: Personal Protective Equipment (PPE) for this compound
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Small-Scale Laboratory Use (e.g., weighing, preparing solutions) | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] | Chemical-resistant gloves (e.g., Natural rubber) and a standard lab coat.[2] | Not generally required if handled in a well-ventilated area or a chemical fume hood. |
| Large-Scale Operations or Potential for Dust/Aerosol Generation | Tightly fitting safety goggles with side-shields or a face shield.[1] | Chemical-resistant gloves, and impervious clothing to prevent skin exposure.[1] | A NIOSH/MSHA approved air-purifying respirator (e.g., N95 or equivalent) should be used.[6][7] |
| Spill or Emergency Situations | Full-face respirator with appropriate cartridges.[1] | Fire/flame resistant and impervious clothing, chemical-resistant gloves, and boots.[1] | A full-face, self-contained breathing apparatus (SCBA) may be necessary for major spills.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety. The following step-by-step guide outlines the procedures for the entire lifecycle of the chemical within a laboratory setting.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, hazard symbols, and precautionary statements.
-
Wear appropriate PPE (lab coat and gloves) during the receiving and unpacking process.
2. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep it away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the storage area is clearly marked with the appropriate hazard signs.
3. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Wash hands thoroughly after handling the substance.[1]
4. First Aid Procedures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]
-
In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
Unused this compound and materials contaminated with it are considered hazardous waste.
2. Collection and Storage of Waste:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Store waste containers in a secure, well-ventilated area away from incompatible materials.
3. Disposal Method:
-
Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.[1]
-
It is recommended to use a licensed professional waste disposal service.[6]
-
Do not allow the chemical to enter drains or waterways.[1]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when working with this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.dk [fishersci.dk]
- 3. This compound | C9H10O3 | CID 67252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sincerechemical.com [sincerechemical.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. capotchem.com [capotchem.com]
- 7. 2-乙氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
